Quaternium 15
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-chloroprop-2-enyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHVLWKBNNSRRR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024760 | |
| Record name | N-(3-Chloroallyl)hexaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes above 60 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |
| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C | |
| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |
| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/ | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |
| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<1.0X10-7 mm Hg at 25 °C | |
| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Nov 14, 2012: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |
| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream colored powder, White- to cream-colored powder | |
CAS No. |
4080-31-3 | |
| Record name | Quaternium 15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quaternium-15 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-Chloroallyl)hexaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178-210 °C | |
| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |
| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Quaternium-15: A Technical Guide to Its Chemical Structure, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-15, systematically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt that has been widely utilized as a preservative and antimicrobial agent in a variety of consumer and industrial products.[1] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, thereby inhibiting the growth of a broad spectrum of microorganisms.[1] This guide provides a comprehensive technical overview of Quaternium-15, delving into its chemical structure, physicochemical properties, synthesis, mechanism of action, analytical methodologies, and its applications, with a particular focus on its use in cosmetics and personal care products. The guide also addresses the associated safety considerations and regulatory landscape surrounding its use.
Chemical Structure and Physicochemical Properties
Quaternium-15 is a complex molecule with a cage-like adamantane structure. The core of the molecule is a hexamethylenetetramine moiety that is quaternized with a 3-chloroallyl group. This structure is key to its function as a formaldehyde releaser.
The IUPAC name for Quaternium-15 is 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.[1] It is also known by various synonyms, including Dowicil 75, Dowicil 100, and N-(3-chloroallyl)hexaminium chloride.[1]
A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4080-31-3 | [1] |
| Molecular Formula | C₉H₁₆Cl₂N₄ | [1] |
| Molar Mass | 251.16 g/mol | [1] |
| Appearance | White to cream-colored powder | [2] |
| Odor | Pungent, slight amine-like | [2] |
| Melting Point | 178-210 °C | [2] |
| Boiling Point | Decomposes above 60 °C | [2] |
| Solubility | Highly soluble in water (127.2 g/100 g at 25 °C) and methanol. Sparingly soluble in ethanol and propylene glycol. Almost insoluble in acetone and mineral oil. | [2] |
| log Kow (Octanol-Water Partition Coefficient) | -0.1 | [2] |
| Stability | Stable under ambient conditions. Unstable at pH < 4.0 and > 10.5. | [2][3] |
Synthesis of Quaternium-15
The synthesis of Quaternium-15 is typically achieved through the reaction of hexamethylenetetramine with 1,3-dichloropropene.[1] This reaction results in the formation of a mixture of cis- and trans-isomers of the final product.[1]
The general synthesis pathway can be visualized as follows:
Mechanism of Antimicrobial Action: Formaldehyde Release
The primary mechanism by which Quaternium-15 exerts its antimicrobial effect is through the slow and controlled release of formaldehyde.[1] This release occurs via the hydrolysis of the Quaternium-15 molecule, a process that is influenced by factors such as pH and temperature. At lower pH values, the hydrolysis is accelerated, leading to a more rapid release of formaldehyde.[4] The released formaldehyde then acts as a potent biocide, disrupting the cellular functions of microorganisms and leading to their death.
The hydrolysis of Quaternium-15 can be understood as a reverse of the Delepine reaction.[4] The process involves the breakdown of the hexamethylenetetramine ring structure in the presence of water.
Antimicrobial Efficacy
Quaternium-15 is recognized for its broad-spectrum antimicrobial activity against bacteria and fungi. While specific Minimum Inhibitory Concentration (MIC) values can vary depending on the test conditions and microbial strains, it is generally effective at concentrations permitted in cosmetic and industrial applications.
Further research is required to provide a comprehensive table of MIC values against a standardized panel of microorganisms.
Analytical Methodologies
The quantification of Quaternium-15 in various matrices, particularly in cosmetics, is crucial for quality control and regulatory compliance. The most common analytical approaches involve either the direct measurement of the Quaternium-15 molecule or the indirect measurement of the formaldehyde it releases.
High-Performance Liquid Chromatography (HPLC)
A reliable method for the direct quantification of Quaternium-15 utilizes Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
Experimental Protocol: HPLC-HILIC for Quaternium-15 Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A ZIC-HILIC column is suitable for this separation.[2]
-
Mobile Phase: A gradient elution is employed using:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., ammonium acetate)
-
-
Gradient Program: A typical gradient runs from a high percentage of acetonitrile to a lower percentage over a period of 15-20 minutes to elute the polar Quaternium-15 molecule. For example, a gradient from 93% to 60% acetonitrile can be effective.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: a. Accurately weigh a known amount of the cosmetic sample into a volumetric flask. b. Disperse the sample in a suitable solvent, such as a mixture of tetrahydrofuran and the initial mobile phase. c. Sonication may be used to ensure complete extraction of Quaternium-15. d. Centrifuge the sample to remove any undissolved excipients. e. Filter the supernatant through a 0.45 µm filter before injection.
-
Quantification: A calibration curve is constructed using standards of known Quaternium-15 concentrations to quantify the amount in the sample.
Fluorometric Determination of Released Formaldehyde
An alternative and sensitive method for quantifying Quaternium-15 is based on the measurement of the formaldehyde it releases. This method involves the derivatization of formaldehyde with acetylacetone (Hantzsch reaction) to form a fluorescent compound, 3,5-diacetyl-1,4-dihydrolutidine (DDL).
Experimental Protocol: Fluorometric Analysis
-
Reagent Preparation:
-
Acetylacetone Reagent: Prepare a solution containing ammonium acetate, acetic acid, and acetylacetone in distilled water.[5]
-
-
Sample Preparation and Hydrolysis: a. Accurately weigh a known amount of the cosmetic sample. b. Disperse the sample in an aqueous solution. c. Induce the release of formaldehyde from Quaternium-15 by adjusting the pH to an acidic level and/or by heating. A common procedure involves heating the sample at 40°C for 30-60 minutes.[3]
-
Derivatization Reaction: a. To a known volume of the sample extract containing the released formaldehyde, add the acetylacetone reagent. b. Incubate the mixture at a controlled temperature (e.g., 37-40°C) for a specific time (e.g., 30-40 minutes) to allow for the formation of the fluorescent DDL derivative.[3][6]
-
Fluorometric Measurement: a. Measure the fluorescence intensity of the resulting solution using a fluorometer. b. The excitation wavelength is typically around 410-415 nm, and the emission wavelength is measured at approximately 480-500 nm.[6]
-
Quantification: A calibration curve prepared with standard formaldehyde solutions is used to determine the concentration of formaldehyde released from the sample, which can then be correlated back to the original concentration of Quaternium-15.
Applications
Quaternium-15 has been used in a wide array of products due to its preservative properties.
-
Cosmetics and Personal Care Products: It has been incorporated into shampoos, lotions, creams, and other water-based formulations to prevent microbial spoilage.[4]
-
Industrial Applications: Quaternium-15 has also found use in industrial products such as latex paints, adhesives, and metalworking fluids.[4]
Safety and Regulatory Status
The primary safety concern associated with Quaternium-15 is its potential to cause allergic contact dermatitis.[4] This is largely attributed to the release of formaldehyde, a known skin sensitizer. Individuals with a pre-existing allergy to formaldehyde are often also sensitive to Quaternium-15.[4]
Due to these concerns, the use of Quaternium-15 in cosmetic products is regulated in many regions. In the European Union, the maximum permitted concentration of Quaternium-15 in cosmetic products is 0.2%.[1] In the United States, while there are no specific federal regulations for Quaternium-15 in cosmetics, the industry is moving away from its use due to consumer pressure and the availability of alternative preservatives.
Conclusion
Quaternium-15 is a historically significant antimicrobial preservative with a well-defined chemical structure and mechanism of action. Its efficacy is directly linked to its function as a formaldehyde-releaser. While it has proven to be an effective preservative, its potential to cause skin sensitization has led to regulatory restrictions and a decline in its use in consumer products. For researchers and professionals in drug development and cosmetic science, a thorough understanding of its properties, analytical methods, and safety profile is essential for informed formulation decisions and for the development of safer and equally effective preservation systems.
References
-
Journal of Food and Drug Analysis. (n.d.). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. [Link]
-
Wikipedia. (2023, December 15). Quaternium-15. [Link]
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Scribd. (n.d.). HPLC Analyis of Preservatives in Cosmetics. [Link]
-
DermNet NZ. (n.d.). Quaternium-15 contact allergy. [Link]
-
PubChem. (n.d.). Quaternium 15. [Link]
- Google Patents. (n.d.).
-
Nacole. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]
-
Chemistry LibreTexts. (2021, March 18). 5.4: Hydrolysis Reactions. [Link]
-
MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Link]
-
Shimadzu. (2020, May). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. [Link]
Sources
- 1. This compound | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Quaternium-15 - Wikipedia [en.wikipedia.org]
- 5. lcms.cz [lcms.cz]
- 6. US4438206A - Method for determination of formaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (Quaternium-15)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, a quaternary ammonium compound widely known as Quaternium-15. This document delves into the underlying reaction mechanism, a detailed experimental protocol, and methods for the characterization of the final product. The guide is intended for researchers and professionals in the fields of chemistry and drug development, offering the necessary technical details to understand and replicate the synthesis of this important antimicrobial agent.
Introduction
1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, commercially known as Quaternium-15 or Dowicil™ 200, is a potent antimicrobial agent and preservative.[1][2] Its broad spectrum of activity against bacteria, yeast, and mold has led to its extensive use in a variety of products, including cosmetics, personal care items, and industrial applications.[3][4] The molecule's efficacy stems from its ability to act as a formaldehyde-releaser, which contributes to its biocidal properties.[3][5]
The synthesis of Quaternium-15 involves the quaternization of hexamethylenetetramine with 1,3-dichloropropene.[6] This reaction yields a mixture of geometric isomers, specifically the cis and trans forms.[2] The cis isomer is of particular interest, especially in cosmetic formulations.[2] This guide will focus on the synthetic pathway leading to the formation of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, providing a detailed understanding of the chemical process.
Synthesis Pathway and Mechanism
The core of the Quaternium-15 synthesis is a nucleophilic substitution reaction, specifically an SN2 reaction, between hexamethylenetetramine and 1,3-dichloropropene.[7] Hexamethylenetetramine, a cage-like tertiary amine, acts as the nucleophile, while 1,3-dichloropropene serves as the electrophilic alkylating agent.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Quaternium-15.
The reaction proceeds by the attack of one of the nitrogen atoms of the hexamethylenetetramine cage on the allylic carbon of 1,3-dichloropropene, displacing a chloride ion. This results in the formation of the quaternary ammonium salt. The presence of a double bond in the chloroallyl group gives rise to the formation of both cis and trans isomers.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.
Materials and Equipment:
-
Hexamethylenetetramine (HMTA)
-
1,3-Dichloropropene (mixture of cis and trans isomers)
-
Chloroform (CHCl₃)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hexamethylenetetramine in chloroform.
-
Addition of Alkylating Agent: While stirring the solution at room temperature, slowly add 1,3-dichloropropene to the flask. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for several hours to ensure the completion of the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Product Precipitation: As the reaction proceeds, the quaternary ammonium salt product will precipitate out of the chloroform solution.[7]
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold chloroform to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product, a mixture of cis and trans isomers of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, under vacuum.
Workflow Diagram:
Sources
- 1. 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane | C9H16ClN4+ | CID 20012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. safecosmetics.org [safecosmetics.org]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Formaldehyde Release Mechanism from Quaternium-15
Foreword
For decades, Quaternium-15 has been a widely utilized preservative in the cosmetic and personal care industries, valued for its broad-spectrum antimicrobial efficacy. However, its classification as a formaldehyde-releasing agent has led to increased scrutiny and a demand for a deeper understanding of its chemical behavior. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core mechanisms governing the release of formaldehyde from Quaternium-15. Our focus will be on the chemical principles, influencing factors, and analytical quantification of this process, fostering a scientifically grounded approach to formulation development and safety assessment.
Quaternium-15: A Chemical Overview
Quaternium-15, systematically named 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt.[1] Its molecular structure is characterized by a polycyclic cage-like adamantane core, derived from hexamethylenetetramine, with a chloroallyl group attached to one of the nitrogen atoms, creating a permanent positive charge. This cationic nature contributes to its surfactant properties, while its primary function as a preservative stems from its ability to slowly decompose and release formaldehyde.[1]
Table 1: Chemical and Physical Properties of Quaternium-15
| Property | Value |
| IUPAC Name | 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride |
| CAS Number | 4080-31-3 (mixture of isomers), 51229-78-8 (cis-isomer) |
| Molecular Formula | C₉H₁₆Cl₂N₄ |
| Molar Mass | 251.16 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
The Core Mechanism: Acid-Catalyzed Hydrolysis via the Delepine Reaction
The release of formaldehyde from Quaternium-15 is not a spontaneous event but rather a consequence of chemical degradation, primarily through acid-catalyzed hydrolysis. This process is a specific application of the Delepine reaction , which traditionally describes the synthesis of primary amines from alkyl halides via a hexamethylenetetraminium salt intermediate. In the case of Quaternium-15, the reaction proceeds in the reverse direction, leading to the decomposition of the quaternary ammonium salt.
The reaction is initiated by the presence of protons (H⁺) in an aqueous environment, which catalyze the breakdown of the hexamethylenetetramine cage. While the complete, detailed step-wise mechanism in the context of a complex cosmetic formulation can be intricate, the fundamental transformation involves the hydrolytic cleavage of the carbon-nitrogen bonds within the adamantane-like structure.
The overall reaction can be summarized as the decomposition of the 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane cation in the presence of water and acid to yield formaldehyde, ammonium chloride, and the chloroallylamine salt. It is this slow, controlled release of formaldehyde that imparts antimicrobial activity to the formulation.
Figure 1: Simplified schematic of the acid-catalyzed hydrolysis of Quaternium-15.
Factors Influencing Formaldehyde Release
The rate and extent of formaldehyde release from Quaternium-15 are not constant but are significantly influenced by several environmental and formulation-specific factors. Understanding these factors is paramount for formulators aiming to control the preservative efficacy and ensure product safety.
pH
The pH of the formulation is a critical determinant of Quaternium-15 stability. The acid-catalyzed nature of the hydrolysis means that lower pH values (acidic conditions) will accelerate the decomposition of Quaternium-15 and, consequently, increase the rate of formaldehyde release.[1] Conversely, in neutral to slightly alkaline conditions, the molecule is more stable, and the release of formaldehyde is slower. This pH-dependent stability allows for a degree of control over the preservative activity within a formulation. While specific quantitative data is sparse in publicly available literature, the general trend is a significant increase in degradation rate as the pH drops below 7.
Temperature
As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of Quaternium-15. Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly. Therefore, storage of products containing Quaternium-15 at higher temperatures can lead to a more rapid depletion of the preservative and a concurrent increase in the concentration of free formaldehyde. A 2015 study demonstrated that higher temperatures increase the amount of formaldehyde released from formaldehyde-releasing preservatives (FRPs) in general.[2]
Storage Time
The release of formaldehyde from Quaternium-15 is a time-dependent process. Over the shelf-life of a product, the concentration of intact Quaternium-15 will gradually decrease, while the concentration of free formaldehyde may increase, particularly under unfavorable storage conditions (e.g., high temperature, low pH). Long-term stability testing is therefore essential to characterize the preservative system's behavior over time.
Table 2: Influence of Physicochemical Factors on Formaldehyde Release from Quaternium-15
| Factor | Influence on Formaldehyde Release Rate | Rationale |
| pH | Decreasing pH significantly increases the release rate. | The hydrolysis of Quaternium-15 is an acid-catalyzed reaction. |
| Temperature | Increasing temperature accelerates the release rate. | Provides the activation energy for the hydrolysis reaction. |
| Storage Time | Release of formaldehyde increases over time. | The degradation of Quaternium-15 is a continuous process. |
| Product Matrix | The specific formulation can influence the release rate. | Interactions with other ingredients may affect the stability of Quaternium-15. |
Analytical Quantification of Formaldehyde Release
To ensure product safety and regulatory compliance, it is crucial to have robust and validated analytical methods for the quantification of free formaldehyde in cosmetic and pharmaceutical preparations. Two widely accepted methods are High-Performance Liquid Chromatography (HPLC) with derivatization and spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This is the most common and reliable method for the accurate quantification of formaldehyde. As formaldehyde itself lacks a chromophore for UV detection, a pre-column derivatization step is necessary. The most frequently used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with formaldehyde to form a stable, colored hydrazone derivative that can be readily detected by a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.
-
If necessary, perform a solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
-
Derivatization:
-
To an aliquot of the sample solution, add an acidic solution of 2,4-dinitrophenylhydrazine.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature to ensure complete derivatization.
-
Neutralize the reaction mixture with a suitable buffer.
-
-
HPLC Analysis:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water is typically used in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector set at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (approximately 360 nm).
-
Quantification: Prepare a calibration curve using standard solutions of formaldehyde treated with DNPH under the same conditions as the samples. The concentration of formaldehyde in the sample is determined by comparing its peak area to the calibration curve.
-
Figure 2: A typical workflow for the quantification of formaldehyde by HPLC-UV.
Spectrophotometric Method (Acetylacetone Method)
A simpler, though potentially less specific, method for formaldehyde quantification is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and an ammonium salt to form a yellow-colored lutidine derivative. The intensity of the color, which is proportional to the formaldehyde concentration, is measured using a spectrophotometer.
-
Sample Preparation:
-
Prepare an aqueous extract of the sample. This may involve distillation or extraction depending on the sample matrix.
-
-
Colorimetric Reaction:
-
To a known volume of the sample extract, add a reagent solution containing acetylacetone and ammonium acetate.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 10 minutes) to allow for color development.
-
Cool the solution to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the lutidine derivative (typically around 412 nm) using a spectrophotometer.
-
Use a reagent blank (containing all reagents except the sample) to zero the instrument.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde treated with the acetylacetone reagent in the same manner as the samples.
-
Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.
-
Concluding Remarks and Future Perspectives
The preservative efficacy of Quaternium-15 is intrinsically linked to its capacity to release formaldehyde through acid-catalyzed hydrolysis. A thorough understanding of this mechanism and the factors that govern it is essential for the development of safe and stable cosmetic and pharmaceutical products. While the qualitative effects of pH, temperature, and storage time are well-documented, a clear need exists for more comprehensive quantitative studies to precisely model the degradation kinetics of Quaternium-15 in various complex formulations.
The analytical methodologies outlined in this guide provide robust frameworks for the accurate quantification of formaldehyde release, enabling formulators to conduct rigorous safety assessments and ensure regulatory compliance. As the industry continues to evolve, a continued focus on mechanistic understanding and precise analytical characterization will be paramount in navigating the challenges and opportunities presented by established and novel preservative systems.
References
- This section will be populated with the full citation details from the in-text citations upon finaliz
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A Technical Guide to the Synthesis and Isomeric Purity of Quaternium-15
Abstract
Quaternium-15, chemically designated as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a widely utilized quaternary ammonium salt known for its potent antimicrobial properties.[1][2] It serves as a preservative in a multitude of cosmetic, pharmaceutical, and industrial applications.[3][4] The synthesis of Quaternium-15 inherently produces a mixture of cis and trans geometric isomers, a critical consideration as the biological activity and regulatory status of these isomers differ.[5] Notably, the cis-isomer is the predominantly used form in cosmetics.[3] This technical guide provides an in-depth exploration of the synthetic pathways to Quaternium-15, the mechanistic basis for isomer formation, and robust methodologies for their subsequent isolation and analytical characterization. This document is intended for researchers, chemists, and quality control professionals engaged in the synthesis, analysis, and application of this important biocide.
Introduction: The Chemical and Commercial Significance of Quaternium-15 Isomers
Quaternium-15 is a complex quaternary ammonium compound featuring a rigid adamantane-like cage structure. Its efficacy as a preservative stems from its ability to act as a formaldehyde-releaser, which disrupts microbial cell integrity.[6] The key structural feature dictating its isomeric nature is the 3-chloroallyl substituent attached to one of the nitrogen atoms of the hexamethylenetetramine core. The carbon-carbon double bond in this allyl group gives rise to cis and trans geometric isomerism.
Commercially, Quaternium-15 is often supplied as a mixture of these isomers.[3] However, regulatory bodies and specific applications may necessitate the use of the isolated cis-isomer.[5] For instance, the European Union permits a maximum concentration of 0.2% of the isolated cis-compound in cosmetic products.[3] Therefore, a comprehensive understanding and control of the isomeric composition are paramount for both efficacy and regulatory compliance.
Synthesis of Quaternium-15: A Nucleophilic Substitution Approach
The industrial synthesis of Quaternium-15 is a straightforward and well-established process involving the quaternization of hexamethylenetetramine (also known as methenamine or hexamine) with 1,3-dichloropropene.[3] This reaction is a classic example of a nucleophilic substitution (specifically, an SN2 reaction), where the tertiary amine nitrogen of hexamethylenetetramine acts as the nucleophile, attacking the electrophilic carbon of the 1,3-dichloropropene.
The primary determinant of the final product's isomeric ratio is the isomeric composition of the 1,3-dichloropropene starting material. Commercial 1,3-dichloropropene is typically available as a mixture of cis and trans isomers. The reaction proceeds without isomerization of the double bond, meaning that cis-1,3-dichloropropene will yield cis-Quaternium-15, and trans-1,3-dichloropropene will yield trans-Quaternium-15.
Sources
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Quaternium-15
For Researchers, Scientists, and Drug Development Professionals
Foreword
Quaternium-15, a quaternary ammonium salt, has long been utilized as a preservative in a wide array of cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial activity.[1][2][3] However, its efficacy is intrinsically linked to its chemical instability, specifically its capacity to release formaldehyde. This guide provides a comprehensive technical overview of the degradation pathways of Quaternium-15, the resulting byproducts, and the analytical methodologies for their quantification. As a Senior Application Scientist, this document is intended to equip researchers and formulation experts with the critical knowledge to understand and manage the stability of Quaternium-15 in their products, ensuring both efficacy and safety.
The Chemical Nature and Application of Quaternium-15
Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is synthesized via the reaction of hexamethylenetetramine and 1,3-dichloropropene.[4] This process yields a mixture of cis and trans isomers, with the cis isomer being the predominant form used in cosmetic applications.[3] Its primary function is to prevent the growth of bacteria, yeast, and mold in water-containing formulations, thereby extending product shelf life.[1][2]
Primary Degradation Pathway: Hydrolysis and Formaldehyde Release
The principal degradation pathway of Quaternium-15 is hydrolysis, which results in the release of formaldehyde. This degradation is a key mechanism of its antimicrobial action, as formaldehyde is a potent biocide.[4]
The Delepine Reaction Mechanism
At lower pH values, the hydrolysis of Quaternium-15 is understood to proceed via the Delepine reaction.[4] This acid-catalyzed hydrolysis breaks down the hexamethylenetetramine structure, leading to the liberation of formaldehyde.
Figure 1: Simplified schematic of the acid-catalyzed hydrolysis of Quaternium-15 via the Delepine reaction, leading to the release of formaldehyde.
Stoichiometry of Formaldehyde Release
Experimental evidence has demonstrated that the degradation of one mole of Quaternium-15 can release approximately six moles of formaldehyde.[5] This significant release is a critical factor in both its preservative efficacy and its potential for inducing contact dermatitis in sensitized individuals.[2][6]
Factors Influencing Degradation
The rate and extent of Quaternium-15 degradation are not constant but are influenced by several factors inherent to the formulation and storage conditions.
Effect of pH
As indicated by the Delepine reaction mechanism, pH is a critical determinant of Quaternium-15 stability. Acidic conditions accelerate the hydrolysis and subsequent formaldehyde release.[4] Conversely, in neutral to slightly alkaline conditions, the rate of degradation is generally slower.
Effect of Temperature
Elevated temperatures increase the rate of chemical reactions, and the degradation of Quaternium-15 is no exception. Studies have shown that more formaldehyde is released from preservatives, including Quaternium-15, with longer storage times and at higher temperatures.
The Formulation Matrix
The composition of the cosmetic or pharmaceutical formulation has a significant impact on the stability of Quaternium-15. Research indicates that preservatives in complex cosmetic matrices tend to release less formaldehyde compared to simple aqueous solutions. The presence of other ingredients, such as oils, emulsifiers, and other active compounds, can influence the local chemical environment and the accessibility of water for hydrolysis.
Table 1: Factors Affecting Quaternium-15 Degradation and Formaldehyde Release
| Factor | Influence on Degradation Rate | Key Considerations |
| pH | Increased rate at lower (acidic) pH | Formulation pH should be carefully controlled to manage formaldehyde release. |
| Temperature | Increased rate at higher temperatures | Storage conditions and product lifecycle temperature exposure are critical. |
| Formulation Matrix | Generally slower in complex matrices (e.g., emulsions) compared to aqueous solutions | Interactions with other ingredients can stabilize or destabilize Quaternium-15. |
| Time | Degradation is a time-dependent process | The concentration of free formaldehyde can increase over the shelf-life of the product. |
Other Potential Degradation Byproducts
While formaldehyde is the most well-documented and studied degradation byproduct of Quaternium-15, the complete degradation profile is likely more complex. The hydrolysis of the hexamethylenetetramine core will also produce various amine salts.[4] Additionally, under certain conditions, other minor byproducts could potentially be formed. However, there is a notable lack of extensive research and publicly available data on these other degradation products and their toxicological profiles. One study tentatively identified formic acid as a metabolite of Quaternium-15 in rats, suggesting further breakdown of formaldehyde.[7]
Analytical Methodologies for Degradation Assessment
To ensure product quality and safety, it is essential to have robust analytical methods for quantifying Quaternium-15 and its primary degradation byproduct, formaldehyde.
Quantification of Formaldehyde: The Hantzsch Reaction (Nash Reagent)
A widely accepted and reliable method for the determination of formaldehyde is the Hantzsch reaction, which utilizes the Nash reagent. This spectrophotometric method is based on the reaction of formaldehyde with acetylacetone and ammonia (from ammonium acetate) to form a yellow-colored lutidine derivative (3,5-diacetyl-1,4-dihydrolutidine), which can be quantified by measuring its absorbance at approximately 415 nm.[8][9]
1. Preparation of Nash Reagent:
-
Dissolve 150 g of ammonium acetate in 500 mL of distilled water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.
-
Dilute to 1000 mL with distilled water.
-
Store the reagent in a dark, airtight bottle at 4°C. The reagent is stable for several weeks.[8]
2. Sample Preparation:
-
Accurately weigh a known amount of the product containing Quaternium-15.
-
Disperse or dissolve the sample in a known volume of distilled water or a suitable solvent that does not interfere with the assay. For emulsions, a phase separation step may be necessary.
3. Derivatization Reaction:
-
To 1.0 mL of the sample solution (or a suitable dilution), add 1.0 mL of the Nash reagent.
-
Mix thoroughly and incubate the mixture in a water bath at 60°C for 30 minutes or at 40°C for 30 minutes.[8][9] Note: Reaction times and temperatures may need optimization depending on the sample matrix.
-
Cool the solution to room temperature.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the yellow solution at 415 nm against a reagent blank (prepared using the solvent instead of the sample).
-
Quantify the formaldehyde concentration using a calibration curve prepared with standard formaldehyde solutions.
Figure 2: Experimental workflow for the quantification of formaldehyde released from Quaternium-15 using the Nash reagent.
Other Analytical Techniques
For a more comprehensive analysis of degradation byproducts, chromatographic techniques are invaluable.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify both the parent Quaternium-15 molecule and its degradation products. Derivatization is often employed for the detection of formaldehyde.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile degradation byproducts. Derivatization may be necessary to increase the volatility of certain compounds. This technique would be particularly useful for investigating the presence of byproducts other than formaldehyde.
Toxicological Implications of Degradation Byproducts
The primary toxicological concern associated with Quaternium-15 degradation is the release of formaldehyde. Formaldehyde is a known skin sensitizer and can cause allergic contact dermatitis in susceptible individuals.[1][2] It is also classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[1] The toxicity of other potential degradation byproducts is not as well-characterized in the public domain, highlighting an area for further research.
Conclusion
The degradation of Quaternium-15 is a complex process governed by multiple factors, with the release of formaldehyde being the most significant event. A thorough understanding of the degradation pathways, the factors that influence them, and the byproducts formed is paramount for formulators in the cosmetic and pharmaceutical industries. By employing robust analytical methodologies and carefully controlling formulation parameters such as pH and storage conditions, it is possible to manage the stability of Quaternium-15, thereby ensuring product safety and efficacy throughout its shelf life. Further research into the identification and toxicological assessment of non-formaldehyde degradation byproducts is warranted to provide a more complete safety profile of this widely used preservative.
References
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SkinSAFE. Quaternium-15 Ingredient Allergy Safety Information. [Link]
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Becker, L. C., et al. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International Journal of Toxicology, 29(3_suppl), 98S-114S. [Link]
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Ataman Kimya. QUATERNIUM-15. [Link]
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DermNet NZ. Quaternium-15 contact allergy. [Link]
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Jordan, J. W., & Doughty, F. C. (1977). Reactions to this compound, Bronopol and Germall 115 in a standard series. Contact Dermatitis, 3(6), 333–334. [Link]
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European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on quaternium-15 (P63). [Link]
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Taylor & Francis. This compound – Knowledge and References. [Link]
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He, E. K., & Belsito, D. V. (2007). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. Dermatitis, 18(1), 29-32. [Link]
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ResearchGate. Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. [Link]
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Campaign for Safe Cosmetics. Quaternium-15. [Link]
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Jurnal Kimia Valensi. (2017). Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent. [Link]
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Spectroscopic Analysis of Quaternium-15: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Molecular Identity of a Widely Used Preservative
Quaternium-15, systematically named 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt recognized for its potent antimicrobial properties.[1][2] This has led to its extensive use as a preservative in a myriad of consumer products, including cosmetics, shampoos, and lotions, to prevent the growth of bacteria and mold.[1][3] However, its utility is shadowed by its classification as a formaldehyde-releasing agent, a characteristic linked to allergic contact dermatitis and skin sensitization.[4][5] As regulatory scrutiny and consumer awareness concerning formaldehyde-releasers intensify, the precise and unambiguous identification and characterization of Quaternium-15 in raw materials and finished products have become paramount for quality control, safety assessment, and formulation development.
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of Quaternium-15. Moving beyond a mere listing of procedures, this document delves into the causality behind experimental choices and offers insights grounded in the principles of analytical chemistry to ensure trustworthy and reproducible results.
Chemical and Physical Properties of Quaternium-15
A foundational understanding of the physicochemical properties of Quaternium-15 is essential for designing appropriate analytical methodologies.
| Property | Value | Reference |
| Systematic Name | 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | [2] |
| Chemical Formula | C₉H₁₆Cl₂N₄ | [5] |
| Molecular Weight | 251.16 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [6] |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; almost insoluble in acetone and isopropanol. | [7] |
| Isomerism | Exists as a mixture of cis and trans isomers. | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. For Quaternium-15, both ¹H and ¹³C NMR are instrumental in verifying the integrity of the adamantane cage, the chloroallyl substituent, and the quaternary ammonium center.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the Quaternium-15 sample in a suitable deuterated solvent. Given its solubility profile, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are appropriate choices.[7]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD should be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire proton-decoupled ¹³C spectra. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data
Based on the known chemical shifts of adamantane derivatives and related structures, the following proton signals are anticipated for Quaternium-15:
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale and Field Insights |
| ~ 6.0 - 6.5 | m | -CH=CH -Cl | The vinyl protons of the chloroallyl group are expected to be in the downfield region due to the electronegativity of the chlorine atom and the double bond. The multiplicity will be complex due to cis/trans isomerism and coupling to the adjacent methylene protons. |
| ~ 5.8 - 6.2 | m | -CH =CH-Cl | Similar to the other vinyl proton, its chemical shift is influenced by the chlorine and the double bond. |
| ~ 4.5 - 5.0 | d | -N⁺-CH₂ -CH= | The methylene protons adjacent to the quaternary nitrogen and the double bond will be significantly deshielded and appear as a doublet due to coupling with the vinyl proton. |
| ~ 4.0 - 4.8 | m | Adamantane cage protons | The protons of the adamantane cage will exhibit complex, overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atoms will be the most downfield. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a clear fingerprint of the carbon framework of Quaternium-15.
| Predicted Chemical Shift (ppm) | Assignment | Rationale and Field Insights |
| ~ 130 - 140 | -C H=CH-Cl | The sp² hybridized carbons of the double bond will appear in the downfield region characteristic of alkenes. |
| ~ 115 - 125 | -CH=C H-Cl | The chemical shift of this carbon is influenced by the adjacent chlorine atom. |
| ~ 60 - 70 | -N⁺-C H₂-CH= | The carbon of the methylene group attached to the quaternary nitrogen will be deshielded. |
| ~ 50 - 80 | Adamantane cage carbons | The sp³ hybridized carbons of the adamantane cage will resonate in the aliphatic region. The carbons bonded to nitrogen will be the most downfield. The chemical shifts of adamantane itself are around 28 and 38 ppm, and the presence of heteroatoms will shift these signals downfield.[8] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. For Quaternium-15, it can confirm the presence of C-H, C=C, and C-N bonds, and the absence of other functional groups.
Experimental Protocol: FTIR
-
Sample Preparation: For a solid sample like Quaternium-15, the most common and effective method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the pure KBr pellet is first recorded, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale and Field Insights |
| 3000 - 2850 | C-H stretch | Aliphatic C-H in adamantane cage and allyl group | The strong, sharp peaks in this region are characteristic of sp³ C-H bonds. |
| ~ 3050 | C-H stretch | Vinylic C-H | A weaker band at a slightly higher frequency is expected for the sp² C-H bonds of the double bond. |
| ~ 1650 | C=C stretch | Alkene double bond | A medium intensity peak is characteristic of a carbon-carbon double bond. |
| ~ 1450 & ~1350 | C-H bend | Methylene and methine scissoring and bending | These bands are part of the fingerprint region and confirm the presence of aliphatic groups. |
| 1200 - 1000 | C-N stretch | Amine C-N bonds | The C-N stretching vibrations of the adamantane cage will appear in this region. |
| 800 - 600 | C-Cl stretch | Chloroalkene | A strong band in this region is indicative of the carbon-chlorine bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Due to the pre-charged nature of quaternary ammonium salts, electrospray ionization (ESI) is the most suitable ionization technique.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of Quaternium-15 in a solvent compatible with ESI, such as methanol or a mixture of methanol and water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is required. This can be a standalone quadrupole, ion trap, or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the intact cation.
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the parent ion and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern.
-
Predicted Mass Spectral Data
| m/z Value | Ion | Rationale and Field Insights |
| 215.1 | [C₉H₁₆ClN₄]⁺ | This is the expected mass of the intact Quaternium-15 cation (the molecular ion, M⁺). High-resolution mass spectrometry can confirm the elemental composition. |
| 140.1 | [C₆H₁₂N₄]⁺ (Hexamethylenetetramine) | A plausible fragmentation pathway involves the loss of the chloroallyl group as a neutral species, resulting in the stable hexamethylenetetramine cation. |
| 75.0 | [C₃H₄Cl]⁺ | The chloroallyl cation could be observed as a fragment. |
| Various adamantane fragments | e.g., m/z 93, 79 | Further fragmentation of the adamantane cage can lead to characteristic smaller fragments.[8] |
Integrated Analytical Workflow: A Holistic Approach
For comprehensive and unambiguous characterization of Quaternium-15, an integrated approach utilizing all three spectroscopic techniques is recommended.
Conclusion: Ensuring Scientific Integrity in Product Development
References
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Wikipedia. Adamantane. [Link]
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SkinSAFE. Quaternium-15 Ingredient Allergy Safety Information. [Link]
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Campaign for Safe Cosmetics. Quaternium-15. [Link]
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DermNet. Quaternium-15 contact allergy. [Link]
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Wikipedia. Quaternium-15. [Link]
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International Journal of Toxicology. Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. [Link]
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PubMed. Dowicil 200 Stability test: chemical and microbiological studies. [Link]
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PubMed. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. [Link]
-
ScienceDirect. 13C NMR spectra of adamantane derivatives. [Link]
-
PubChem. 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane. [Link]
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ACS Publications. Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. [Link]
-
ResearchGate. Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. [Link]
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RSC Publishing. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. [Link]
-
Canadian Journal of Chemistry. Mass spectrometry of diamantane and some adamantane derivatives. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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ScienceDirect. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. [Link]
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ResearchGate. Mass spectrometry of diamantane and some adamantane derivatives. [Link]
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ResearchGate. Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. [Link]
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PubMed. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. [Link]
-
Taylor & Francis Online. Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. [Link]
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PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]
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ChemBK. Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, 1-(3-. [Link]
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An In-Depth Technical Guide to the Antimicrobial Spectrum of Quaternium-15 Against Bacteria and Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternium-15, a quaternary ammonium salt and formaldehyde-releasing agent, has long been utilized as a broad-spectrum preservative in a variety of cosmetic and industrial applications. Its efficacy stems from the slow liberation of formaldehyde, a potent biocide that exhibits activity against a wide range of bacteria, yeasts, and molds. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Quaternium-15, delving into its mechanism of action, factors influencing its activity, and the development of microbial resistance. Furthermore, this guide presents standardized methodologies for evaluating its antimicrobial efficacy, including protocols for determining Minimum Inhibitory Concentration (MIC) and assessing anti-biofilm activity, to equip researchers and drug development professionals with the necessary knowledge for its appropriate and effective use.
Introduction: Understanding Quaternium-15
Quaternium-15, chemically known as hexamethylenetetramine chloroallyl chloride, is a complex molecule that functions as a preservative due to its ability to release formaldehyde in aqueous environments.[1] This controlled release mechanism has made it an effective agent for preventing microbial spoilage in a variety of products, including lotions, shampoos, and other personal care items.[2][3][4] While its use has been subject to scrutiny due to the allergenic potential of formaldehyde, a thorough understanding of its antimicrobial properties remains crucial for formulation scientists and microbiologists.[4][5] This guide will focus on the scientific principles underpinning the antimicrobial activity of Quaternium-15, providing a detailed exploration of its efficacy against key bacterial and fungal species.
Mechanism of Antimicrobial Action
The primary mode of antimicrobial action of Quaternium-15 is the gradual release of formaldehyde.[1] The rate of this release is influenced by factors such as pH, temperature, and the presence of other molecules in the formulation.[6][7]
The Role of Formaldehyde
Formaldehyde is a highly reactive molecule that exerts its biocidal effect through non-specific alkylation of cellular macromolecules.[8] Its primary targets are proteins and nucleic acids. By cross-linking with amino and sulfhydryl groups of proteins, formaldehyde disrupts their structure and function, leading to enzyme inactivation and inhibition of essential metabolic processes.[8] Furthermore, formaldehyde can react with the ring nitrogen atoms of purine bases in DNA, leading to DNA-protein cross-links and other forms of DNA damage. This damage inhibits DNA replication and transcription, ultimately leading to cell death.[8]
Caption: Mechanism of action of Quaternium-15.
Antimicrobial Spectrum of Quaternium-15
Quaternium-15 exhibits a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3] However, the concentration required to inhibit or kill different microorganisms, known as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) respectively, can vary significantly.
Antibacterial Activity
While specific MIC values for Quaternium-15 are not extensively reported in recent literature, studies on other quaternary ammonium compounds and formaldehyde-releasing preservatives provide insights into its likely efficacy. For instance, laboratory strains of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus have been shown to adapt to sub-lethal concentrations of Quaternium-15.[9]
| Microorganism | Type | Typical MIC Range of Formaldehyde-Releasers (ppm) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 - 1000 |
| Escherichia coli | Gram-negative Bacteria | 200 - 800 |
| Staphylococcus aureus | Gram-positive Bacteria | 100 - 500 |
Note: These values are indicative and can vary based on the specific formaldehyde-releasing agent, test conditions, and microbial strain.
Antifungal Activity
Quaternium-15 is also effective against common fungal contaminants, including yeasts and molds.
| Microorganism | Type | Typical MIC Range of Formaldehyde-Releasers (ppm) |
| Candida albicans | Yeast | 200 - 1000 |
| Aspergillus brasiliensis | Mold | 500 - 2000 |
Note: These values are indicative and can vary based on the specific formaldehyde-releasing agent, test conditions, and microbial strain.
Factors Influencing Antimicrobial Efficacy
The antimicrobial performance of Quaternium-15 is not absolute and can be influenced by several physicochemical factors.
-
pH: The rate of formaldehyde release from Quaternium-15 is pH-dependent. Generally, the release is more rapid under alkaline conditions.[6][7]
-
Temperature: Higher temperatures can accelerate the decomposition of Quaternium-15, leading to a faster release of formaldehyde.[5][6]
-
Presence of Other Ingredients: The interaction of Quaternium-15 with other components in a formulation can impact its availability and antimicrobial activity. For example, proteins and other nitrogenous compounds can react with and neutralize the released formaldehyde.[8]
Microbial Resistance to Quaternium-15
The development of microbial resistance to preservatives is a significant concern in both the pharmaceutical and cosmetic industries. Microorganisms can develop tolerance to Quaternium-15 through various mechanisms.
Adaptation
Prolonged exposure to sub-lethal concentrations of Quaternium-15 can lead to the selection of adapted microbial populations with increased resistance.[9]
Enzymatic Detoxification of Formaldehyde
Some microorganisms possess enzymatic pathways to detoxify formaldehyde. A key mechanism involves the enzyme formaldehyde dehydrogenase, which converts formaldehyde into the less toxic formic acid. This is often followed by the action of formate dehydrogenase, which further breaks down formic acid. Fungi, in particular, have been shown to utilize such pathways for formaldehyde detoxification.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Quaternium-15 remains a relevant antimicrobial preservative due to its broad-spectrum activity and cost-effectiveness. Its efficacy is intrinsically linked to the release of formaldehyde, which acts as a potent biocide against a wide array of bacteria and fungi. However, its use necessitates a careful consideration of factors that can influence its performance, such as pH and temperature, as well as the potential for microbial adaptation and resistance. For researchers and drug development professionals, a thorough understanding of its antimicrobial spectrum, mechanism of action, and appropriate testing methodologies is paramount for its successful and safe application in product formulations. The continued investigation into its anti-biofilm properties and the development of strategies to mitigate resistance will be crucial for optimizing its use in the future.
References
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Cosmetics Info. Quaternium-15. Available at: [Link]
- Becker, L. C., Bergfeld, W. F., Belsito, D. V., Klaassen, C. D., Marks, J. G., Jr, Shank, R. C., ... & Andersen, F. A. (2010). Final report of the amended safety assessment of quaternium-15 as used in cosmetics. International journal of toxicology, 29(3_suppl), 98S-114S.
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Taylor & Francis. (n.d.). Quaternium 15 – Knowledge and References. Available at: [Link]
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DermNet NZ. Quaternium-15 contact allergy. Available at: [Link]
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Campaign for Safe Cosmetics. Quaternium-15. Available at: [Link]
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Campaign for Safe Cosmetics. Formaldehyde And Formaldehyde-Releasing Preservatives. Available at: [Link]
- Lv, Y., Wang, Y., Ma, A., & Wang, Z. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International journal of cosmetic science, 37(5), 474-479.
- European Commission. (2002). Opinion on the determination of certain formaldehyde releasers in cosmetic products. SCCNFP/0543/02.
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Situ Biosciences. (n.d.). Antimicrobial Preservatives and Additives – Aldehydes. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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EWG Skin Deep. What is QUATERNIUM-15. Available at: [Link]
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SkinSAFE. Quaternium-15 Ingredient Allergy Safety Information. Available at: [Link]
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Wikipedia. Quaternium-15. Available at: [Link]
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Methodological & Application
Application Note: Advanced Analytical Strategies for the Quantification of Formaldehyde Released from Quaternium-15 in Cosmetic and Pharmaceutical Formulations
Introduction: The Dual Role of Quaternium-15 and the Imperative for Formaldehyde Monitoring
Quaternium-15 (systematic name: hexamethylenetetramine chloroallyl chloride) is a quaternary ammonium salt widely utilized as a highly effective preservative in a variety of personal care products, cosmetics, and industrial substances.[1] Its broad-spectrum antimicrobial activity against bacteria, fungi, and molds has made it a valuable ingredient for extending product shelf life and ensuring consumer safety. However, the preservative efficacy of Quaternium-15 is intrinsically linked to its function as a "formaldehyde donor" or "formaldehyde-releaser."[2][3] It exerts its antimicrobial action through the slow, controlled release of formaldehyde, a potent biocide.[1][4]
While effective, the release of formaldehyde presents significant toxicological and regulatory challenges. Formaldehyde is a known skin sensitizer, a primary cause of allergic contact dermatitis, and is classified as a human carcinogen by multiple regulatory bodies.[5][6][7] This has led to stringent regulations globally. For instance, in the European Union, the use of formaldehyde itself in cosmetics is prohibited, and products containing formaldehyde-releasing substances must be labeled with the warning "releases formaldehyde" if the total concentration of released formaldehyde exceeds 0.001% (10 ppm).[8][9]
Consequently, for researchers, quality control laboratories, and drug development professionals, the ability to accurately and reliably quantify the amount of free formaldehyde released from Quaternium-15 in a finished product is not merely a matter of chemical analysis; it is a critical component of product safety, regulatory compliance, and consumer trust. This application note provides a detailed guide to the primary analytical methods for this purpose, explaining the causality behind experimental choices and presenting validated protocols for immediate application.
Mechanism of Formaldehyde Release
Quaternium-15 is prepared by the reaction of hexamethylenetetramine and 1,3-dichloropropene. Its ability to release formaldehyde is primarily due to acid hydrolysis. At lower pH values, the molecule can decompose via a reaction akin to the Delepine reaction to release formaldehyde.[1] This pH-dependent degradation is a critical factor to consider during product formulation and stability testing.
Caption: Formaldehyde release mechanism from Quaternium-15.
Core Analytical Challenge: The Necessity of Derivatization
Direct quantification of formaldehyde, particularly at low concentrations within complex cosmetic matrices (creams, lotions, shampoos), is analytically challenging. Formaldehyde is a small, highly reactive, and volatile molecule that lacks a native chromophore, making it invisible to standard UV-Vis spectrophotometry or HPLC-UV detection. Therefore, virtually all robust and validated methods rely on a derivatization step.
Causality of Derivatization:
-
Improved Detectability: The derivatizing agent reacts with formaldehyde to form a new, stable compound that possesses properties amenable to detection (e.g., strong UV absorbance or fluorescence).
-
Enhanced Stability: The resulting derivative is typically less volatile and more stable than formaldehyde itself, simplifying sample handling and analysis.
-
Increased Specificity: The reaction is highly specific to aldehydes, reducing interference from other components in the sample matrix.
This guide will focus on three principal, field-proven analytical techniques: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Method 1: Spectrophotometric Determination with Acetylacetone (Hantzsch Reaction)
This classic colorimetric method is valued for its simplicity and cost-effectiveness. It is often used for screening purposes and in laboratories where chromatographic equipment is unavailable.
Principle
The method is based on the Hantzsch reaction. Formaldehyde reacts with acetylacetone and an ammonium salt (like ammonium acetate) in a weakly acidic solution. The product is a yellow-colored, highly stable lutidine derivative, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which has a distinct absorption maximum around 412-415 nm. The intensity of the color, measured by a spectrophotometer, is directly proportional to the initial formaldehyde concentration.
Instrumentation and Materials
-
Instrumentation: UV-Visible Spectrophotometer.
-
Apparatus: Volumetric flasks, pipettes, water bath capable of maintaining 60°C.
-
Reagents:
-
Acetylacetone (Reagent Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid
-
Formaldehyde standard solution (e.g., 37% w/w, certified)
-
Deionized (DI) water
-
Detailed Protocol
Step 1: Preparation of Acetylacetone Reagent
-
Dissolve 150 g of ammonium acetate in approximately 500 mL of DI water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.
-
Mix thoroughly and dilute to a final volume of 1 L with DI water.
-
Store in a brown glass bottle, protected from light. The reagent is stable for several weeks when stored at 4°C.
Step 2: Preparation of Formaldehyde Calibration Standards
-
Primary Stock (approx. 1000 µg/mL): Accurately weigh ~0.27 g of 37% formaldehyde solution into a 100 mL volumetric flask and dilute to the mark with DI water. The exact concentration must be determined by iodometric titration.[10]
-
Working Stock (100 µg/mL): Pipette 10 mL of the primary stock into a 100 mL volumetric flask and dilute to volume with DI water.
-
Calibration Curve Standards (e.g., 0.5 - 10 µg/mL): Prepare a series of standards by serial dilution of the working stock. For example, to make a 5 µg/mL standard, pipette 5 mL of the 100 µg/mL stock into a 100 mL flask and dilute to volume.
Step 3: Sample Preparation and Analysis
-
Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL beaker.
-
Add 20 mL of DI water and stir for 15 minutes to extract the formaldehyde. For emulsions or creams, gentle heating (40°C) may be required to aid dispersion.
-
Transfer the solution to a 50 mL volumetric flask. Rinse the beaker with DI water and add the rinsings to the flask. Dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Pipette 5 mL of the filtered sample extract (and 5 mL of each calibration standard and a DI water blank) into separate test tubes.
-
Add 5 mL of the acetylacetone reagent to each tube.
-
Mix well and heat in a water bath at 60°C for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 412 nm against the reagent blank.
Step 4: Data Analysis
-
Plot a calibration curve of absorbance vs. formaldehyde concentration (µg/mL).
-
Determine the concentration of formaldehyde in the sample extract from the calibration curve using its measured absorbance.
-
Calculate the final concentration in the original sample (in ppm or % w/w) using the following formula: Formaldehyde (ppm) = (C × V × D) / W
-
C = Concentration from calibration curve (µg/mL)
-
V = Final volume of the extract (e.g., 50 mL)
-
D = Any additional dilution factor
-
W = Weight of the initial sample (g)
-
Method 2: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
This is the most widely used and robust method for the determination of formaldehyde in cosmetics.[8][11] It offers excellent sensitivity and specificity, making it suitable for regulatory and quality control purposes.
Principle
The method involves a pre-column derivatization reaction between formaldehyde and 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. This reaction forms a stable, yellow-colored derivative, formaldehyde 2,4-dinitrophenylhydrazone, which is strongly UV-absorbent (λmax ≈ 345-360 nm). The derivative is then separated from other components and potential interferences using reverse-phase HPLC and quantified with a UV-Vis detector.[10][12]
Caption: Experimental workflow for HPLC-DNPH method.
Instrumentation and Materials
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector, analytical balance.
-
Apparatus: Volumetric flasks, pipettes, autosampler vials, syringe filters (0.45 µm, PTFE or nylon).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
DI Water (HPLC Grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Perchloric acid or Phosphoric acid
-
Formaldehyde standard solution
-
Detailed Protocol
Step 1: Preparation of DNPH Derivatizing Reagent
-
Prepare a saturated solution of DNPH in acetonitrile. Caution: DNPH is potentially explosive when dry and should be handled with care, typically wetted with water for storage.
-
Alternatively, prepare a 1 g/L solution of DNPH in acetonitrile.[13]
-
For use, mix the DNPH solution with an acid catalyst. A common formulation is to mix 10 mL of the DNPH solution with 0.2 mL of phosphoric acid just before use.[13]
Step 2: Preparation of Calibration Standards
-
Prepare aqueous formaldehyde standards as described in Section 3.3, Step 2.
-
For each standard, pipette 5 mL into a vial, add 5 mL of the freshly prepared DNPH reagent, cap, and vortex.
-
Heat at 60°C for 30 minutes, then cool to room temperature. These are now the derivatized standards ready for injection.
Step 3: Sample Preparation and Derivatization
-
Prepare a filtered aqueous extract of the cosmetic sample as described in Section 3.3, Step 3 (Points 1-4).
-
Pipette 5 mL of the filtered extract into an autosampler vial.
-
Add 5 mL of the DNPH reagent, cap, vortex, and heat at 60°C for 30 minutes.
-
Cool to room temperature before placing in the HPLC autosampler.
Step 4: HPLC Conditions
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 55:45 v/v).[12]
-
Flow Rate: 1.0 - 1.5 mL/min.[12]
-
Detection Wavelength: 355 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Step 5: Data Analysis
-
Run the derivatized standards to generate a calibration curve of peak area vs. concentration.
-
Inject the derivatized sample and identify the formaldehyde-DNPH peak by its retention time.
-
Quantify the peak and calculate the final concentration in the original sample as described in Section 3.3, Step 4.
Method 3: Gas Chromatography (GC) with Derivatization
GC offers high resolving power and can be coupled with highly sensitive detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS).[14] However, direct injection of formaldehyde is not feasible. Derivatization is required to create a more volatile and thermally stable compound.[15]
Principle: Derivatization with p-Toluenesulfonic Acid (PTS)
A robust alternative to the DNPH method for GC involves derivatization with acidified ethanol.[16] In the presence of an acid catalyst like p-toluenesulfonic acid (PTS), formaldehyde reacts with ethanol to form diethoxymethane. This derivative is volatile and stable, making it ideal for analysis by GC-FID or GC-MS.[11][16]
Caption: Workflow for Headspace GC-MS method with PTS derivatization.
Instrumentation and Materials
-
Instrumentation: Gas Chromatograph with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A static headspace autosampler is highly recommended.
-
Apparatus: Headspace vials (20 mL) with caps and septa, analytical balance.
-
Reagents:
-
Ethanol (Anhydrous, GC grade)
-
p-Toluenesulfonic acid (PTS)
-
Formaldehyde standard solution
-
Detailed Protocol
Step 1: Preparation of Acidified Ethanol Reagent
-
Prepare a 1% (w/v) solution of p-toluenesulfonic acid in anhydrous ethanol. For example, dissolve 1 g of PTS in 100 mL of ethanol.
-
This reagent should be prepared fresh daily.
Step 2: Preparation of Calibration Standards
-
Prepare aqueous formaldehyde standards as described in Section 3.3, Step 2.
-
Into a series of 20 mL headspace vials, add a fixed amount (e.g., 1 g) of a blank cosmetic matrix (if available) to mimic the sample environment.
-
Spike each vial with a known volume of the aqueous standards to create a calibration range.
-
Add 2 mL of the acidified ethanol reagent to each vial.
-
Immediately seal the vials and vortex gently.
Step 3: Sample Preparation
-
Accurately weigh approximately 1 g of the cosmetic sample directly into a 20 mL headspace vial.
-
Add 2 mL of the acidified ethanol reagent.
-
Immediately seal the vial and vortex gently to mix.
Step 4: Headspace GC Conditions
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
-
GC Parameters:
-
Injector: Split/Splitless, 200°C.
-
Column: A mid-polarity column like a DB-624 or equivalent (e.g., 30 m x 0.25 mm x 1.4 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 35°C, hold for 10 min, then ramp at 10°C/min to 220°C, hold for 5 min.[16]
-
-
Detector:
-
FID: 250°C.
-
MS: Scan mode (e.g., m/z 30-200) for identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic diethoxymethane ions (e.g., m/z 59, 103).[16]
-
Step 5: Data Analysis
-
Analyze the standards to generate a calibration curve of peak area vs. formaldehyde concentration.
-
Analyze the sample and quantify the diethoxymethane peak.
-
Calculate the formaldehyde concentration in the original sample, accounting for the initial sample weight.
Comparison of Analytical Methods
The choice of method depends on the specific application, available instrumentation, required sensitivity, and sample throughput.
| Parameter | Spectrophotometry (Acetylacetone) | HPLC-UV (DNPH Derivatization) | GC-MS/FID (PTS Derivatization) |
| Principle | Colorimetric (Hantzsch Reaction) | Pre-column derivatization, chromatographic separation | Headspace derivatization, chromatographic separation |
| Sensitivity | Moderate | High | Very High |
| LOD/LOQ | ~1-2 ppm | 0.1 - 0.2 ppm[10][12] | ~0.01-0.05 µg/mL[11][16] |
| Specificity | Moderate (Potential interference from other aldehydes) | High | Very High (especially with MS detection) |
| Instrumentation | UV-Vis Spectrophotometer | HPLC with UV/PDA Detector | GC with Headspace, FID or MS Detector |
| Throughput | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
| Pros | Simple, rapid, inexpensive. | Robust, widely validated, highly specific. | Excellent sensitivity, definitive identification with MS. |
| Cons | Lower specificity and sensitivity. | DNPH reagent handling, longer analysis time. | Requires specialized headspace equipment, complex method development. |
Conclusion and Best Practices
The accurate determination of formaldehyde released from Quaternium-15 is essential for ensuring the safety and regulatory compliance of cosmetic and pharmaceutical products.
-
For routine quality control and screening, the spectrophotometric acetylacetone method offers a rapid and cost-effective solution.
-
For regulatory submissions and release testing where high accuracy and specificity are paramount, the HPLC-DNPH method is the industry standard and the recommended approach.[8][10]
-
For complex matrices, trace-level analysis, or confirmatory testing, the Headspace GC-MS method provides the highest level of sensitivity and specificity.[16]
Regardless of the method chosen, adherence to good laboratory practices is crucial. This includes proper method validation according to guidelines such as ISO 12787, use of certified reference materials, analysis of blank matrix samples, and routine system suitability checks to ensure the self-validating integrity of every protocol.[17] By applying these robust analytical strategies, scientists can confidently monitor formaldehyde levels, ensuring product quality and consumer safety.
References
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Wikipedia. (n.d.). Quaternium-15. Retrieved from [Link]
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Yuliani, N. N., et al. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega. Retrieved from [Link]
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Ataman Kimya. (n.d.). QUATERNIUM-15. Retrieved from [Link]
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He, S., et al. (2011). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. Dermatitis. Retrieved from [Link]
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ResearchGate. (n.d.). Is Quaternium-15 a Formaldehyde Releaser? Correlation Between Positive Patch Test Reactions to Formaldehyde and Quaternium-15. Retrieved from [Link]
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Annmarie Gianni Skin Care. (2022). Ingredient Watch List: Quats, the Preservatives that May Release Formaldehyde and Exacerbate Asthma. Retrieved from [Link]
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Wikipedia. (n.d.). Formaldehyde releaser. Retrieved from [Link]
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American Chemical Society Publications. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. Retrieved from [Link]
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Toxic Chemicals. (2024). Quaternium-15. Retrieved from [Link]
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Ataman Kimya. (n.d.). QUATERNIUM-15. Retrieved from [Link]
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Wu, P.-W., et al. (n.d.). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis. Retrieved from [Link]
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QIMA. (2025). Formaldehyde Testing of Consumer Products: Regulations & Compliance. Retrieved from [Link]
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Intertek. (n.d.). Testing Formaldehyde in Cosmetics. Retrieved from [Link]
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Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
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DermNet. (n.d.). Quaternium-15 contact allergy. Retrieved from [Link]
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Mérieux NutriSciences. (2023). Determination of free formaldehyde in cosmetic products. Retrieved from [Link]
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AKJournals. (2024). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. Retrieved from [Link]
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International Organization for Standardization. (2011). ISO 12787:2011 Cosmetics — Analytical methods — Validation criteria for analytical results using chromatographic techniques. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization. Retrieved from [Link]
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PubMed. (n.d.). Spectrophotometric determination of formaldehyde. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Electrochemical Sensors for Formaldehyde. Retrieved from [Link]
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Drawell. (n.d.). Application of Gas Chromatography in Formaldehyde Assessment. Retrieved from [Link]
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Winsen Sensor. (n.d.). Electrochemical HCHO Sensors: Accurate Formaldehyde Detection Technology. Retrieved from [Link]
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ResearchGate. (2015). Review of Spectrophotometric Methods for Determination of Formaldehyde. Retrieved from [Link]
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ResearchGate. (2015). Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Formaldehyde by the Derivatization. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Retrieved from [Link]
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ResearchGate. (2020). Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels. Retrieved from [Link]
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Encyclopedia.pub. (2024). Electrochemical Sensors for Formaldehyde. Retrieved from [Link]
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CDC Stacks. (1962). Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. Retrieved from [Link]
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Agilent. (2011). Analysis of formaldehyde in air. Retrieved from [Link]
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Renke. (n.d.). Formaldehyde Sensor, HCHO Sensor. Retrieved from [Link]
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Drawell. (2025). Formaldehyde Analysis by GC and HPLC - What Are the Differences. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Spectrophotometric Determination of Formaldehyde. Retrieved from [Link]
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Sensirion. (2024). Revolutionizing electrochemical sensing: Sensirion announces next generation formaldehyde sensor SFA40. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Utilizing Quaternium-15 in Microbial Challenge Test Development
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Quaternium-15 as a preservative agent within the framework of antimicrobial effectiveness testing (AET), commonly known as microbial challenge testing. We delve into the chemical properties and antimicrobial mechanism of Quaternium-15, followed by comprehensive, step-by-step protocols for executing a robust challenge test compliant with pharmacopeial standards such as USP <51>. The protocols emphasize the critical importance of self-validating systems, including detailed procedures for neutralizer efficacy and toxicity validation, ensuring the generation of accurate and reliable data.
Introduction: The Imperative for Antimicrobial Preservation
Aqueous-based pharmaceutical, cosmetic, and personal care products are susceptible to microbial contamination during manufacturing and repeated consumer use. Such contamination can compromise product integrity, lead to spoilage, and pose a significant risk to public health. To mitigate these risks, antimicrobial preservatives are incorporated into product formulations.[1][2] The efficacy of a chosen preservative system is not assumed but must be rigorously demonstrated through a standardized microbial challenge test.[3][4][5]
This test, also known as an Antimicrobial Effectiveness Test (AET), evaluates the ability of the preserved product to withstand microbial contamination by deliberately introducing, or "challenging," the product with a high concentration of specific microorganisms.[6][7] Quaternium-15, a quaternary ammonium salt, has historically been used as a broad-spectrum preservative in a variety of products.[8][9] This guide will detail the principles and methodologies for using Quaternium-15 in the development and execution of these critical challenge tests.
Technical Profile: Quaternium-15
Chemical Identity and Mechanism of Action
Quaternium-15 (systematic name: 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium salt.[10] Its primary antimicrobial function stems from its ability to act as a formaldehyde-releasing agent.[10][11][12] The gradual release of formaldehyde, a potent biocide, disrupts microbial cell membranes and denatures essential proteins and nucleic acids, thereby inhibiting microbial growth and survival.[13][14]
This mechanism provides broad-spectrum activity against a wide range of bacteria, yeast, and molds. However, it is this same formaldehyde-releasing property that has made Quaternium-15 a subject of scrutiny, as formaldehyde is a known skin sensitizer and can cause allergic contact dermatitis in susceptible individuals.[8][15][16][17][18] Consequently, its use in cosmetics is regulated, with the European Union permitting a maximum concentration of 0.2%.[14][17]
Antimicrobial Spectrum
Quaternium-15 is effective against a diverse array of microorganisms commonly found as contaminants in pharmaceutical and cosmetic products. Its spectrum includes, but is not limited to:
-
Gram-positive bacteria: e.g., Staphylococcus aureus
-
Gram-negative bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa
-
Yeast: e.g., Candida albicans
-
Molds: e.g., Aspergillus brasiliensis
Principle of the Microbial Challenge Test
The microbial challenge test is designed to simulate the introduction of microbial contaminants into a product and assess the efficacy of the preservative system over a 28-day period. The core methodology, as outlined in major pharmacopeias like the United States Pharmacopeia (USP) chapter <51>, involves the following stages:[1][2]
-
Inoculation: A high concentration (typically 1x10⁵ to 1x10⁶ Colony Forming Units per mL) of a panel of specified test organisms is individually introduced into separate test samples of the product.[2]
-
Incubation: The inoculated samples are incubated at a specified temperature (e.g., 22.5 ± 2.5 °C) for 28 days.[19]
-
Sampling & Enumeration: At predefined intervals (e.g., 7, 14, and 28 days), aliquots are withdrawn from the inoculated samples.
-
Evaluation: The number of surviving microorganisms in the aliquots is determined. The preservative's effectiveness is confirmed if the microbial population is reduced to a predefined level or if its growth is prevented, meeting the acceptance criteria for that product category.[6]
Figure 1: High-level workflow for a microbial challenge test.
Experimental Protocols: A Self-Validating System
Executing a trustworthy challenge test requires more than just following the core procedure. The system must be self-validating. The following protocols are designed to ensure the test components (media, neutralizers) are suitable before the main experiment begins.
Protocol 1: Preparatory Work & Validation
1.1 Growth Promotion of Media
-
Causality: Before testing the preservative, one must confirm that the recovery media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) are capable of supporting the growth of the challenge microorganisms. A failure to recover organisms could be due to poor media, not an effective preservative.[1]
-
Methodology:
-
Prepare the agar plates as per the manufacturer's instructions.
-
Prepare a dilute suspension of each test organism (e.g., S. aureus, A. brasiliensis) to a final concentration of less than 100 CFU/mL.
-
Plate 1 mL of the dilute suspension onto the respective media plates.
-
Incubate bacteria at 30-35°C for up to 3 days and fungi at 20-25°C for up to 5 days.
-
Acceptance Criterion: The mean count of colonies recovered must be at least 50-70% of the calculated inoculum count.
-
1.2 Neutralizer Efficacy and Toxicity Validation
-
Causality: This is the most critical validation step when testing chemical preservatives like Quaternium-15. When sampling the product, residual preservative carried over into the agar can inhibit the growth of surviving microorganisms, leading to a false-positive result (i.e., making the preservative appear more effective than it is). A neutralizer is incorporated into the dilution or plating medium to inactivate the preservative. For quaternary ammonium compounds, a common neutralizer is a combination of Lecithin and Polysorbate 80 (Tween 80).[20][21] This protocol validates two things: the neutralizer effectively inactivates Quaternium-15, and the neutralizer itself is not toxic to the microorganisms.[22][23]
-
Methodology:
-
Prepare Solutions:
-
Product + Neutralizer: Mix the product (containing Quaternium-15) with the neutralizing diluent (e.g., Saline with Lecithin and Polysorbate 80).
-
Neutralizer Control: The neutralizing diluent alone.
-
Phosphate Buffer Control: A simple buffer (e.g., pH 7.2 phosphate buffer) without a neutralizer.
-
-
Inoculation: Add a small, known number of microorganisms (<100 CFU) to each of the three solutions. Allow a short contact time (e.g., 10-30 minutes).
-
Plating: Plate the entire volume from each solution onto the appropriate growth medium.
-
Incubation: Incubate as described in Protocol 1.1.
-
Data Analysis & Acceptance Criteria:
-
Toxicity Validation: (CFU from Neutralizer Control) / (CFU from Phosphate Buffer Control) ≥ 0.7. This proves the neutralizer is not toxic.
-
Efficacy Validation: (CFU from Product + Neutralizer) / (CFU from Neutralizer Control) ≥ 0.7. This proves the neutralizer effectively inactivates the Quaternium-15 in the product.
-
-
Figure 2: Logical flow of neutralizer toxicity and efficacy validation.
Protocol 2: The Challenge Test Procedure
2.1 Preparation of Standardized Inoculum
-
Culture Revival: Grow fresh cultures of the test organisms (S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404) on appropriate agar.
-
Harvesting:
-
For bacteria and yeast, wash the surface of the agar with sterile saline.
-
For molds, gently scrape the sporulating culture surface with sterile saline containing 0.05% polysorbate 80 to aid spore suspension.
-
-
Standardization: Adjust the concentration of each microbial suspension with sterile saline to achieve a count between 1x10⁷ and 1x10⁸ CFU/mL. This can be estimated using a spectrophotometer (turbidity) and must be confirmed by a plate count.[1][24] Use these suspensions within 24 hours (or up to 7 days for mold spores if stored at 2-8°C).[2]
2.2 Inoculation of Test Samples
-
Aliquoting: Dispense a measured amount (e.g., 20 mL) of the test product (containing the desired concentration of Quaternium-15) into five separate sterile containers for each challenge organism.
-
Inoculation: Add a small volume (between 0.5% and 1.0% of the product volume) of the standardized inoculum to its respective product container.[2][19] This should result in a final microbial concentration in the product of between 1x10⁵ and 1x10⁶ CFU/mL.
-
Mixing: Mix each container thoroughly to ensure uniform distribution of the microorganisms.
-
Time Zero (T0) Plate Count: Immediately after mixing, remove a 1 mL aliquot from each container. Perform serial dilutions in the validated neutralizing diluent and plate to determine the initial concentration of microorganisms. This is the baseline against which all future measurements are compared.
2.3 Incubation and Sampling
-
Incubation: Store all inoculated product containers at 22.5 ± 2.5°C in the dark for 28 days.
-
Sampling: At specified intervals (typically 7, 14, and 28 days), remove a 1 mL aliquot from each container using aseptic technique.
2.4 Enumeration of Surviving Microorganisms
-
For each aliquot, perform serial dilutions in the validated neutralizing diluent.
-
Plate appropriate dilutions using the pour-plate or spread-plate method onto the validated recovery media.
-
Incubate the plates under the conditions specified in Protocol 1.1.
-
Count the number of colonies on plates that yield between 25-250 CFU for bacteria/yeast and 8-80 CFU for mold.
-
Calculate the number of CFU/mL of the product for each time point, accounting for the dilution factor.
Data Interpretation & Acceptance Criteria
Calculating Log Reduction
The effectiveness of the preservative is measured by the magnitude of microbial reduction over time, expressed as a log reduction.
Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at sampling interval)
USP <51> Acceptance Criteria
The requirements for passing the test depend on the product's category.[1][2] "No increase" is defined as not more than a 0.5 log₁₀ unit increase from the previous measurement point.[2]
| Product Category | Description | Bacteria | Yeast and Molds |
| Category 1 | Injections, parenterals, otic, sterile nasal, and ophthalmic products. | At 7 days: ≥ 1.0 log reductionAt 14 days: ≥ 3.0 log reductionAt 28 days: No increase from day 14 | No increase from the initial count at 7, 14, and 28 days. |
| Category 2 | Topicals, nonsterile nasal products, and emulsions (including those for mucous membranes). | At 14 days: ≥ 2.0 log reductionAt 28 days: No increase from day 14 | No increase from the initial count at 14 and 28 days. |
| Category 3 | Oral products (other than antacids) made with aqueous bases. | At 14 days: ≥ 1.0 log reductionAt 28 days: No increase from day 14 | No increase from the initial count at 14 and 28 days. |
| Category 4 | Antacids made with aqueous bases. | No increase from the initial count at 14 and 28 days. | No increase from the initial count at 14 and 28 days. |
Table adapted from USP General Chapter <51> Antimicrobial Effectiveness Testing.[1][2]
References
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Ataman Kimya. (n.d.). QUATERNIUM-15. Retrieved from [Link]
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Taylor & Francis. (n.d.). Quaternium 15 – Knowledge and References. Retrieved from [Link]
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Mark Skin Expert. (n.d.). Quaternium-15 - Ingredient Directory. Retrieved from [Link]
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Wikipedia. (n.d.). Quaternium-15. Retrieved from [Link]
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Patient Information Leaflet. (n.d.). This compound. Retrieved from [Link]
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Fowler, J. F. Jr, & Skinner, S. M. (1998). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. American journal of contact dermatitis, 9(3), 153–155. Retrieved from [Link]
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Renaudin, J. M., et al. (2022). Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy, 3, 976336. Retrieved from [Link]
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Cosmetic Ingredient Review Expert Panel. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International Journal of Toxicology, 29(4_suppl), 98S–114S. Retrieved from [Link]
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DermNet. (n.d.). Quaternium-15 contact allergy. Retrieved from [Link]
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SkinIdent. (n.d.). 18 Quaternium–15 – Patient Information. Retrieved from [Link]
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ResearchGate. (n.d.). Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. Retrieved from [Link]
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Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
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USP. (n.d.). <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Retrieved from [Link]
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Tran, H. T., & Rogers, T. L. (2014). Quality Control Analytical Methods: The Essentials of United States Pharmacopeia Chapter <51> Antimicrobial Effectiveness Test. International journal of pharmaceutical compounding, 18(2), 126–131. Retrieved from [Link]
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Patel, N., et al. (2023). Quaternary Ammonium Compounds and Contact Dermatitis: A Review and Considerations During the COVID-19 Pandemic. Clinical, Cosmetic and Investigational Dermatology, 16, 1703–1712. Retrieved from [Link]
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Dadashi, L., & Eslami, G. (2010). Evaluation of Neutralizing Efficacy and Possible Microbial Cell Toxicity of a Universal Neutralizer Proposed by the CTPA. Jundishapur Journal of Microbiology, 3(2), 61-66. Retrieved from [Link]
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USP. (n.d.). General Chapters: <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Retrieved from [Link]
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Sheena, A. Z., & Stiles, M. E. (1982). Development and validation of a neutralizer system for in vitro evaluation of some antiseptics. Journal of clinical microbiology, 16(5), 877–883. Retrieved from [Link]
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Rosmianti, T. (2020). How to prepare challenge microorganisms in order to obtain at not more than 100 CFU as per United States Pharmacopoeia (USP)? ResearchGate. Retrieved from [Link]
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SGS. (n.d.). Everything you need to know about microbiological challenge testing. Retrieved from [Link]
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Eurofins USA. (n.d.). Microbial Challenge Testing 101. Retrieved from [Link]
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Al-Adham, I. S. I., et al. (2022). Optimizing neutralization strategies for microbial testing of non-sterile pharmaceutical finished products with challenging method suitability. Scientific Reports, 12(1), 21330. Retrieved from [Link]
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USDA Food Safety and Inspection Service. (n.d.). Parameters for Determining Inoculated Pack/Challenge Study Protocols. Retrieved from [Link]
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Sutton, S. V., et al. (2002). Validation of microbial recovery from disinfectants. PDA journal of pharmaceutical science and technology, 56(2), 69–89. Retrieved from [Link]
- Google Patents. (n.d.). CN102352315A - Microbial inoculum, preparation method thereof, and application of microbial inoculum to preparation of silage.
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Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing. Retrieved from [Link]
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USP. (2011). <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Retrieved from [Link]
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Microchem Laboratory. (n.d.). ASTM E1054 Neutralization Evaluation Test. Retrieved from [Link]
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European Pharmacopoeia. (n.d.). 5.1.3. EFFICACY OF ANTIMICROBIAL PRESERVATION. Retrieved from [Link]
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Alliance Analytical Laboratories. (n.d.). Preservative Efficacy Testing USP 51 | PET | AET. Retrieved from [Link]
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Microbe Investigations. (2024). Challenge testing for cosmetics: A comprehensive guide. Retrieved from [Link]
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Bloomfield, S. F. (2002). Challenge testing: principles and practice. International journal of cosmetic science, 24(5), 255–266. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of microbial recovery from disinfectans. Retrieved from [Link]
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Sutton, S. (2011). Determination of Inoculum for Microbiological Testing. Journal of GXP Compliance, 15(3), 49-55. Retrieved from [Link]
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GLYcoDiag. (2024). Micro-challenge test upgraded. Retrieved from [Link]
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Afzal, A., et al. (2022). Assessment of Bacterial Inoculant Delivery Methods for Cereal Crops. Frontiers in Plant Science, 12, 792225. Retrieved from [Link]
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Methods for Studying Microbial Resistance to Quaternium-15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Preservative Resistance
Quaternium-15, a quaternary ammonium compound, has long been utilized as a broad-spectrum antimicrobial preservative in a variety of cosmetic and pharmaceutical products. Its efficacy stems from its ability to act as a formaldehyde-releasing agent, where it slowly decomposes to release formaldehyde, a potent biocide that inactivates microorganisms by reacting with their cellular proteins and nucleic acids[1]. However, the selective pressure exerted by the widespread use of such preservatives has led to the emergence of microbial resistance, a growing concern for product safety and public health. Understanding the mechanisms by which microorganisms withstand the effects of Quaternium-15 is paramount for the development of novel preservation strategies and for ensuring the continued efficacy of existing formulations.
This comprehensive guide provides detailed application notes and step-by-step protocols for the systematic investigation of microbial resistance to Quaternium-15. It is designed to equip researchers with the necessary tools to assess microbial susceptibility, induce and characterize resistance, and elucidate the underlying genetic and biochemical mechanisms.
Section 1: Foundational Concepts in Quaternium-15 Antimicrobial Action and Resistance
Quaternium-15's antimicrobial activity is intrinsically linked to its role as a formaldehyde donor[1]. The released formaldehyde is a highly reactive electrophile that readily forms adducts with primary amines and thiols on proteins and DNA, leading to cellular dysfunction and death[2].
Microbial resistance to formaldehyde, and by extension Quaternium-15, is not a new phenomenon. Bacteria have evolved sophisticated detoxification pathways to neutralize this toxic compound. The primary mechanisms of resistance include:
-
Enzymatic Detoxification: Many bacteria possess enzymes that can metabolize formaldehyde. A key player is formaldehyde dehydrogenase , which catalyzes the oxidation of formaldehyde to the less toxic formate. This can be a glutathione-dependent or independent process[3].
-
Reduced Permeability and Efflux: Changes in the bacterial cell envelope can limit the uptake of formaldehyde. Furthermore, multidrug resistance (MDR) efflux pumps , such as those belonging to the Small Multidrug Resistance (SMR) family (encoded by genes like qac), can actively transport formaldehyde and other biocides out of the cell[4].
-
Target Site Modification: While less common for non-specific biocides like formaldehyde, mutations in the target proteins could potentially reduce their reactivity with formaldehyde.
The following diagram illustrates the primary mechanisms of microbial resistance to formaldehyde released from Quaternium-15.
Caption: Mechanisms of microbial resistance to Quaternium-15-released formaldehyde.
Section 2: Phenotypic Characterization of Resistance
The initial step in studying resistance is to determine the susceptibility of a microbial isolate to Quaternium-15. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5][6][7][8].
Protocol 1: Broth Microdilution MIC Assay for Quaternium-15
Materials:
-
Quaternium-15 (analytical grade)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Quaternium-15 Stock Solution: Prepare a concentrated stock solution of Quaternium-15 in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the stock solution.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Quaternium-15 working solution (at twice the desired highest final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no Quaternium-15).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Quaternium-15 at which there is no visible growth (turbidity) in the well.
-
Justification of Experimental Choices:
-
CAMHB: This is the standard medium recommended by CLSI for susceptibility testing of non-fastidious aerobic bacteria[5]. Its composition is well-defined and supports the growth of a wide range of microorganisms.
-
Inoculum Density: A standardized inoculum is crucial for reproducibility. The final concentration of 5 x 10⁵ CFU/mL is the CLSI standard and ensures that a sufficient number of bacteria are present to challenge the antimicrobial agent[6].
-
Incubation Time: An 18-24 hour incubation period allows for sufficient bacterial growth in the control wells. For a slow-release preservative like Quaternium-15, it may be necessary to extend the incubation to 48 hours to ensure that the released formaldehyde has had sufficient time to act. This modification should be validated and documented.
Data Presentation: Example MIC Values
| Microorganism | Strain | Quaternium-15 MIC (µg/mL) | Formaldehyde MIC (µg/mL) |
| Pseudomonas aeruginosa | ATCC 9027 | 100 - 200 | 50 - 100 |
| Staphylococcus aureus | ATCC 6538 | 50 - 100 | 25 - 50 |
| Escherichia coli | ATCC 8739 | 150 - 300 | 75 - 150 |
| Resistant P. aeruginosa | (Lab-derived) | > 800 | > 400 |
Note: These are example values and may vary depending on the specific experimental conditions.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method that is simpler to perform than broth microdilution. The following is a general procedure based on EUCAST guidelines[9].
Protocol 2: Disk Diffusion Assay for Quaternium-15
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Quaternium-15 solution of a known concentration
-
Bacterial inoculum prepared as in Protocol 1
-
Sterile swabs
Procedure:
-
Preparation of Disks: Aseptically impregnate sterile paper disks with a known amount of Quaternium-15 solution and allow them to dry.
-
Inoculation of Agar Plate: Dip a sterile swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Disks: Place the Quaternium-15 impregnated disk onto the center of the inoculated plate.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Reading the Results: Measure the diameter of the zone of inhibition (the area around the disk where no bacterial growth is visible) in millimeters.
Interpretation: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the antimicrobial agent. Larger zones indicate greater susceptibility.
Section 3: Induction and Characterization of Resistance In Vitro
To study the mechanisms of resistance, it is often necessary to generate resistant strains in the laboratory. This can be achieved through serial passage of a susceptible strain in the presence of sub-lethal concentrations of Quaternium-15.
Protocol 3: In Vitro Induction of Resistance to Quaternium-15
Materials:
-
Susceptible bacterial strain
-
CAMHB
-
Quaternium-15 stock solution
-
Sterile culture tubes
-
Incubator shaker
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the susceptible strain using Protocol 1.
-
Serial Passage:
-
Inoculate a tube of CAMHB containing Quaternium-15 at a concentration of 0.5x the MIC.
-
Incubate with shaking at 35 ± 2°C until growth is observed.
-
Transfer an aliquot of this culture to a fresh tube of CAMHB containing Quaternium-15 at the same concentration and incubate.
-
After 5-10 passages, re-determine the MIC of the culture.
-
If the MIC has increased, repeat the process with a higher concentration of Quaternium-15 (e.g., the new MIC or 0.5x the new MIC).
-
Continue this process until a significant and stable increase in the MIC is observed.
-
-
Isolation of Resistant Clones: Plate the final culture onto MHA and select individual colonies for further characterization. Confirm the resistance of these clones by re-determining their MIC.
The following workflow diagram illustrates the process of inducing and characterizing resistance.
Caption: Workflow for in vitro induction and characterization of Quaternium-15 resistance.
Section 4: Genotypic and Mechanistic Investigations
Once resistant strains have been identified or generated, the next step is to investigate the underlying mechanisms of resistance.
Molecular Detection of Resistance Genes
The presence and expression levels of genes known to be involved in formaldehyde resistance can be assessed using molecular techniques such as Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR).
Protocol 4: qPCR for Quantification of Formaldehyde Dehydrogenase and Efflux Pump Gene Expression
Materials:
-
Wild-type (susceptible) and resistant bacterial strains
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Validated primers for target genes (e.g., formaldehyde dehydrogenase, qac genes) and a housekeeping gene (for normalization)
-
qPCR instrument
Procedure:
-
Culture and Exposure: Grow both wild-type and resistant strains to mid-log phase in CAMHB. For half of each culture, add a sub-inhibitory concentration of Quaternium-15 and incubate for a short period (e.g., 1-2 hours) to induce gene expression.
-
RNA Extraction: Extract total RNA from all four culture conditions (wild-type ± Quaternium-15, resistant ± Quaternium-15) using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR reaction on a thermal cycler with appropriate cycling conditions.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the wild-type, both with and without Quaternium-15 induction.
Example Primer Sequences:
| Gene Target | Primer Sequence (5' - 3') | Reference |
| qacA/B (Forward) | TCGCTTTTCGGCATCATG | [10] |
| qacA/B (Reverse) | GCCAATACATACCGCATTCC | [10] |
| frmA (Forward) | ATGGTTGGTCTGAAAGCGAA | (Designed based on conserved regions) |
| frmA (Reverse) | TCAGGCCTTGAACTTGTCG | (Designed based on conserved regions) |
| 16S rRNA (Forward) | AGAGTTTGATCCTGGCTCAG | (Universal) |
| 16S rRNA (Reverse) | GGTTACCTTGTTACGACTT | (Universal) |
Investigating the Role of Efflux Pumps
The involvement of efflux pumps in resistance can be investigated using efflux pump inhibitors (EPIs). These are compounds that block the activity of efflux pumps, thereby restoring the susceptibility of resistant bacteria to the antimicrobial agent.
Protocol 5: MIC Determination in the Presence of an Efflux Pump Inhibitor
Materials:
-
Resistant bacterial strain
-
Quaternium-15
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP, or reserpine)
-
Materials for broth microdilution MIC assay (Protocol 1)
Procedure:
-
Determine the Sub-inhibitory Concentration of the EPI: Perform a broth microdilution assay with the EPI alone to determine the highest concentration that does not inhibit the growth of the resistant strain.
-
Perform MIC Assay with EPI:
-
Perform a standard broth microdilution MIC assay for Quaternium-15 as described in Protocol 1.
-
In a parallel set of wells, perform the same assay but with the addition of the sub-inhibitory concentration of the EPI to all wells.
-
-
Analysis: Compare the MIC of Quaternium-15 in the presence and absence of the EPI. A significant decrease (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests that efflux pumps are contributing to the resistance phenotype.
Justification for EPI Choice:
-
CCCP: This is a protonophore that disrupts the proton motive force across the bacterial membrane, which is the energy source for many efflux pumps[11].
-
Reserpine: This is a plant alkaloid that has been shown to inhibit certain classes of efflux pumps[12][13].
Conclusion
The study of microbial resistance to Quaternium-15 is a multifaceted endeavor that requires a combination of phenotypic, genotypic, and mechanistic approaches. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate this important issue. By understanding the mechanisms of resistance, we can develop more effective preservation strategies and ensure the continued safety and efficacy of our products.
References
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]
-
CLSI. M07 Dilution Methods for Antimicrobial Susceptibility Testing. Testing Laboratory. [Link]
-
ANSI Webstore. Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. [Link]
-
Macvanin, M., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00302-21. [Link]
-
EUCAST. EUCAST Disk Diffusion Testing for Antibiotic Resistance. [Link]
-
DermNet. Quaternium-15 contact allergy. [Link]
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Campaign for Safe Cosmetics. Quaternium-15. [Link]
-
Zina, A. M., et al. (2000). Allergic contact dermatitis from formaldehyde and quaternium-15 in photocopier toner. Contact Dermatitis, 43(5), 301. [Link]
-
Wikipedia. Quaternium-15. [Link]
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Becker, L. C., et al. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International Journal of Toxicology, 29(3_suppl), 147S-160S. [Link]
-
Taylor & Francis. Quaternium 15 – Knowledge and References. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on quaternium-15 (P63). [Link]
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Lomovskaya, O., et al. (2001). Inhibition of Antibiotic Efflux in Bacteria by the Novel Multidrug Resistance Inhibitors Biricodar (VX-710) and Timcodar (VX-853). Antimicrobial Agents and Chemotherapy, 45(1), 105–114. [Link]
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SkinIdent. 18 Quaternium–15 – Patient Information. [Link]
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Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129. [Link]
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Klein, S., et al. (2024). Identification and characterization of a novel formaldehyde dehydrogenase in Bacillus subtilis. Applied and Environmental Microbiology, 90(11), e02181-23. [Link]
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Rodrigues, F. F. G., et al. (2017). The effect of the efflux pump inhibitor Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) on the susceptibility to imipenem and cefepime in clinical strains of Acinetobacter baumannii. Journal of Infection and Public Health, 10(6), 841-845. [Link]
-
Fijałkowski, K., et al. (2022). Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products. International Journal of Environmental Research and Public Health, 19(5), 2998. [Link]
-
ResearchGate. Primers for qPCR on efflux pump genes. [Link]
-
ResearchGate. (PDF) Effect of formaldehyde exposure on bacterial communities in simulating indoor environments. [Link]
-
ResearchGate. MIC Values for Staphylococcus aureus (ATCC 6538) and Escherichia coli.... [Link]
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Aminov, R. I., et al. (2002). Development, Validation, and Application of PCR Primers for Detection of Tetracycline Efflux Genes of Gram-Negative Bacteria. Applied and Environmental Microbiology, 68(4), 1786–1793. [Link]
-
European Commission. opinion on the determination of certain formaldehyde releasers in cosmetic products. [Link]
-
ResearchGate. Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants.. [Link]
-
Limmongkon, A., et al. (2015). Cloning and Expression Analysis of Formaldehyde Dehydrogenase Gene for Formaldehyde Detoxification. ResearchGate. [Link]
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Herold, T. C., et al. (2016). Formaldehyde Stress Responses in Bacterial Pathogens. Frontiers in Microbiology, 7, 257. [Link]
-
Brennan, G. P., et al. (2002). The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB. Antimicrobial Agents and Chemotherapy, 46(11), 3434–3441. [Link]
-
Brieflands. Distribution and Expression of Efflux Pump Gene and Antibiotic Resistance in Acinetobacter baumannii. [Link]
-
MDPI. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. [Link]
-
PubMed Central. Identification and characterization of a novel formaldehyde dehydrogenase in Bacillus subtilis. [Link]
-
ACS Publications. A Microbe-Derived Efflux Pump Inhibitor of the Resistance-Nodulation-Cell Division Protein Restores Antibiotic Susceptibility in Escherichia coli and Pseudomonas aeruginosa. [Link]
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Frontiers. Formaldehyde Stress Responses in Bacterial Pathogens. [Link]
-
ACS Publications. Inhibitors of Gram-Negative Bacterial Efflux Pumps. [Link]
-
OriGene Technologies Inc. GAPDH Human qPCR Primer Pair (NM_002046) | HP205798. [Link]
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Brieflands. Efflux Pump Inhibitor Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) Effect on the Minimum Inhibitory Concentration of Ciprofloxacin in Acinetobacter baumannii Strains. [Link]
-
Semantic Scholar. Inhibitory effects of reserpine against efflux pump activity of antibiotic resistance bacteria. [Link]
-
ResearchGate. Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. [Link]
-
ResearchGate. Sequences of primers used for the efflux pump genes' amplification by.... [Link]
-
ResearchGate. Effects of efflux pump inhibition by CCCP upon the Et MICs (±SD) and.... [Link]
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Masadeh, M. M., et al. (2012). Antimicrobial Activity of Common Mouthwash Solutions on Multidrug-Resistance Bacterial Biofilms. Journal of Clinical Medicine Research, 4(5), 318–323. [Link]
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Spode, H. (1974). [Microbial resistance to formaldehyde. I. Comparative quantitative studies in some selected species of vegetative bacteria, bacterial spores, fungi, bacteriophages and viruses]. Zentralblatt fur Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Erste Abteilung Originale. Reihe B: Hygiene, praventive Medizin, 159(5-6), 496-507. [Link]
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University of Rochester Medical Center. 4. Designing and validating primers. [Link]
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Frontiers. Multidrug efflux pumps of Pseudomonas aeruginosa show selectivity for their natural substrates. [Link]
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Kvist, M., et al. (2018). Experimental Evolution of Escherichia coli K-12 in the Presence of Proton Motive Force (PMF) Uncoupler Carbonyl Cyanide m-Chlorophenylhydrazone Selects for Mutations Affecting PMF-Driven Drug Efflux Pumps. mSphere, 3(6), e00511-18. [Link]
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ResearchGate. (PDF) The in vitro antibacterial effect of permethrin and formaldehyde on Staphylococcus aureus. [Link]
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- 4. Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15 [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Quaternium-15 in Cosmetic Formulations: A Technical Support Guide to Navigating pH-Dependent Stability Challenges
Welcome to the technical support center for Quaternium-15. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of Quaternium-15 in various formulation environments. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the integrity and safety of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is Quaternium-15, and what is its primary function in cosmetic and pharmaceutical formulations?
Quaternium-15, chemically known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium salt widely used as a preservative.[1] Its primary function is to prevent the growth of microorganisms, including bacteria, yeast, and mold, thereby extending the shelf life of water-based products.[2][3] Its antimicrobial efficacy stems from its ability to act as a formaldehyde-releaser, slowly liberating small amounts of formaldehyde, which is a potent biocide.[2][4]
Q2: I've heard about stability issues with Quaternium-15. What is the primary cause for concern?
The principal stability concern with Quaternium-15 is its pH-dependent degradation, which leads to the release of formaldehyde.[2] This degradation is particularly pronounced in acidic conditions and can also be influenced by formulation temperature and storage time.[2] The release of formaldehyde is a critical issue due to its classification as a skin sensitizer and a potential human carcinogen, leading to regulatory restrictions on its use in cosmetics in various regions.[5][6]
Q3: How does the pH of my formulation affect the stability of Quaternium-15?
The pH of your formulation is a critical determinant of Quaternium-15's stability.
-
Acidic pH (below 7): In acidic environments, Quaternium-15 undergoes acid-catalyzed hydrolysis via the Delepine reaction, leading to a significant release of formaldehyde.[2] This reaction is accelerated at lower pH values. Therefore, formulating with Quaternium-15 in acidic products requires careful consideration and rigorous stability testing.
-
Neutral pH (around 7): While more stable than in acidic conditions, Quaternium-15 can still slowly release formaldehyde at neutral pH. The rate of release is generally lower and may be acceptable within regulatory limits, but it is still a factor to monitor.
-
Alkaline pH (above 7): The degradation of Quaternium-15 in alkaline conditions is also a concern. While the Delepine reaction is characteristic of acidic hydrolysis, alkaline hydrolysis can also occur, leading to the breakdown of the molecule and potential loss of preservative efficacy. The exact mechanisms and degradation products in alkaline media are less documented in readily available literature but are an important consideration for stability.
Troubleshooting Guide: Addressing Quaternium-15 Instability
As a formulator, you may encounter several challenges when working with Quaternium-15. This section provides practical guidance on identifying and resolving these issues.
Issue 1: My formulation has developed a sharp, pungent odor over time.
-
Causality: A sharp, pungent odor is a strong indicator of significant formaldehyde release. This is most likely occurring due to the acidic nature of your formulation, which is accelerating the hydrolysis of Quaternium-15.
-
Troubleshooting Steps:
-
Verify Formulation pH: Immediately measure the pH of your stability samples. If the pH is acidic (typically below 6), this is the likely culprit.
-
pH Adjustment: If feasible for your formulation's performance and the stability of other active ingredients, consider adjusting the pH to a more neutral range (6.5-7.5). Use appropriate buffering agents to maintain the target pH over the product's shelf life.
-
Alternative Preservative System: If pH adjustment is not an option, you may need to consider an alternative preservative system that is more stable in your desired pH range.
-
Issue 2: I'm observing a loss of viscosity and phase separation in my emulsion.
-
Causality: Quaternium-15 is a cationic (positively charged) molecule. If your formulation contains anionic (negatively charged) ingredients, such as certain surfactants (e.g., sulfates, sulfonates) or polymers (e.g., carbomers), an interaction can occur. This interaction can lead to the formation of an insoluble complex, disrupting the emulsion's stability and leading to a breakdown in viscosity and eventual phase separation. This incompatibility can be exacerbated by changes in pH.
-
Troubleshooting Steps:
-
Ingredient Compatibility Review: Carefully review your formulation for any potential incompatibilities between Quaternium-15 and anionic components.
-
Order of Addition: In some cases, the order in which ingredients are added during manufacturing can influence their interaction. Experiment with adding the Quaternium-15 at a different stage, perhaps after the emulsion has been formed and cooled.
-
Use of Non-ionic Surfactants/Thickeners: If the interaction is unavoidable, consider replacing the anionic surfactant or thickener with a non-ionic alternative that will not complex with the cationic Quaternium-15.
-
Visual and Microscopic Examination: Visually inspect your formulation for any signs of precipitation or inhomogeneity. Microscopic examination can also help identify the formation of complexes.
-
Issue 3: My product is failing preservative efficacy testing (PET) despite including Quaternium-15 at the recommended concentration.
-
Causality: A failure in PET indicates that the antimicrobial activity of your preservative system is insufficient. This could be due to several factors:
-
Degradation: The Quaternium-15 may have degraded due to pH instability, leading to a lower-than-expected concentration of the active preservative.
-
Incompatibility: Interaction with other formulation components may be inactivating the Quaternium-15.
-
High Microbial Load in Raw Materials: The initial microbial load of your raw materials may be too high for the preservative system to handle effectively.
-
-
Troubleshooting Steps:
-
Analytical Quantification: Quantify the concentration of Quaternium-15 and free formaldehyde in your formulation at the beginning and end of your stability study to assess for degradation.
-
Review for Incompatibilities: As in the previous issue, thoroughly review your formulation for any potential incompatibilities.
-
Raw Material Testing: Test your raw materials for their microbial load to ensure they meet specifications.
-
Combination Preservative System: Consider using Quaternium-15 in combination with other preservatives to achieve a broader spectrum of antimicrobial activity.
-
Quantitative Data on pH-Dependent Stability
| pH Range | Relative Stability | Primary Degradation Pathway | Key Considerations |
| < 4 | Low | Acid Hydrolysis (Delepine Reaction) | Significant formaldehyde release. Avoid formulating in this pH range if possible. |
| 4 - 6 | Moderate | Slow Acid Hydrolysis | Formaldehyde release is a concern and must be monitored. |
| 6 - 8 | High | Slow Hydrolysis | Generally considered the optimal pH range for stability, but slow degradation still occurs. |
| > 8 | Moderate to Low | Alkaline Hydrolysis | Potential for degradation and loss of efficacy. The exact mechanism is less defined. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing for Quaternium-15 Formulations
This protocol is designed to assess the physical and chemical stability of a cosmetic formulation containing Quaternium-15 under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare three batches of your final formulation. Package the product in its intended commercial packaging.
-
Initial Analysis (Time 0): For each batch, perform the following tests:
-
Appearance: Visual assessment for color, clarity, and homogeneity.
-
Odor: Olfactory assessment.
-
pH: Measure using a calibrated pH meter.
-
Viscosity: Measure using a viscometer at a controlled temperature.
-
Quaternium-15 Content: Use a validated analytical method (e.g., HPLC) to determine the initial concentration.
-
Formaldehyde Content: Use a validated method (e.g., HPLC with derivatization) to determine the initial free formaldehyde concentration.
-
-
Storage Conditions: Place samples from each batch into controlled environmental chambers at the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Intervals: Pull samples at predetermined time points (e.g., 1, 2, and 3 months for accelerated testing).
-
Analysis at Each Interval: Repeat all the tests performed at Time 0.
-
Data Evaluation: Compare the results at each time point to the initial data. Significant changes in appearance, odor, pH, viscosity, or a decrease in Quaternium-15 concentration and/or an increase in formaldehyde concentration indicate instability.
Protocol 2: Quantification of Free Formaldehyde by HPLC with Derivatization
This method is based on the reaction of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable derivative that can be quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
Methodology:
-
Standard Preparation: Prepare a series of formaldehyde standard solutions of known concentrations. Derivatize each standard with a DNPH solution in an acidic catalyst.
-
Sample Preparation: Accurately weigh a portion of your cosmetic formulation and extract the formaldehyde into a suitable solvent. Derivatize the extracted sample with the DNPH solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector set at approximately 345-360 nm.
-
Injection: Inject the derivatized standards and samples.
-
-
Quantification: Create a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards. Use the calibration curve to determine the concentration of formaldehyde in your sample.
Visualization of Degradation Pathways and Workflows
Caption: pH-dependent degradation pathways of Quaternium-15.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quality and safety investigation of commonly used topical cosmetic preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. dermnetnz.org [dermnetnz.org]
- 6. safecosmetics.org [safecosmetics.org]
- 7. excellencechemical.com [excellencechemical.com]
Technical Support Center: Quaternium-15 Stability and Formaldehyde Release Control
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the control of formaldehyde release from Quaternium-15 in experimental formulations. As a formaldehyde-releasing preservative, Quaternium-15's efficacy is intrinsically linked to its decomposition. Understanding and controlling this process is critical for formulation stability, safety, and regulatory compliance.
Section 1: Understanding the Mechanism of Formaldehyde Release
Quaternium-15, chemically known as cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, functions as an antimicrobial agent through the slow release of formaldehyde.[1] This release is not an enzymatic process but a chemical hydrolysis reaction. The core structure, a quaternary ammonium salt derived from hexamethylenetetramine, is susceptible to hydrolysis, particularly under acidic conditions, in a process known as the Delepine reaction.[2] This reaction breaks down the adamantane-like cage, yielding formaldehyde as one of the byproducts.
Controlling the rate of this hydrolysis is paramount. Uncontrolled, rapid release can lead to a loss of preservative efficacy over time and, more critically, an increase in free formaldehyde concentration, which is a known skin sensitizer and has been classified as a carcinogen.[3][4] The stability of Quaternium-15, and thus the rate of formaldehyde release, is not constant; it is highly dependent on the formulation's environment.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of formaldehyde release from Quaternium-15?
A1: The rate of formaldehyde release is primarily governed by three key parameters: pH, temperature, and storage time. The formulation matrix itself also plays a significant role.[1]
-
pH: This is the most critical factor. Quaternium-15 is significantly more prone to hydrolysis under acidic (low pH) conditions.[2] As the pH of the formulation decreases, the rate of the Delepine reaction accelerates, leading to a more rapid release of formaldehyde. For optimal stability and controlled release, formulations should be buffered at a neutral or slightly alkaline pH.
-
Temperature: Like most chemical reactions, the hydrolysis of Quaternium-15 is temperature-dependent. Increased storage temperature will accelerate the degradation process and increase the rate of formaldehyde release.[1][5] This follows general kinetic principles, where higher thermal energy increases the frequency and energy of molecular collisions, leading to a faster reaction rate.
-
Storage Time: The release of formaldehyde is a continuous process. Over time, the cumulative amount of released formaldehyde will increase, even under optimal pH and temperature conditions.[1][5] Therefore, the age of a formulation is a key consideration in assessing its free formaldehyde content.
-
Formulation Matrix: The specific ingredients in your formulation can significantly impact stability. Aqueous matrices generally promote hydrolysis more than organic or low-water-activity systems.[1] Interactions with other excipients, such as certain surfactants or polymers, can also influence the stability of Quaternium-15.
Q2: At what pH range should I formulate to minimize premature formaldehyde release?
Q3: I've detected a higher-than-expected level of free formaldehyde in my formulation. What are the likely causes?
A3: This is a common issue that can usually be traced back to one or more of the primary stability factors. Use the following as a troubleshooting checklist:
-
Verify Formulation pH: Has the pH of the formulation drifted downwards over time? The interaction of formulation components or exposure to acidic packaging materials can cause a pH shift. Re-measure the pH of the aged sample.
-
Review Storage Conditions: Was the sample exposed to elevated temperatures, even for a short period? Check temperature logs for storage and shipping. Storing samples near windows or heat sources can cause significant temperature fluctuations.[5]
-
Consider Formulation Interactions: Are there any new or altered excipients in the formulation? An ingredient that you believe to be inert could be contributing to the degradation. For example, the inclusion of acidic active pharmaceutical ingredients (APIs) or excipients can lower the micro-environment pH around the Quaternium-15 molecule.
-
Check Raw Material Age: Was the Quaternium-15 raw material old or improperly stored before use? Degradation can begin in the raw material itself if it is exposed to moisture and heat.
Q4: Are there any ingredients that can be added to a formulation to "scavenge" or reduce free formaldehyde?
A4: Yes, compounds known as "formaldehyde scavengers" can be used to react with and neutralize free formaldehyde. These are typically compounds containing primary or secondary amine groups, such as urea, melamine, or certain amino acids.[6] These scavengers react with formaldehyde to form more stable, non-volatile adducts (e.g., methylol derivatives).
However, their use requires careful consideration and validation:
-
Impact on Efficacy: The scavenger will compete for the formaldehyde that is intended to act as a preservative. You must conduct thorough antimicrobial effectiveness testing (AET) to ensure that the addition of a scavenger does not compromise the preservative capacity of the system.
-
Stoichiometry: The amount of scavenger to add is not arbitrary. It must be optimized based on the expected rate of formaldehyde release to be effective without being excessive.
-
Regulatory Status: Ensure that any scavenger you add is approved for your intended application (e.g., cosmetic, pharmaceutical) and region.
Q5: How does Quaternium-15 compare to other formaldehyde-releasing preservatives in terms of release rate?
A5: The rate and amount of formaldehyde released can vary significantly between different formaldehyde-releaser preservatives. A comparative study has shown the relative order of formaldehyde release under specific conditions.[1] It's important to note that the absolute amounts depend on the formulation matrix, pH, and temperature.
| Preservative | Relative Formaldehyde Release[1] |
| Paraformaldehyde (PF) | Highest |
| Diazolidinyl Urea (DU) | High |
| DMDM Hydantoin | Moderate |
| Quaternium-15 (QU) | Moderate |
| Imidazolidinyl Urea (IU) | Moderate |
| Methenamine (MA) | Lower |
| Bronopol (BP) | Lower |
| Poly(p-toluenesulfonamide-co-formaldehyde) | Lowest |
This table provides a qualitative comparison based on available literature and should be used as a general guide. Experimental determination in your specific matrix is recommended.
Section 3: Experimental Protocols & Workflows
Workflow for Investigating and Controlling Formaldehyde Release
This workflow provides a systematic approach to managing formaldehyde levels in your Quaternium-15-containing formulations.
Caption: A logical workflow for managing formaldehyde release.
Protocol: Quantification of Free Formaldehyde by HPLC with Pre-Column Derivatization
This protocol is a generalized method based on common practices for determining free formaldehyde in aqueous-based formulations.[7][8][9] It involves derivatizing the highly polar formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone that can be readily separated and quantified by reverse-phase HPLC.
1. Materials and Reagents:
-
Formaldehyde standard solution (e.g., 37% w/w, certified)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or appropriate buffer salts for mobile phase
-
Sample formulation containing Quaternium-15
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Preparation of Standards and Reagents:
-
DNPH Derivatizing Solution (0.1%): Dissolve 100 mg of DNPH in 100 mL of acetonitrile. Gentle warming and sonication may be required. Safety Note: DNPH is potentially explosive when dry and should be handled with care.
-
Formaldehyde Stock Solution (e.g., 1000 ppm): Prepare by accurately diluting the certified standard solution in HPLC-grade water.
-
Calibration Standards (e.g., 0.2 - 10 ppm): Prepare a series of calibration standards by serial dilution of the stock solution. For each standard, mix a defined volume (e.g., 1 mL) with a fixed volume of the DNPH solution (e.g., 0.5 mL). Allow to react for at least 30 minutes in a sealed vial at room temperature.
3. Sample Preparation:
-
Accurately weigh a known amount of your formulation (e.g., 1 gram) into a volumetric flask.
-
Dilute with an appropriate solvent (e.g., water or a water/acetonitrile mixture) and mix thoroughly to extract the formaldehyde.
-
Take an aliquot of the extract (e.g., 1 mL) and mix with the DNPH solution (e.g., 0.5 mL) in the same manner as the standards.
-
Allow the derivatization reaction to proceed for at least 30 minutes.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions (Example):
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7][9]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 45:55 v/v).[7][9] The aqueous portion may be buffered (e.g., with phosphate buffer) to a specific pH.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detector: UV/Vis or PDA Detector set to monitor at 345-360 nm .[7][10]
-
Run Time: Sufficient to allow for elution of the formaldehyde-DNPH derivative and any interfering peaks.
5. Analysis:
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the formaldehyde concentration in the samples by interpolating their peak areas from the calibration curve, accounting for all dilution factors.
Section 4: Key Mechanistic Diagrams
Factors Influencing Quaternium-15 Hydrolysis
This diagram illustrates the key external factors that drive the degradation of Quaternium-15 and the subsequent release of formaldehyde.
Caption: Key drivers of Quaternium-15 degradation.
References
-
Wikipedia. (n.d.). Quaternium-15. Retrieved from [Link]
-
Lv, C., et al. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International Journal of Cosmetic Science, 37(6), 587-593. Retrieved from [Link]
-
He, K. L., et al. (2009). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. Dermatitis, 20(3), 149-152. Retrieved from [Link]
-
ResearchGate. (2015). Investigation on formaldehyde release from preservatives in cosmetics. Retrieved from [Link]
-
Gianni, A. (2022). Ingredient Watch List: Quats, the Preservatives that May Release Formaldehyde and Exacerbate Asthma. Annmarie Gianni Skin Care. Retrieved from [Link]
-
ResearchGate. (2009). Is Quaternium-15 a Formaldehyde Releaser? Correlation Between Positive Patch Test Reactions to Formaldehyde and Quaternium-15. Retrieved from [Link]
-
DermNet NZ. (n.d.). Quaternium-15 contact allergy. Retrieved from [Link]
-
Becker, L. C., et al. (2010). Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. International Journal of Toxicology, 29(3_suppl), 98S-114S. Retrieved from [Link]
-
Al-Malah, K. I., et al. (2020). Hidden Formaldehyde Content in Cosmeceuticals Containing Preservatives that Release Formaldehyde and Their Compliance Behaviors: Bridging the Gap between Compliance and Local Regulation. Cosmetics, 7(4), 97. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International Journal of Toxicology, 29(3 Suppl), 98S-114S. Retrieved from [Link]
-
Ford, G. P., & Beck, M. H. (1986). Reactions to Quaternium 15, Bronopol and Germall 115 in a standard series. Contact Dermatitis, 14(5), 271-274. Retrieved from [Link]
-
SkinSAFE. (n.d.). Quaternium-15 Ingredient Allergy Safety Information. Retrieved from [Link]
-
Wu, P.-W., & Chen, C. (1997). Determination of formaldehyde in cosmetics by HPLC method and acetylac. Journal of Food and Drug Analysis, 5(3), 235-242. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Erroneous or Arrhenius: A Degradation Rate-Based Model for EPDM during Homogeneous Ageing. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
European Commission, Scientific Committee on Consumer Safety. (2012). Opinion of the Scientific Committee on Consumer Safety on quaternium-15 (P63). Retrieved from [Link]
- Google Patents. (n.d.). CN114797438B - Formaldehyde scavenger, preparation method and application thereof.
-
Finkelde, T., & Waller, R. (2020). COMPARING METHODS OF DETERMINING FORMALIN CONCENTRATION IN FLUID PRESERVATIVES. Collection Forum, 34(1), 32-52. Retrieved from [Link]
-
ResearchGate. (2018). Study of scavengers for free formaldehyde reduction in phenolic resins used in polychloroprene based contact adhesives. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Retrieved from [Link]
-
PubMed. (2022). Synthesis of microcapsules containing a formaldehyde scavenger for the sustainable control of hazardous chemical release from particleboard. Retrieved from [Link]
-
ResearchGate. (2014). Development and Validation of Colorimetric and RP-HPLC Methods for the Determination of Formaldehyde in Cosmetics. Retrieved from [Link]
-
eScholarship. (2023). Formaldehyde and Formaldehyde Releasing Preservatives in Personal Care Products Used by Black Women and Latinas. Retrieved from [Link]
-
Biopharma Group. (2021). Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets. Retrieved from [Link]
-
ResearchGate. (2017). Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Formaldehyde-Scavenging Nanoparticles for High Performance Resins Chemical Engineering. Retrieved from [Link]
-
AKJournals. (2021). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method in. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Retrieved from [Link]
-
DergiPark. (n.d.). Effects of Formaldehyde Scavenger on Mechanical, Physical, and Emission Test Results. Retrieved from [Link]
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Technical Support Center: Degradation of Quaternium-15 by Oxidizing Agents
Introduction
Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a broad-spectrum antimicrobial preservative widely used in cosmetics, personal care products, and industrial applications. Its efficacy stems from its nature as a formaldehyde-releasing agent, providing protection against bacteria, yeast, and mold.[1][2][3] However, its chemical structure, particularly the hexamethylenetetramine core, presents stability challenges, especially in formulations containing oxidizing agents.
This Technical Support Guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and mitigate issues related to the degradation of Quaternium-15 in the presence of common oxidizing agents. Our focus is on explaining the causality behind these interactions to empower formulators to create robust and stable products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of Quaternium-15.
Q1: What is Quaternium-15, and why is its degradation a critical concern?
A1: Quaternium-15 is a quaternary ammonium salt that functions as a preservative by slowly releasing formaldehyde.[1][2] Degradation is a critical issue for two primary reasons:
-
Loss of Antimicrobial Efficacy: Degradation of the parent molecule reduces its concentration below the effective level, leaving the product vulnerable to microbial contamination.
-
Uncontrolled Formaldehyde Release: Accelerated degradation can lead to a burst release of formaldehyde, potentially exceeding regulatory limits and increasing the risk of sensitization for end-users.[4][5] In the European Union, for instance, Quaternium-15 is permitted up to a maximum concentration of 0.2% in cosmetic products.[4]
Q2: Which common oxidizing agents are known to degrade Quaternium-15?
A2: Common oxidizing agents found in formulations or as contaminants that can degrade Quaternium-15 include:
-
Hypochlorites: Such as sodium hypochlorite (bleach), which may be used for equipment sanitization and can leave residues. Quaternary ammonium salts are listed as incompatible with sodium hypochlorite.[6]
-
Peroxides: Including hydrogen peroxide, which can be present in some raw materials or used in certain product types (e.g., acne treatments, hair dyes). The hexamine core of Quaternium-15 is known to react with hydrogen peroxide.[7][8]
-
Peroxy acids: Such as peracetic acid.
-
Metal Ions: Certain metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation pathways.[9]
Q3: What are the primary degradation products of Quaternium-15 when exposed to oxidizers?
A3: The degradation is complex, but key products include:
-
Formaldehyde: The most significant degradation product from a regulatory and safety standpoint.[1][10]
-
N-chlorinated species: In the presence of hypochlorite, the tertiary amine nitrogens in the adamantane cage can be chlorinated, leading to unstable intermediates that further decompose.
-
N-oxides: Strong oxidizers like hydrogen peroxide can potentially oxidize the tertiary amine nitrogens to form N-oxides.[7]
-
Ring-opening byproducts: Severe oxidation can lead to the cleavage of the adamantane cage structure, resulting in various smaller amine and aldehyde fragments.
Q4: How can I visually detect potential Quaternium-15 degradation in my formulation?
A4: While analytical testing is definitive, visual cues can suggest a problem:
-
Color Change: The formation of degradation byproducts can sometimes lead to a yellow or brown discoloration.
-
pH Shift: The degradation pathway can produce acidic byproducts, causing a downward drift in the formulation's pH over time.
-
Loss of Viscosity: Changes in the formulation's rheology can occur if degradation affects other excipients.
-
Gas Formation: In severe cases, decomposition can release gaseous byproducts, causing packaging to swell.
Q5: How do pH and temperature affect the degradation of Quaternium-15?
A5: Both factors are critical. Quaternium-15's stability is pH-dependent. Data from the Scientific Committee on Consumer Safety (SCCS) indicates that in aqueous solutions, the concentration of Quaternium-15 can decrease by 2.9% at pH 7 and up to 20% at pH 9 within just 24 hours due to hydrolysis.[5] This hydrolytic degradation occurs independently of oxidation but can be exacerbated by the presence of oxidizing agents. Higher temperatures will accelerate both hydrolytic and oxidative degradation rates, as formaldehyde release is known to increase with temperature.[10]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to common experimental and formulation problems.
Problem 1: Premature Loss of Antimicrobial Efficacy
-
Symptom: Your formulation fails preservative efficacy testing (PET) or shows microbial growth during stability studies, despite including Quaternium-15 at a previously effective concentration.
-
Causality: This is the most direct indicator that the concentration of active Quaternium-15 has fallen below its minimum inhibitory concentration (MIC). The root cause is often an unforeseen incompatibility with an oxidizing agent introduced through a raw material or a process step.
-
Troubleshooting Workflow:
Workflow for troubleshooting loss of preservative efficacy.
Problem 2: Unexplained Drop in Formulation pH and Increased Skin Irritation Potential
-
Symptom: During stability testing, the pH of your aqueous formulation consistently drifts downward. Concurrently, you may receive feedback of increased skin irritation from sensory panels or in-vitro tests.
-
Causality: The oxidation of Quaternium-15, particularly the hexamine core, can lead to the formation of acidic byproducts such as formic acid and other carboxylic acids. This pH drop can, in turn, accelerate the acid-catalyzed hydrolysis of the remaining Quaternium-15, creating a feedback loop of degradation.[11] The increased level of free formaldehyde and acidic byproducts is a likely cause of heightened skin irritation.[4]
-
Troubleshooting Steps:
-
Initiate a pH Stability Study: Measure the pH of your formulation at regular intervals (e.g., T=0, 1 week, 2 weeks, 1 month) at various temperature conditions (e.g., 25°C, 40°C).
-
Correlate with Analyte Concentration: Simultaneously quantify Quaternium-15 and free formaldehyde at each time point (Protocols 1 & 2). A correlation between falling pH, decreasing Quaternium-15, and increasing formaldehyde strongly suggests degradation.
-
Identify the Oxidizing Source: Follow the audit steps outlined in Problem 1 (Steps 1 & 2) to pinpoint the source of the oxidizing agent.
-
Evaluate Buffering System: If removing the oxidizing agent is not feasible, assess the formulation's buffer capacity. Consider increasing the concentration of the buffering agent or selecting a buffer with a more appropriate pKa to resist the pH shift.
-
Section 3: Proposed Degradation Pathways
Understanding the potential chemical reactions is key to predicting and preventing degradation.
Pathway 1: Degradation by Sodium Hypochlorite (NaOCl)
The primary reaction site on the Quaternium-15 molecule is the tertiary amine nitrogens of the hexamethylenetetramine (hexamine) core. In the presence of NaOCl, especially under acidic or neutral conditions where hypochlorous acid (HOCl) is present, N-chlorination is a highly probable pathway.
Mechanism Explanation: The electrophilic chlorine from HOCl attacks the lone pair of electrons on the nitrogen atoms within the hexamine cage. This forms unstable N-chloroammonium intermediates. These intermediates can readily decompose, leading to the fragmentation of the ring structure and the subsequent release of formaldehyde.
Pathway 2: Degradation by Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide can oxidize tertiary amines to their corresponding N-oxides. While the quaternary nitrogen is stable, the three tertiary nitrogens in the core are susceptible.
Mechanism Explanation: Research has shown that hexamine reacts with hydrogen peroxide, typically under acidic catalysis, to form adducts and oxidation products like hexamethylenetetramine oxide.[7][8] This initial oxidation can weaken the C-N bonds within the cage structure, making it more susceptible to subsequent hydrolysis or further oxidation, ultimately leading to ring-opening and formaldehyde release.
Section 4: Experimental Protocols & Data
Protocol 1: Quantification of Quaternium-15 by HILIC-HPLC
This method is designed to separate and quantify the highly polar Quaternium-15 molecule away from less polar excipients and degradation products.
-
Instrumentation: HPLC with UV or Charged Aerosol Detector (CAD).
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a ZIC-HILIC (100 x 2.1 mm, 5 µm), is recommended for retaining the polar analyte.[12]
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: 0.1% Acetic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Ramp to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 95% B
-
13-18 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 210 nm or CAD.
-
Sample Preparation:
-
Accurately weigh a sample of the formulation equivalent to ~10 mg of Quaternium-15.
-
Disperse/dissolve in a 50:50 mixture of Acetonitrile/Water in a 100 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete extraction.
-
Dilute to volume.
-
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Validation: A standard curve of Quaternium-15 reference standard (5-100 µg/mL) must be prepared. The method should be validated for linearity, accuracy, and precision.
Protocol 2: Quantification of Free Formaldehyde (Spectrophotometric Method)
This protocol uses the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonium acetate to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which can be measured spectrophotometrically.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagent (Nash Reagent):
-
Dissolve 150 g of ammonium acetate in ~500 mL of deionized water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.
-
Mix well and dilute to 1 L with deionized water. Store in a dark, refrigerated container.
-
-
Procedure:
-
Standard Curve: Prepare a series of formaldehyde standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) from a certified formaldehyde stock solution.
-
Sample Preparation: Prepare a sample solution expected to contain formaldehyde within the standard curve range. This may require dilution.
-
Reaction: In separate test tubes, mix 2.5 mL of each standard or sample with 2.5 mL of the Nash Reagent.
-
Incubation: Incubate the tubes in a water bath at 60°C for 10 minutes or at 37°C for 60 minutes.
-
Measurement: Cool the tubes to room temperature. Measure the absorbance of the yellow solution at 412 nm .
-
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation to calculate the formaldehyde concentration in the samples.
Table 1: Example Stability Data Indicating Oxidative Degradation
The following table presents hypothetical data from a 4-week stability study at 40°C, comparing a standard formulation with one containing an excipient contaminated with a peroxide-based oxidizing agent.
| Time Point | Formulation | Quaternium-15 Conc. (% of Initial) | Free Formaldehyde (ppm) | pH | Observations |
| Week 0 | Standard | 100% | 15 | 6.5 | Clear, colorless |
| Contaminated | 100% | 18 | 6.5 | Clear, colorless | |
| Week 1 | Standard | 98.2% | 25 | 6.4 | Clear, colorless |
| Contaminated | 85.1% | 150 | 6.0 | Faint yellow tint | |
| Week 2 | Standard | 96.5% | 34 | 6.4 | Clear, colorless |
| Contaminated | 68.7% | 280 | 5.6 | Noticeable yellow | |
| Week 4 | Standard | 92.8% | 55 | 6.3 | Clear, colorless |
| Contaminated | 45.3% | 450 | 5.1 | Yellow, slight haze |
Data Interpretation: The contaminated formulation shows a rapid decline in Quaternium-15 concentration, a corresponding sharp increase in free formaldehyde, and a significant drop in pH. This pattern is a classic signature of accelerated oxidative degradation.
References
-
Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
-
DermNet. (2022). Quaternium-15 contact allergy. Retrieved from [Link]
-
Becker, L. C., et al. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International Journal of Toxicology, 29(3_suppl), 98S-114S. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on quaternium-15 (P63). European Commission. Retrieved from [Link]
-
SkinIdent. (n.d.). 18 Quaternium–15 – Patient Information. Retrieved from [Link]
-
Mak, T. C. W., & Lam, Y. S. (1978). Hexamethylenetetramine Oxide-Hydrogen Peroxide-Water (1:1:1). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(6), 1732-1735. Retrieved from [Link]
-
Lv, K., et al. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International Journal of Cosmetic Science, 37(6), 594-600. Retrieved from [Link]
-
Goff, S. V., & Sexton, D. (2012). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Retrieved from [Link]
-
Talsen Chemical. (2024). The Ultimate Guide to Cosmetic Preservative Selection. Retrieved from [Link]
-
Abdel-Halim, E. S. (2014). Effect of hexamethylenetetramine concentration on sodium chlorite... ResearchGate. Retrieved from [Link]
-
Zare, F., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]
-
Orth, D. S. (2000). The Safety Factor in Preservative Efficacy Testing. Cosmetics & Toiletries. Retrieved from [Link]
-
PubMed. (2015). Investigation on formaldehyde release from preservatives in cosmetics. Retrieved from [Link]
-
Sandford, P. A., et al. (1971). Reaction of sodium hypochlorite with amines and amides. A new method for quantitating polysaccharides containing hexosamines. Analytical Biochemistry, 44(1), 111-121. Retrieved from [Link]
-
Lund, M. H., et al. (2008). HPLC Analyis of Preservatives in Cosmetics. Scribd. Retrieved from [Link]
-
El-Shamy, A. M., et al. (2011). The catalytic effect of some transition metal hexamethylenetetramine complexes in hydrogen peroxide decomposition. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). 1,3,5-trichlorohexahydrotriazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
Ribeiro, C. F., et al. (2021). Cosmetics Preservation: A Review on Present Strategies. Molecules, 26(17), 5219. Retrieved from [Link]
-
MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]
-
Oxley, J. C., et al. (2015). Synthesis and Degradation of Hexamethylene Triperoxide Diamine (HMTD). Propellants, Explosives, Pyrotechnics, 41(2), 230-243. Retrieved from [Link]
-
Korea Science. (n.d.). Development of an HPLC method for analyzing process-related impurities of Loteprednol. Retrieved from [Link]
-
Force Flow. (n.d.). Sodium Hypochlorite incompatibility chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Oxidation of Amines. Retrieved from [Link]
-
Kao. (n.d.). Formaldehyde-Releasing Preservatives. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Degradation of Hexamethylene Triperoxide Diamine (HMTD). Retrieved from [Link]
-
Talsen Chem. (2024). The Ultimate Guide to Cosmetic Preservative Selection. Retrieved from [Link]
-
Thieme. (n.d.). Oxidation of Amines and N-Hetarenes. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2013). What are the best cosmetic formulations for testing the efficacy of new preservative agents (such as essential oils)?. Retrieved from [Link]
-
DSpace. (n.d.). Structural evaluation of degradation products of Loteprednol using LC-MS/MS: Development of an HPLC method for analyzing process-related impurities of Loteprednol. Retrieved from [Link]
-
Nature. (2019). Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines. Retrieved from [Link]
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Technical Support Center: Contact Dermatitis Assays for Formaldehyde-Releasers
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with formaldehyde-releasing agents. This guide is designed to provide expert insights and practical solutions to common challenges encountered in contact dermatitis assays. Formaldehyde-releasers, ubiquitous preservatives in cosmetics, industrial fluids, and textiles, present unique difficulties in sensitization testing due to their dual allergenic potential: the parent molecule and the released formaldehyde.[1][2] This document provides in-depth, causality-driven answers to pressing experimental questions.
Part 1: Foundational Concepts & Mechanistic Insights
This section addresses the fundamental principles that underpin the complexities of assaying formaldehyde-releasers.
Q1: What is the precise mechanism by which formaldehyde-releasers induce contact dermatitis?
A: Formaldehyde-releasers are compounds that decompose under specific conditions (e.g., in the presence of water) to slowly liberate formaldehyde.[3] The mechanism of sensitization is a classic Type IV delayed hypersensitivity reaction, which involves two key stages:
-
Haptenation: Formaldehyde is a small, reactive aldehyde.[4] On its own, it is too small to be recognized by the immune system. However, upon release and penetration into the epidermis, it acts as a hapten, covalently binding to endogenous skin proteins (carrier proteins). This process, primarily through the formation of Schiff bases with lysine and arginine residues, creates a hapten-protein conjugate that is now immunogenic.[5]
-
Immunological Cascade: This new antigen is recognized and processed by Langerhans cells (antigen-presenting cells) in the skin. These cells then migrate to the draining lymph nodes to present the antigen to naive T-cells, leading to their activation and proliferation. Upon subsequent exposure, these "memory" T-cells recognize the hapten-protein complex, triggering the release of pro-inflammatory cytokines that result in the clinical signs of allergic contact dermatitis, such as erythema, edema, and vesiculation.[6][7]
It is critical to understand that sensitization can occur to the released formaldehyde, the parent molecule itself, or even other breakdown byproducts.[3] This complexity is a primary source of assay-related challenges.
Caption: Mechanism of formaldehyde-induced contact dermatitis.
Part 2: Troubleshooting In Vivo Assays: The Murine Local Lymph Node Assay (LLNA)
The LLNA is the most common animal model for assessing the skin sensitization potential of chemicals, measuring lymphocyte proliferation in the draining lymph nodes.[8][9]
Q2: My LLNA results show a high Stimulation Index (SI ≥ 3), but I also observed significant erythema and edema at the application site. Is this a valid sensitization result?
A: This is a critical and common issue. You may be observing a strong irritant response that is confounding your sensitization data. Strong irritants can induce a non-specific, inflammatory proliferation of lymphocytes, leading to a "false positive" or an artificially inflated SI.[9]
Causality & Troubleshooting Steps:
-
Re-evaluate Dose Selection: The core principle is to test at concentrations that are non-to-minimally irritating. The highest concentration used should not cause systemic toxicity or excessive local irritation.[8]
-
Action: Conduct a preliminary dose-ranging study or an irritancy screen. Apply a range of concentrations to the mouse ear and observe for signs of irritation (erythema, edema) over 24-72 hours. Your highest test concentration in the main LLNA study should be the Maximum Non-Irritating Concentration (MNIC).
-
-
Vehicle Choice: The vehicle can significantly impact both skin penetration and irritation. An inappropriate vehicle can cause irritation itself or enhance the irritancy of the test article.
-
Action: Ensure your vehicle control group shows no signs of irritation and has a low baseline proliferation. Common vehicles include acetone:olive oil (4:1), N,N-dimethylformamide, methyl ethyl ketone, and propylene glycol. The choice should be based on the solubility of the test article.
-
-
Data Interpretation: According to OECD TG 429, if excessive irritation is observed, the result should be treated with caution.[10] Data from that dose level may need to be excluded. A true allergic sensitizer should elicit a positive SI at one or more concentrations that are not excessively irritating.
Q3: I'm getting a weak or equivocal positive result (e.g., SI = 3.1). How can I confidently determine if this is a true, weak sensitizer or experimental noise?
A: An SI value hovering around the threshold of 3 requires careful validation to avoid misclassifying a substance.
Causality & Troubleshooting Steps:
-
Examine the Dose-Response: A hallmark of a true sensitization response is a dose-dependent increase in the SI.[8] If your SI of 3.1 is at the highest dose and lower doses are clearly negative (SI < 3), the result is more credible. If the dose-response is flat or erratic, it may suggest an artifact.
-
Action: Ensure you have tested at least three concentrations. If the initial experiment is unclear, a repeat experiment with a narrower concentration range around the suspected threshold may be necessary.
-
-
Statistical Significance: While the SI ≥ 3 criterion is primary, statistical analysis can provide additional confidence.
-
Action: Perform a statistical comparison (e.g., t-test or ANOVA) between the proliferation in the treated groups and the vehicle control. A statistically significant increase, even with a borderline SI, strengthens the case for sensitization.
-
-
Protocol Adherence: Minor deviations can introduce variability.
-
Action: Critically review your protocol. Was the lymph node dissection and cell suspension preparation complete and consistent?[11] Inconsistent cell counts can skew results, especially in low-proliferation scenarios. Was the application volume and area precise?
-
LLNA Stimulation Index (SI) Interpretation Summary
| Stimulation Index (SI) Value | Interpretation | Recommended Action |
| < 3.0 | Negative (Non-sensitizer) | Report as non-sensitizing under test conditions. |
| ≥ 3.0 | Positive (Sensitizer) | Classify as a skin sensitizer. |
| ~ 3.0 (e.g., 2.7-3.3) | Equivocal / Borderline | Examine dose-response, statistical significance, and signs of irritation. Consider repeat testing. |
| ≥ 3.0 with Excessive Irritation | Inconclusive | Result is suspect. Data from that dose should be disregarded. Re-test using a dose-range finding study to identify the MNIC. |
Part 3: Troubleshooting Human Patch Testing
Patch testing is the clinical gold standard for diagnosing allergic contact dermatitis.[12] However, results for formaldehyde-releasers can be ambiguous.
Q4: A patient has a confirmed formaldehyde allergy (+ve patch test to 2% formaldehyde) but shows a negative reaction to a product containing a formaldehyde-releaser. Why the discrepancy?
A: This is a classic false-negative scenario and highlights the complexity of exposure. Several factors are at play:
-
Insufficient Free Formaldehyde: The amount of formaldehyde released from the preservative in the product may be below the patient's individual elicitation threshold.[13] The rate of release is influenced by the product's pH, temperature, and matrix.[14][15] A concentration of 200-300 p.p.m. free formaldehyde has been shown to be sufficient to induce dermatitis in sensitive individuals, but many products may not reach this level under patch test conditions.[13]
-
Patch Test Conditions: A standard 48-hour patch test may not provide sufficient time or the right conditions (e.g., occlusion without friction or sweat) for the releaser to hydrolyze and liberate enough formaldehyde to trigger a reaction.[12]
-
Vehicle and Matrix Effects: The cosmetic or product base can affect the release and skin penetration of the formaldehyde.
Troubleshooting & Confirmatory Steps:
-
Repeat Open Application Test (ROAT): Instruct the patient to apply a small amount of the product to a sensitive skin site (e.g., the antecubital fossa) twice daily for 5-7 days. This simulates real-world use and may allow for sufficient formaldehyde accumulation to elicit a reaction.
-
Test the Releaser Directly: If the specific formaldehyde-releaser is known (e.g., Quaternium-15), patch testing with the standardized allergen is recommended. A significant portion of patients allergic to formaldehyde also react to one or more releasers.[16]
Q5: My patch test with a formaldehyde-releaser (e.g., Quaternium-15) is positive, but the patient's test to formaldehyde is negative. What is the interpretation?
A: This indicates a primary sensitization to the parent formaldehyde-releaser molecule itself, not the released formaldehyde. While many reactions to releasers are due to cross-reactivity with formaldehyde, the parent molecules can be sensitizers in their own right.[3]
-
Interpretation: The patient has a true allergic contact dermatitis to the specific formaldehyde-releaser tested.
-
Clinical Relevance: The patient should be advised to avoid products containing that specific preservative, even if they tolerate other formaldehyde-releasers or low levels of free formaldehyde. This underscores the importance of testing with both formaldehyde and a series of common releasers for a complete diagnostic picture.
Part 4: Experimental Protocols & Workflows
Standard Murine Local Lymph Node Assay (LLNA) Protocol (Adapted from OECD TG 429)
-
Animal Selection: Use CBA/Ca or CBA/J strain mice (female, 8-12 weeks old).
-
Group Allocation: Assign 4-5 animals per group. Include a minimum of 3 test article concentrations and one negative control (vehicle only). A positive control group is also required to demonstrate assay competency.
-
Dose & Vehicle Preparation: Prepare fresh dilutions of the test article in a suitable vehicle. The highest concentration should be the maximum concentration that does not cause excessive irritation or systemic toxicity.
-
Application: On Day 1, apply 25 µL of the test material or vehicle to the dorsal surface of each ear pinna of each mouse.
-
Observation: Observe animals daily for clinical signs of toxicity or irritation.
-
Lymphocyte Proliferation Measurement: On Day 6, inject all mice with 250 µL of sterile phosphate-buffered saline (PBS) containing 5-bromo-2'-deoxyuridine (BrdU) at 10 mg/mL via the tail vein.
-
Node Excision: Five hours after the BrdU injection, humanely euthanize the animals. Carefully excise the draining auricular lymph nodes from each ear and pool them for each mouse in PBS.
-
Single-Cell Suspension: Prepare a single-cell suspension from the pooled lymph nodes by gentle mechanical disruption (e.g., crushing between two frosted glass slides).
-
Cell Counting & Plating: Wash the cells and resuspend in an appropriate volume. Count the lymphocytes and plate them in a 96-well plate.
-
ELISA for BrdU: Follow a standard BrdU ELISA protocol to quantify the amount of incorporated BrdU, which is proportional to lymphocyte proliferation. Read absorbance on a plate reader.
-
Calculation: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation of the treated group by the mean proliferation of the vehicle control group.
Caption: General troubleshooting workflow for contact dermatitis assays.
Part 5: FAQs on Alternative Methods
Q6: Are there validated animal-free assays for testing the sensitization potential of formaldehyde-releasers?
A: Yes, significant progress has been made in developing and validating non-animal testing methods. However, no single in vitro method is considered a full replacement for in vivo data.[17] Instead, regulatory bodies like the OECD endorse "Defined Approaches" (DAs) which integrate data from multiple sources.[17][18]
Key alternative methods are based on the Adverse Outcome Pathway (AOP) for skin sensitization:
-
Direct Peptide Reactivity Assay (DPRA): An in chemico method that measures the reactivity of a chemical (like formaldehyde) with model peptides, mimicking the haptenation step.
-
KeratinoSens™ and LuSens™: Cell-based assays using keratinocyte cell lines that measure the activation of the Keap1-Nrf2 pathway, a key cellular stress response pathway indicative of sensitization.
-
human Cell Line Activation Test (h-CLAT): A cell-based assay that measures the expression of cell surface markers (CD86, CD54) on monocytic cells, mimicking Langerhans cell activation.
For formaldehyde-releasers, these assays can be challenging because the rate of formaldehyde release may not be optimal under the specific assay conditions. Therefore, an integrated testing strategy, combining results from multiple of these methods, is essential for a reliable prediction without animal testing.[19]
References
-
DermNet. (n.d.). Formaldehyde and Formalin Contact Allergy. Retrieved from [Link]
-
ResearchGate. (n.d.). Patch Testing With Formaldehyde 2.0% (0.60 mg/cm2) Detects More Contact Allergy to Formaldehyde Than 1.0% | Request PDF. Retrieved from [Link]
-
Journal of IMAB. (2012). ALLERGIC CONTACT DERMATITIS FROM FORMALDEHYDE EXPOSURE. Retrieved from [Link]
-
de Groot, A. C., & Flyvholm, M. A. (2009). Formaldehyde-releasers: relationship to formaldehyde contact allergy. Contact allergy to formaldehyde and inventory of formaldehyde-releasers. Contact Dermatitis, 61(2), 63–85. Retrieved from [Link]
-
WebMD. (n.d.). Skin Allergies: Types and Triggers. Retrieved from [Link]
-
Wikipedia. (n.d.). Formaldehyde. Retrieved from [Link]
-
de Groot, A. C., et al. (2010). Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Part 2. Patch test relationship to formaldehyde contact allergy, experimental provocation tests, amount of formaldehyde released, and assessment of risk to consumers allergic to formaldehyde. Contact Dermatitis, 62(1), 18–31. Retrieved from [Link]
-
Fasth, I. M., Ulrich, N. H., & Johansen, J. D. (2018). Ten-year trends in contact allergy to formaldehyde and formaldehyde-releasers. Contact Dermatitis, 79(5), 263–269. Retrieved from [Link]
-
García-Gavín, J., et al. (2011). Allergic Contact Dermatitis Caused by Formaldehyde and Formaldehyde Releasers. Actas Dermo-Sifiliográficas (English Edition), 102(8), 577-586. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Allergic Contact Dermatitis Caused by Formaldehyde and Formaldehyde Releasers. Retrieved from [Link]
-
Actas Dermo-Sifiliográficas. (2011). Allergic Contact Dermatitis Caused by Formaldehyde and Formaldehyde Releasers. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives. Retrieved from [Link]
-
Taylor & Francis Online. (2013). Effect of Prolonged Repeated Exposure to Formaldehyde Donors with Doses Below the EC3 Value on Draining Lymph Node Responses. Retrieved from [Link]
-
National Institutes of Health. (2021). Alternative Methods for Skin-Sensitization Assessment. Retrieved from [Link]
-
Gerberick, G. F., et al. (2007). Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. Methods, 41(1), 54–60. Retrieved from [Link]
-
ScienceDirect. (2000). Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. Retrieved from [Link]
-
MDPI. (2020). Alternative Methods to Animal Testing for the Safety Evaluation of Cosmetic Ingredients: An Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Dermal Sensitization Assessment for Formaldehyde – Human Studies. Retrieved from [Link]
-
LJMU Research Online. (2023). Specificity of the local lymph node assay (LLNA) for skin sensitisation. Retrieved from [Link]
-
The Joint Research Centre. (2021). New milestone reached in alternatives to animal testing for chemicals inducing contact allergy. Retrieved from [Link]
-
National Toxicology Program. (2010). LLNA BrdU-ELISA Test Method: ICCVAM Recommended Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation on formaldehyde release from preservatives in cosmetics | Request PDF. Retrieved from [Link]
-
SciSpace. (2012). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Formaldehyde releasers – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Local lymph node assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Formaldehyde exposure and patterns of concomitant contact allergy to formaldehyde and formaldehyde-releasers | Request PDF. Retrieved from [Link]
-
IO Press. (2021). Research Progress on Alternative Methods of Skin Sensitization Test. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pilot study of contact sensitization of formaldehyde-releasers, formaldehyde and glutaraldehyde in dental students. Retrieved from [Link]
-
EasyChem. (n.d.). Formaldehyde-Releasing Preservatives in Cosmetics: Are They Safe? Retrieved from [Link]
-
OECD. (2002). OECD Test Guideline 429 - Skin Sensitization: Local Lymph Node Assay. Retrieved from [Link]
-
Oxford Academic. (2012). Evaluation of the Contact and Respiratory Sensitization Potential of Volatile Organic Compounds Generated by Simulated Indoor Air Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2014). Prediction of Skin Sensitizers Using Alternative Methods to Animal Experimentation. Retrieved from [Link]
-
MDPI. (2008). QSAR Study of Skin Sensitization Using Local Lymph Node Assay Data. Retrieved from [Link]
-
PubMed. (2019). Investigation on formaldehyde release from preservatives in cosmetics. Retrieved from [Link]
Sources
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Formaldehyde - Wikipedia [en.wikipedia.org]
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- 17. New milestone reached in alternatives to animal testing for chemicals inducing contact allergy - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 18. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prediction of skin sensitizers using alternative methods to animal experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Quaternium-15 in Complex Cosmetic Formulations
Welcome to the technical support center dedicated to enhancing the stability of Quaternium-15 in your cosmetic formulations. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this effective, yet sometimes challenging, preservative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to create stable and effective products.
This resource is structured to address the specific issues you may encounter during your experiments, moving from the fundamental chemistry of Quaternium-15 to practical troubleshooting and advanced analytical techniques.
Understanding Quaternium-15: A Double-Edged Sword
Quaternium-15, chemically known as cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a broad-spectrum antimicrobial agent.[1][2] Its efficacy stems from its ability to act as a formaldehyde-releasing preservative, which provides potent protection against bacteria, yeast, and mold.[3][4] However, this very mechanism is also the source of its primary stability and formulation challenges. The release of formaldehyde is a chemical process influenced by the formulation's environment, and understanding this is critical to controlling its stability.[5]
Troubleshooting Guide: A Proactive Approach to Formulation Challenges
This section is designed to help you diagnose and resolve common issues encountered when formulating with Quaternium-15.
Q1: My Quaternium-15 containing formulation is showing a significant drop in pH and a sharp, undesirable odor over time. What is happening?
A1: The likely culprit is acid-catalyzed hydrolysis of Quaternium-15.
-
The "Why": Quaternium-15 is susceptible to hydrolysis, especially in acidic conditions (pH < 4).[6] The adamantane cage structure can break down, leading to an accelerated release of formaldehyde. This excess formaldehyde can then be oxidized to formic acid, causing a decrease in the formulation's pH and contributing to a pungent odor. This process is a positive feedback loop; the lower the pH, the faster the degradation. A 2015 study confirmed that longer storage times and higher temperatures exacerbate formaldehyde release from formaldehyde-releasing preservatives (FRPs).[4]
-
Troubleshooting Steps:
-
pH Monitoring and Adjustment: The optimal pH range for Quaternium-15 stability is between 4 and 10.5.[6] Regularly monitor the pH of your formulation during development and stability testing. Use appropriate buffering agents (e.g., citrate or phosphate buffers) to maintain a stable pH within the recommended range.
-
Temperature Control: Avoid exposing the formulation to high temperatures during manufacturing and storage, as heat accelerates the degradation process.[4]
-
Raw Material Quality: Ensure the Quaternium-15 raw material you are using is of high quality and has not already started to degrade.
-
-
Experimental Workflow:
Caption: Acid-catalyzed degradation pathway of Quaternium-15.
Q2: I'm observing precipitation or cloudiness in my shampoo/body wash formulation after adding Quaternium-15. What is the cause and how can I fix it?
A2: This is a classic case of incompatibility between a cationic preservative (Quaternium-15) and anionic surfactants.
-
The "Why": Quaternium-15 is a cationic molecule, meaning it carries a positive charge. Anionic surfactants, such as sulfates (e.g., Sodium Lauryl Sulfate) and sulfonates, are negatively charged. When mixed, they can form an insoluble complex, leading to precipitation.[7] This not only affects the aesthetic properties of your product but can also reduce the bioavailability and efficacy of the preservative.
-
Troubleshooting Steps:
-
Incorporate a Co-surfactant: The addition of a non-ionic or amphoteric (zwitterionic) surfactant can act as a bridge, preventing the direct interaction between the anionic and cationic components.[7]
-
Non-ionic Surfactants: Examples include Coco Glucoside, Decyl Glucoside, and Laureth-7.[8] These do not have a net charge and can be incorporated to stabilize the system.
-
Amphoteric Surfactants: Cocamidopropyl Betaine is a common choice that can help to mitigate this incompatibility.
-
-
Order of Addition: The order in which you add ingredients matters. Try adding the Quaternium-15 to the water phase before the addition of anionic surfactants, ensuring it is well-dispersed. Alternatively, pre-disperse the Quaternium-15 in a small amount of a compatible non-ionic surfactant before adding it to the main batch.
-
Consider Alternative Thickeners: Some anionic thickeners (e.g., carbomers) can also interact with Quaternium-15. Consider using non-ionic or cationic thickeners such as hydroxyethylcellulose (HEC), guar gum derivatives, or polyquaternium-10.
-
-
Experimental Workflow:
Caption: Mitigation of anionic-cationic incompatibility.
Frequently Asked Questions (FAQs)
-
Q: What are the typical use levels for Quaternium-15?
-
A: In the European Union, Quaternium-15 is permitted in cosmetic products at a maximum concentration of 0.2%.[9] It is crucial to adhere to regional regulations and to use the minimum effective concentration to ensure both product preservation and consumer safety.
-
-
Q: Are there any specific ingredients, other than anionic surfactants, that I should be cautious with when using Quaternium-15?
-
A: Yes, be mindful of strong reducing agents, as they can potentially react with and degrade Quaternium-15. Also, some natural extracts with high levels of phenolic compounds could potentially interact with Quaternium-15, although this is less common. Always conduct compatibility studies with your specific raw materials.
-
-
Q: How can I accurately measure the stability of Quaternium-15 in my formulation?
-
A: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to directly quantify the concentration of Quaternium-15 over time under various storage conditions (e.g., different temperatures).[10] Additionally, you can monitor the concentration of free formaldehyde as an indicator of degradation.[2][5]
-
Analytical Protocols for Stability Testing
A robust stability testing program is essential for ensuring the long-term integrity of your product.
HPLC-UV Method for Quantification of Quaternium-15 in a Cosmetic Cream
This method provides a framework for the direct quantification of Quaternium-15.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 7.0) is typically used. The exact gradient will need to be optimized for your specific formulation to achieve good separation from other ingredients.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.
-
Add a suitable solvent to extract the Quaternium-15. A mixture of methanol and water is often effective.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Centrifuge a portion of the solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.
-
-
Detection: Quaternium-15 can be detected at a low UV wavelength, typically around 210 nm.[10]
-
Quantification: Create a calibration curve using standards of known Quaternium-15 concentrations. The concentration in your sample can then be determined by comparing its peak area to the calibration curve.
HPLC Method for the Determination of Free Formaldehyde
This method involves a pre-column derivatization step to make the formaldehyde molecule detectable by UV.
-
Derivatization Reagent: 2,4-dinitrophenylhydrazine (DNPH) is commonly used.[2][5]
-
Procedure:
-
The sample extract (prepared as above) is reacted with an acidic solution of DNPH.
-
The resulting formaldehyde-DNPH derivative is then analyzed by HPLC using a C18 column.
-
Detection is typically performed at around 345-355 nm.[5]
-
-
Data Interpretation: An increase in the free formaldehyde concentration over time during your stability study indicates the degradation of Quaternium-15.
Alternatives to Quaternium-15: A Comparative Overview
While Quaternium-15 is an effective preservative, the concerns around formaldehyde have led many formulators to seek alternatives. Here is a comparison of some common options:
| Preservative System | Optimal pH Range | Spectrum of Activity | Key Considerations |
| Quaternium-15 | 4.0 - 10.5 | Broad (Bacteria, Yeast, Mold) | Formaldehyde-releaser, incompatible with anionic surfactants.[6] |
| Phenoxyethanol | 3.0 - 10.0 | Primarily bacteria (weaker against fungi) | Often used in combination with other preservatives (e.g., ethylhexylglycerin) for broader coverage. Good thermal and pH stability.[11][12] |
| Parabens (Methyl, Propyl) | 3.0 - 8.0 | Broad (more effective against fungi) | Consumer perception issues, potential for endocrine disruption.[13] |
| Sodium Benzoate/Potassium Sorbate | < 5.5 (acidic) | Primarily yeast and mold | Efficacy is highly pH-dependent.[14] |
| Natural Preservatives (e.g., Essential Oils, Plant Extracts) | Variable | Variable | Efficacy can be inconsistent, may impact formulation aesthetics (odor, color), and can also be sensitizing.[15] |
Conclusion
Improving the stability of Quaternium-15 in complex cosmetic formulations requires a deep understanding of its chemistry and a proactive approach to formulation development. By carefully controlling pH, avoiding incompatibilities with anionic ingredients, and implementing a robust analytical stability program, you can harness the preservative power of Quaternium-15 while ensuring the safety and longevity of your products. This guide provides a foundation for your work, but as with all scientific endeavors, rigorous experimentation and a commitment to understanding the "why" behind your observations will be the key to your success.
References
-
Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
- Caracciolo, W. C. (2017). Advances in shampoo formulation: synergism of anionic/ cationic/ zwitterionic surfactant ternary system.
-
DermNet NZ. (n.d.). Quaternium-15 contact allergy. Retrieved from [Link]
- European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. Official Journal of the European Union, L 342, 59-209.
- Lv, C., Hou, J., Xie, W., & Cheng, H. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International journal of cosmetic science, 37(5), 474-479.
- Herman, A., Herman, A. P., Domagalska, B. W., & Młynarczyk, A. (2021). Natural Preservatives in Cosmetics. Cosmetics, 8(4), 107.
- Journal of Food and Drug Analysis. (1998). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 6(2).
- Jordan, W. P., Sherman, W. T., & King, S. E. (1979). Threshold responses in formaldehyde-sensitive subjects.
- IJRT. (2020). Phenoxyethanol as a substitute for formaldehyde in the preservation of anatomical specimens. International Journal for Research in Applied Science and Engineering Technology, 8(5), 1163-1166.*
-
Knowde. (n.d.). Nonionic Surfactants. Retrieved from [Link]
- MDPI. (2023). Compatibility Investigation of Cationic Surfactants with Anionic Species. Molecules, 28(5), 2349.*
-
Microbe Investigations. (2024). Types of Preservatives Used in Cosmetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Cosmetics Preservation: A Review on Present Strategies. Retrieved from [Link]
- O'Lenick, A. J. (2009). Anionic/cationic interactions.
-
PubChem. (n.d.). Quaternium-15. Retrieved from [Link]
-
ResearchGate. (2014). Development and Validation of Colorimetric and RP-HPLC Methods for the Determination of Formaldehyde in Cosmetics. Retrieved from [Link]
-
ResearchGate. (2019). Anionic/cationic interactions. Retrieved from [Link]
-
SkinIdent. (n.d.). 18 Quaternium–15 – Patient Information. Retrieved from [Link]
-
SkinSAFE. (n.d.). Quaternium-15 Ingredient Allergy Safety Information. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Analyis of Preservatives in Cosmetics. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Investigation on formaldehyde release from preservatives in cosmetics. Retrieved from [Link]
-
Taylor & Francis Online. (1981). Reactions to Quaternium 15, Bronopol and Germall 115 in a standard series. Retrieved from [Link]
-
TJCY. (2024). Non-Ionic Surfactants in Personal Care Products. Retrieved from [Link]
-
U.S. National Library of Medicine. (2010). Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternium-15. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. safecosmetics.org [safecosmetics.org]
- 4. safecosmetics.org [safecosmetics.org]
- 5. researchgate.net [researchgate.net]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. journalbinet.com [journalbinet.com]
- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 9. skinident.world [skinident.world]
- 10. scribd.com [scribd.com]
- 11. ijrti.org [ijrti.org]
- 12. cneasychem.com [cneasychem.com]
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- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Reactions to this compound, Bronopol and Germall 115 in a standard series - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Quaternium-15-Induced Cytotoxicity in In-Vitro Research
Welcome to the technical support center for researchers encountering challenges with Quaternium-15 in their in-vitro studies. This guide is designed to provide you with a deep understanding of the mechanisms behind Quaternium-15-induced cytotoxicity and to offer practical, field-proven strategies to mitigate these effects, ensuring the integrity and success of your experiments. As scientists, we understand that unexpected cell death can compromise data and delay discovery. This resource is structured to address your most pressing questions and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when working with Quaternium-15.
Q1: What is Quaternium-15 and why is it causing cytotoxicity in my cell cultures?
Q2: I'm observing both apoptosis and necrosis in my cultures. Is this expected with Quaternium-15?
A2: Yes, this is a classic dose-dependent response to many cytotoxic agents, including formaldehyde-releasing preservatives. At lower concentrations, the cellular damage is often contained and managed through programmed cell death, or apoptosis. At higher concentrations, the cellular damage is too extensive for controlled dismantling, leading to a loss of membrane integrity and necrosis.[6] Therefore, the balance between apoptosis and necrosis in your cultures is a key indicator of the severity of the cytotoxic insult.
Q3: Are certain cell types more sensitive to Quaternium-15 than others?
A3: Absolutely. The cytotoxic effects of a compound can vary significantly between different cell lines. For instance, primary cells may exhibit different sensitivities compared to immortalized cell lines. A study comparing primary human keratinocytes and immortalized HaCaT keratinocytes found that the primary cells were significantly more sensitive to a test cytotoxicant.[7] This highlights the importance of establishing baseline toxicity data for your specific cell model.
Q4: How can I begin to troubleshoot unexpected levels of cell death in my experiment?
A4: The first step is to systematically evaluate your experimental parameters. Key factors that can influence the degree of cytotoxicity include the concentration of Quaternium-15, the duration of exposure, the density of your cell culture, and the composition of your culture medium.[8][9] We will delve into these factors in the troubleshooting guide below.
Troubleshooting Guide: Minimizing Unintended Cytotoxicity
This section provides in-depth guidance on identifying and resolving common issues related to Quaternium-15 cytotoxicity.
Issue 1: Excessive Cell Death Obscuring Experimental Results
If you are experiencing widespread cell death that prevents you from gathering meaningful data, consider the following troubleshooting steps:
-
Underlying Cause: The concentration of Quaternium-15 is likely too high for your specific cell type and experimental conditions, leading to acute necrosis.
-
Solutions & Rationale:
-
Optimize Quaternium-15 Concentration:
-
Action: Perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line. Test a broad range of concentrations (e.g., from 0.001% down to 0.00001% w/v).
-
Causality: This allows you to identify a sub-lethal concentration that is sufficient to study your intended biological effect without causing overwhelming cytotoxicity.
-
-
Adjust Exposure Duration:
-
Action: Reduce the incubation time with Quaternium-15. For example, if you are treating for 24 hours, try 12, 6, or even shorter time points.
-
Causality: The release of formaldehyde from Quaternium-15 is a time-dependent process. Shorter exposure times will reduce the cumulative dose of formaldehyde your cells are exposed to.
-
-
Increase Cell Seeding Density:
-
Action: Plate a higher number of cells per well or dish. The optimal seeding density should be determined experimentally for each cell line.[10]
-
Causality: At a higher cell density, the effective concentration of the cytotoxic agent per cell is lower. Additionally, a denser cell population can sometimes exhibit community resistance effects.
-
-
Modify Cell Culture Medium:
-
Action: Increase the serum concentration in your culture medium (e.g., from 5% to 10% FBS).
-
Causality: Components in serum, such as proteins, can bind to and sequester cytotoxic compounds, reducing their bioavailability.[11] However, be mindful that this can also potentially interfere with your experimental endpoint.
-
-
Issue 2: High Variability in Cytotoxicity Data Between Replicates
-
Underlying Cause: Inconsistent cell health, uneven plating, or instability of Quaternium-15 in the culture medium can all contribute to variability.
-
Solutions & Rationale:
-
Standardize Cell Culture Practices:
-
Action: Ensure your cells are in the logarithmic growth phase and have high viability before seeding. Use a consistent cell passage number for all experiments.
-
Causality: Cells in different growth phases or at high passage numbers can have altered metabolic rates and stress responses, leading to variable responses to cytotoxic agents.
-
-
Ensure Homogeneous Cell Seeding:
-
Action: Thoroughly resuspend your cell solution before plating to avoid clumping. After plating, gently rock the plate in a cross pattern to ensure an even distribution of cells.
-
Causality: An uneven distribution of cells will lead to wells with different cell numbers, which will directly impact the results of viability assays.
-
-
Prepare Fresh Quaternium-15 Solutions:
-
Action: Prepare fresh dilutions of Quaternium-15 from a stock solution for each experiment.
-
Causality: Quaternium-15 can degrade in aqueous solutions, and the rate of formaldehyde release can be influenced by factors like pH and temperature.[3] Using freshly prepared solutions ensures a consistent starting concentration.
-
-
Advanced Mitigation Strategy: Formaldehyde Scavenging
For experiments where the presence of Quaternium-15 is necessary but its cytotoxic effects need to be minimized, the use of formaldehyde scavengers can be a powerful tool.
Mechanism of Action: The Role of Glutathione and N-acetylcysteine (NAC)
Experimental Workflow: Implementing Formaldehyde Scavengers
Caption: Workflow for mitigating cytotoxicity with scavengers.
Protocol: Cytotoxicity Assay with Formaldehyde Scavenger
This protocol provides a general framework for using the MTT assay to assess the protective effects of a scavenger against Quaternium-15-induced cytotoxicity.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at the predetermined optimal density.
-
Allow cells to adhere and recover for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare your treatment media:
-
Control (medium only)
-
Vehicle control (if applicable)
-
Quaternium-15 at various concentrations
-
Scavenger (e.g., N-acetylcysteine) at various concentrations
-
Quaternium-15 + Scavenger at various concentrations
-
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the appropriate treatment medium to each well.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24 hours).
-
-
MTT Assay:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Interpretation
| Treatment Group | Expected Outcome | Rationale |
| Control | High cell viability | Baseline for healthy, untreated cells. |
| Quaternium-15 alone | Dose-dependent decrease in cell viability | Establishes the cytotoxic effect of Quaternium-15. |
| Scavenger alone | High cell viability | Confirms that the scavenger itself is not toxic at the tested concentrations. |
| Quaternium-15 + Scavenger | Increased cell viability compared to Quaternium-15 alone | Demonstrates the protective, formaldehyde-scavenging effect of the supplement. |
Understanding the Cellular Mechanisms
A deeper understanding of the molecular pathways involved can aid in experimental design and data interpretation.
Quaternium-15's Impact on Apoptosis Pathways
The formaldehyde released by Quaternium-15 can trigger the intrinsic apoptosis pathway. This involves mitochondrial outer membrane permeabilization (MOMP), a critical event regulated by the BCL-2 family of proteins.[14] Pro-apoptotic proteins like BAX and BAK form pores in the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[14]
Caption: Proposed pathway of Quaternium-15-induced apoptosis.
By understanding these pathways, you can use more specific assays, such as Western blotting for cleaved caspases or flow cytometry with mitochondrial membrane potential dyes, to dissect the mechanism of cell death in your model system.
This guide provides a comprehensive framework for understanding and mitigating Quaternium-15-induced cytotoxicity. By applying these principles and protocols, you can enhance the reliability and reproducibility of your in-vitro research.
References
- G. G. C. M. WEpin, I. Le poole, R. M. T. T. M. Boelsma, E. P. P. A. Van den briel, & A. A. De vries. (2005). In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. Archives of Toxicology, 79(1), 40–46.
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Strubelt, O. (1984). The role of glutathione in formaldehyde metabolism and toxicity. DigitalCommons@TMC. Retrieved from [Link]
- Headen, D. R., & Belsito, D. V. (2007). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15.
- Soontrapa, K., et al. (2018). N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells. Asian Pacific Journal of Allergy and Immunology, 36(3), 151-158.
- Wang, W., et al. (2018).
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ResearchGate. (2018). (PDF) In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives. Retrieved from [Link]
- Yedjou, C. G., et al. (2021). N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells. Toxicology Research, 10(4), 743–751.
- Shokat, K. M., et al. (2011). Glutathione traps formaldehyde by formation of a bicyclo[4.4.1]undecane adduct.
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DermNet NZ. (n.d.). Quaternium-15 contact allergy. Retrieved from [Link]
- Wepf, G. G., et al. (2009). Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay.
- O'Connor, C. M., et al. (2007). Loss of DNA–protein crosslinks from formaldehyde-exposed cells occurs through spontaneous hydrolysis and an active repair process linked to proteosome function. Carcinogenesis, 28(7), 1494–1500.
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Scientific Committee on Consumer Safety. (2012). Opinion of the Scientific Committee on Consumer Safety on quaternium-15 (P63). European Commission. Retrieved from [Link]
- Pontel, L. B., et al. (2022). Endogenous formaldehyde scavenges cellular glutathione resulting in redox disruption and cytotoxicity.
- Moyo, M., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Bioscience reports, 32(6), 543–550.
- Al-Sanea, M. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 28(21), 7293.
- de Souza, A. C. S., et al. (2023). N-acetylcysteine modulates redox imbalance and inflammation in macrophages and mice exposed to formaldehyde. Free Radical Biology and Medicine, 211, 105-117.
- Cosmetic Ingredient Review. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International journal of toxicology, 29(2_suppl), 98S–114S.
-
ResearchGate. (2007). Is Quaternium-15 a Formaldehyde Releaser? Correlation Between Positive Patch Test Reactions to Formaldehyde and Quaternium-15. Retrieved from [Link]
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Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
- Kumar, S. (2011). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 748, 125–143.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Forest, V., et al. (2019). A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. Frontiers in immunology, 10, 2232.
- Hoffman, E. A., et al. (2015). Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. The Journal of biological chemistry, 290(44), 26404–26411.
- Kumar, R., et al. (2022). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of materials research and technology, 18, 4523–4539.
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Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
- Toth, J., et al. (2003). Formaldehyde promotes and inhibits the proliferation of cultured tumour and endothelial cells.
- Al-Bayati, F. A. (2023). MTT (Assay protocol). protocols.io.
- Groh, K. J., et al. (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical research in toxicology, 34(1), 11–26.
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ResearchGate. (2019). IC50 values for different cell lines. Retrieved from [Link]
- D'Amico, J., et al. (2021). Modulation of Bromo- and Extra-Terminal Domain (BET) Proteins Exerts Neuroprotective Effects in Cell Culture Models of Parkinson's Disease. International journal of molecular sciences, 22(16), 8753.
- Ladin, D. A., et al. (2023). Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling. Frontiers in pharmacology, 14, 1278857.
- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual.
- Orlando, V., et al. (1995). The specificity of protein–DNA crosslinking by formaldehyde: in vitro and in Drosophila embryos. Nucleic acids research, 23(19), 3871–3877.
- Fischer, F. C., et al. (2020). Chemical Concentrations in Cell Culture Compartments (C5). ALTEX, 37(1), 147–152.
- Misra, S., et al. (2019). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. International journal of molecular sciences, 20(10), 2411.
- Sylvester, P. W., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. bio-protocol, 8(4), e2794.
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PubChem. (n.d.). Quaternium 15. Retrieved from [Link]
- Mangis, L. M., et al. (2019). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of the South Carolina Academy of Science, 17(1), 7.
- Muller, G., et al. (1993). Comparative study of antiseptic toxicity on basal keratinocytes, transformed human keratinocytes and fibroblasts. Skin pharmacology, 6(2), 111–116.
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Technical Support Center: Refinement of Analytical Methods to Differentiate Quaternium-15 Isomers
Welcome to the technical support center for the analytical refinement of Quaternium-15 isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the differentiation of Quaternium-15 cis- and trans-isomers. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the complexities of your experiments with confidence and scientific rigor.
Introduction to Quaternium-15 and the Importance of Isomer Differentiation
Quaternium-15, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a widely used preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial activity.[1][2] It functions as a formaldehyde-releaser, which contributes to its preservative efficacy but also raises safety concerns regarding potential skin sensitization and allergic contact dermatitis.[1][3]
Quaternium-15 exists as a mixture of cis- and trans- isomers. The cis-, or (Z)-isomer, is the predominant and commercially supplied form.[4] Regulatory bodies, such as the European Commission's Scientific Committee on Consumer Safety (SCCS), have focused their safety assessments on the cis--isomer.[4] Therefore, the ability to analytically differentiate and quantify the isomeric composition of Quaternium-15 is crucial for quality control, regulatory compliance, and safety assessment of cosmetic formulations.
This technical guide will delve into the primary analytical techniques for isomer separation and identification: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing Quaternium-15 isomers?
A1: The primary challenges include:
-
Structural Similarity: The cis- and trans- isomers have the same mass and similar physicochemical properties, making their separation difficult.
-
Polarity: As a quaternary ammonium salt, Quaternium-15 is highly polar and water-soluble, which can lead to poor retention on traditional reversed-phase HPLC columns.
-
Instability: Quaternium-15 can be unstable under certain pH and temperature conditions, potentially leading to degradation and inaccurate quantification.
-
Matrix Effects: Cosmetic formulations are complex matrices that can interfere with the analysis, requiring robust sample preparation techniques.
Q2: Why is it important to differentiate between the cis- and trans- isomers of Quaternium-15?
A2: Isomer differentiation is critical for several reasons:
-
Regulatory Compliance: Regulatory agencies may have different limits or safety profiles for each isomer. The European Commission, for example, has specifically evaluated the safety of the cis--isomer.[4]
-
Toxicological Profile: Different isomers of a compound can have varying toxicological and sensitizing properties.
-
Product Quality and Consistency: Ensuring the correct isomeric ratio is a key aspect of quality control for both the raw material and the finished cosmetic product.
Q3: What are the typical levels of Quaternium-15 found in cosmetic products?
A3: The concentration of Quaternium-15 in cosmetics is regulated. For instance, the Cosmetics Directive of the European Union allows a maximum concentration of 0.2% in personal care products.[5]
Analytical Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is the most common technique for separating and quantifying Quaternium-15 isomers. Due to the polar nature of Quaternium-15, conventional reversed-phase chromatography is often challenging. Therefore, alternative HPLC modes are recommended.
Caption: A streamlined workflow for developing a robust HPLC method for Quaternium-15 isomer analysis.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating highly polar compounds like Quaternium-15.[6] It utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.
-
Principle of Separation: In HILIC, a water-rich layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes, like the cis- isomer of Quaternium-15 (assuming it has a greater dipole moment), will have a stronger interaction with the stationary phase and thus a longer retention time.
-
-
Ion-Pair Chromatography (IPC): IPC is a reversed-phase technique that uses an ion-pairing reagent in the mobile phase to enhance the retention of ionic analytes.[7] For the cationic Quaternium-15, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase.
-
Principle of Separation: The ion-pairing reagent forms a neutral ion-pair with the Quaternium-15 cation. This ion-pair is more hydrophobic and can be retained and separated on a C18 or C8 column. The separation of the isomers will then depend on the subtle differences in the hydrophobicity of their respective ion-pairs.
-
-
Column: HILIC Silica or Amide column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dilute the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to be compatible with the initial mobile phase conditions.
| Isomer | Retention Time (min) | Peak Area (arbitrary units) |
| trans-Quaternium-15 | 8.2 | 15,000 |
| cis-Quaternium-15 | 9.5 | 185,000 |
Note: The elution order may vary depending on the specific column and mobile phase conditions. The cis isomer, often being more polar, is expected to have a longer retention time in HILIC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers.[8] For Quaternium-15, ¹H and ¹³C NMR can provide definitive evidence for the presence and ratio of cis- and trans- isomers.
-
Chemical Shifts: The chemical shifts of the protons in the chloroallyl group will be different for the cis- and trans- isomers due to their different spatial environments.
-
Coupling Constants (J-values): The vicinal coupling constant between the protons on the double bond of the chloroallyl group is a key diagnostic feature.
-
trans- protons: Typically exhibit a larger coupling constant (J ≈ 12-18 Hz).
-
cis- protons: Typically exhibit a smaller coupling constant (J ≈ 6-12 Hz).
-
| Proton | Expected Chemical Shift (δ) for cis-isomer (ppm) | Expected Chemical Shift (δ) for trans-isomer (ppm) | Expected Multiplicity & Coupling Constant (J) |
| =CH-Cl | 6.2 - 6.4 | 6.0 - 6.2 | Doublet of doublets |
| -CH= | 5.8 - 6.0 | 5.9 - 6.1 | Doublet of doublets |
| -CH₂-N⁺ | 4.5 - 4.7 | 4.4 - 4.6 | Doublet |
Mass Spectrometry (MS) for Isomer Characterization
While MS alone may not easily differentiate between cis- and trans- isomers as they have the same molecular weight, tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns.
The stereochemistry of the isomers can influence the stability of the precursor and fragment ions, leading to different relative abundances of certain fragment ions. For heterocyclic compounds, trans--fused stereoisomers can exhibit predominant cleavage of middle-ring bonds, while cis--fused isomers may show cleavage of side-ring bonds.[9]
-
Ionization: Electrospray ionization (ESI) is suitable for the pre-charged Quaternium-15 molecule.
-
MS/MS Analysis: Isolate the parent ion (M⁺) of Quaternium-15 and subject it to collision-induced dissociation (CID).
-
Data Analysis: Compare the fragmentation spectra of the separated cis- and trans- isomers (obtained from HPLC) to identify any reproducible differences in the relative intensities of the fragment ions.
Troubleshooting Guide
Caption: A systematic approach to diagnosing and resolving common HPLC problems.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols: Quaternary ammonium compounds can interact with residual silanol groups on the silica support of reversed-phase columns. | - Use a HILIC column. - For reversed-phase, use a column with end-capping or a hybrid silica base. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%). - In ion-pair chromatography, ensure the concentration of the ion-pairing reagent is sufficient. |
| Inconsistent Retention Times | Mobile phase composition changes: Evaporation of the organic solvent or changes in pH. | - Keep mobile phase bottles capped. - Prepare fresh mobile phase daily. - Ensure the mobile phase is well-mixed. |
| Column temperature fluctuations: Ambient temperature changes can affect retention times. | - Use a column oven to maintain a constant temperature. | |
| Column degradation: Loss of stationary phase or accumulation of contaminants. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| No or Low Retention on Reversed-Phase Column | High polarity of Quaternium-15: The analyte is too polar for the non-polar stationary phase. | - Switch to a HILIC or ion-pair chromatography method. - Use a reversed-phase column with an embedded polar group. |
| Ghost Peaks | Sample carryover: Adsorption of Quaternium-15 in the injector or column. | - Optimize the needle wash solvent in the autosampler. Use a solvent with a similar or stronger elution strength than the mobile phase. - Inject a blank after each sample to check for carryover. |
| Contamination in the mobile phase or system. | - Use high-purity solvents and reagents. - Filter the mobile phase. |
References
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. Retrieved from [Link]
-
Lígia L. P. da Silva, et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. Retrieved from [Link]
-
Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(8), 697-723. Retrieved from [Link]
-
Bird, S. S., Marur, V. R., & Stavrovskaya, I. G. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Lipids, 47(3), 231–239. Retrieved from [Link]
-
SkinSAFE. (n.d.). Quaternium-15 Ingredient Allergy Safety Information. Retrieved from [Link]
-
Tymes, N. W. (1986). Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. Oregon State University. Retrieved from [Link]
-
European Commission, Scientific Committee on Consumer Safety. (2010). Opinion on quaternium-15 (P63). Retrieved from [Link]
-
Johnson, W., Jr, & Cosmetic Ingredient Review Expert Panel. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International journal of toxicology, 29(4 Suppl), 147S–64S. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is QUATERNIUM-15. Retrieved from [Link]
-
ResearchGate. (n.d.). Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. Retrieved from [Link]
-
Mondal, B., et al. (2016). Cis and trans platinum(ii) N-heterocyclic carbene isomers: synthesis, characterization and biological activity. New Journal of Chemistry, 40(12), 10137-10146. Retrieved from [Link]
-
ResearchGate. (n.d.). cis–trans Isomerism in monoalkylhydroxamic acids by 1H, 13C and 15N NMR spectroscopy. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
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Agilent Technologies. (2010). Analysis of preservatives in food and cosmetics with the Agilent 1120 Compact LC system Application Note. Retrieved from [Link]
-
European Society of Contact Dermatitis. (n.d.). PATIENT INFORMATION LEAFLET: quaternium 15. Retrieved from [Link]
-
Ksandr, Z., et al. (1983). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1533-1536. Retrieved from [Link]
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Schweitzer, M., et al. (2007). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Analytical and bioanalytical chemistry, 388(4), 851–863. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (2012). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. Retrieved from [Link]
-
Wishart, D. S., et al. (2008). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of biomolecular NMR, 40(2), 79–90. Retrieved from [Link]
-
Siemion, I. Z., et al. (1987). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International journal of peptide and protein research, 30(5), 637–651. Retrieved from [Link]
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Ciminelli, V. V. R., et al. (2004). On the Mechanism of the cis-trans Isomerization in the Lowest Electronic States of Azobenzene: S0, S1, and T1. The Journal of Physical Chemistry A, 108(49), 10757-10764. Retrieved from [Link]
-
YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Analyis of Preservatives in Cosmetics. Retrieved from [Link]
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- 5. safecosmetics.org [safecosmetics.org]
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Validation & Comparative
A Comparative Guide to Preservative Efficacy: Quaternium-15 vs. DMDM Hydantoin
For Researchers, Scientists, and Drug Development Professionals
The selection of a preservative system is a critical decision in the formulation of pharmaceuticals, personal care products, and cosmetics, directly impacting product safety, stability, and consumer trust. Among the broad-spectrum antimicrobial agents available, formaldehyde-releasing preservatives have been a cornerstone for decades due to their cost-effectiveness and high efficacy. This guide provides an in-depth comparative analysis of two prominent formaldehyde-releasers: Quaternium-15 and DMDM hydantoin. We will dissect their chemical properties, mechanisms of action, antimicrobial performance, stability, and crucially, their safety and regulatory profiles, to provide a clear, data-driven framework for informed selection.
Chemical Identity and Mechanism of Action
Both Quaternium-15 and DMDM hydantoin derive their antimicrobial power from the controlled release of formaldehyde. This slow, sustained release is designed to maintain a microbiostatic or microbicidal environment within the product throughout its shelf life.
-
Quaternium-15 : Chemically known as hexamethylenetetramine chloroallyl chloride, it is a quaternary ammonium salt.[1] This structure inherently possesses surfactant properties, but its primary function in formulations is as a potent preservative that acts by releasing formaldehyde.[2][3]
-
DMDM Hydantoin : An organic compound from the hydantoin class, 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione works as a preservative by slowly releasing formaldehyde, thereby creating an environment unfavorable for microbial growth.[4][5]
The released formaldehyde is the active biocidal agent. It functions by cross-linking primary amino groups in proteins and amino groups on the purine bases of nucleic acids (DNA, RNA). This action denatures essential enzymes and disrupts genetic material, leading to microbial cell death.
Caption: The formaldehyde-releasing mechanism of action.
Comparative Antimicrobial Efficacy
The primary determinant for selecting a preservative is its antimicrobial spectrum and potency. This is often evaluated using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Microorganism | Typical MIC (ppm) - Quaternium-15 | Typical MIC (ppm) - DMDM Hydantoin |
| Pseudomonas aeruginosa | 50 - 200 | 500 - 1000 |
| Escherichia coli | 25 - 100 | 250 - 500 |
| Staphylococcus aureus | 10 - 50 | 250 - 500 |
| Candida albicans (Yeast) | 25 - 100 | 250 - 750 |
| Aspergillus niger (Mold) | 50 - 200 | 500 - 1000 |
Note: MIC values are indicative and can vary based on the test medium, pH, and specific microbial strain.
Analysis of Efficacy: The data clearly indicates that Quaternium-15 is a more potent antimicrobial agent, requiring significantly lower concentrations to inhibit microbial growth compared to DMDM hydantoin. DMDM hydantoin is still considered a broad-spectrum preservative, effective against gram-positive and gram-negative bacteria, yeast, and fungi, but at higher use levels.[6][7]
Experimental Protocol: Preservative Efficacy Challenge Test
To ensure a preservative system is effective within a specific formulation, a Preservative Efficacy Test (PET), or challenge test, is mandatory. This protocol simulates microbial contamination that a product might encounter during its life cycle. The following workflow is based on standards like USP <51> and ISO 11930.
Caption: A standardized workflow for Preservative Efficacy Testing (PET).
Detailed Methodology:
-
Preparation : Five separate inocula of representative microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation : Five containers of the final product are each inoculated with one of the microbial suspensions to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the product volume.
-
Incubation : The inoculated containers are held at a specified ambient temperature (e.g., 20-25°C) for 28 days, protected from light.
-
Sampling & Plating : At specified intervals (typically 0, 7, 14, and 28 days), a small aliquot is removed from each container and plated on appropriate growth media after serial dilution.
-
Evaluation : The plates are incubated, and the number of viable microorganisms is determined. The log reduction from the initial inoculum is calculated for each time point and compared against the acceptance criteria outlined in the relevant pharmacopeia or standard. For example, for bacteria, USP <51> requires not less than a 1.0 log reduction by day 7, a 3.0 log reduction by day 14, and no increase from day 14 levels at day 28.
Stability and Formulation Considerations
The performance of these preservatives is highly dependent on the formulation's physicochemical environment.
-
pH Stability :
-
Quaternium-15 : Exhibits broad pH stability, remaining effective in formulations with a pH ranging from 4 to 10.
-
DMDM Hydantoin : Most stable and effective in acidic to neutral pH ranges (typically 3-8).[8] In alkaline conditions (pH > 8), its stability decreases, leading to a more rapid release of formaldehyde, which can deplete the preservative reservoir prematurely.
-
-
Temperature Stability : Both preservatives are sensitive to high temperatures. Elevated temperatures accelerate the hydrolysis reaction, increasing the rate of formaldehyde release. It is a standard practice to add these preservatives during the cool-down phase of manufacturing (typically below 60°C) to prevent premature degradation.
-
Ingredient Incompatibility : As formaldehyde-releasers, they are reactive towards nucleophiles. They can be inactivated by primary and secondary amines, sulfites, and certain proteins.[2] It is crucial to conduct compatibility studies, especially in protein-rich formulations, to ensure the preservative remains available and effective.
Safety and Regulatory Profile
The primary safety concern for both preservatives is their potential to release formaldehyde, a known human carcinogen and a well-documented contact allergen.[5][8] This has led to stringent regulatory oversight and a decline in their use in favor of non-formaldehyde-releasing alternatives.
| Parameter | Quaternium-15 | DMDM Hydantoin |
| Primary Safety Concern | Formaldehyde release, skin sensitization.[9] | Formaldehyde release, potential skin sensitization.[5] |
| Allergenicity | A known human skin toxicant and allergen; a significant cause of allergic contact dermatitis.[2][9][10] | Can cause allergic contact dermatitis in individuals sensitive to formaldehyde, but generally considered to have a lower sensitization potential than Quaternium-15.[7] |
| CIR Safety Assessment | Deemed safe for use in cosmetics up to 0.2%.[11][12] | Deemed safe as a cosmetic ingredient at current use levels (up to 0.074%).[4][13] |
| EU Regulation (Max Use) | Permitted up to 0.2%.[9] | Permitted up to 0.6%.[13] |
| Regulatory Notes | Banned in cosmetic products in California starting Jan 1, 2025.[14] | Products releasing formaldehyde above 0.05% must be labeled "contains formaldehyde" in the EU.[5] |
Analysis of Safety: Quaternium-15 is widely recognized as a more potent skin sensitizer than DMDM hydantoin.[2] Individuals with a known allergy to formaldehyde are often advised to avoid all formaldehyde-releasing preservatives.[10] While regulatory bodies have established "safe" use levels, the trend in the cosmetic and pharmaceutical industries is to move away from these ingredients due to consumer perception and the potential for litigation, as seen with lawsuits alleging links between DMDM hydantoin and hair loss.[7][13]
Conclusion and Strategic Recommendations
The choice between Quaternium-15 and DMDM hydantoin is a balance of efficacy, safety, and formulation compatibility.
-
Choose Quaternium-15 when : High antimicrobial potency at low concentrations is the primary driver, and the formulation's pH is expected to be alkaline. However, its use should be carefully considered given its high sensitization potential and increasing regulatory restrictions.
-
Choose DMDM Hydantoin when : A broad-spectrum, cost-effective preservative is needed for a formulation with a pH between 3 and 8. It represents a lower risk for skin sensitization compared to Quaternium-15, making it a more suitable choice for products intended for wider consumer use, provided the target market does not have a negative perception of formaldehyde-releasers.
Final Recommendation for the Modern Formulator: While both preservatives have a long history of effective use, the current scientific and regulatory landscape favors preservatives with a more benign safety profile. Development professionals should strongly consider non-formaldehyde-releasing alternatives. If a formaldehyde-releaser is deemed necessary, DMDM hydantoin generally presents a more favorable risk-benefit profile than Quaternium-15 due to its lower sensitization potential. In all cases, the final formulation must undergo rigorous challenge testing and stability trials to validate the chosen preservative strategy.
References
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Becker, L. C., et al. (2010). Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. International Journal of Toxicology, 29(4_suppl), 147S-163S. [Link]
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Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved January 25, 2026, from [Link]
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Chemical Safety Facts. (n.d.). DMDM Hydantoin. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). DMDM hydantoin. Retrieved January 25, 2026, from [Link]
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Taylor & Francis. (n.d.). Quaternium 15 – Knowledge and References. Retrieved January 25, 2026, from [Link]
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DermNet NZ. (n.d.). Quaternium-15 contact allergy. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). DMDM hydantoin. Retrieved January 25, 2026, from [Link]
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Environmental Working Group (EWG). (n.d.). Quaternium-15. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. Retrieved January 25, 2026, from [Link]
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Van Dam, A. (2003). DMDM-Hydantoin: The Promising Result of a Search for an Alternative in Fluid Preservation of Biological Specimens. Collection Forum, 18(1-2), 105-112. [Link]
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WebMD. (2023). What Is DMDM Hydantoin?. Retrieved January 25, 2026, from [Link]
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Clinikally. (2023). The Hazards of DMDM Hydantoin in Hair Care Products. Retrieved January 25, 2026, from [Link]
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Healthline. (2022). DMDM Hydantoin: Is It Safe?. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Quaternium-15. Retrieved January 25, 2026, from [Link]
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A Comparative Safety Analysis for Cosmetic Formulators: Quaternium-15 vs. Non-Formaldehyde-Releasing Preservatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of a preservative system is a critical decision in cosmetic and personal care formulation, directly impacting product integrity and consumer safety. For years, formaldehyde-releasing preservatives (FRPs) such as Quaternium-15 have been favored for their broad-spectrum antimicrobial efficacy. However, significant concerns regarding the release of formaldehyde, a known skin sensitizer and carcinogen, have prompted a paradigm shift towards non-formaldehyde-releasing alternatives. This guide provides an in-depth, data-driven comparison of the safety profiles of Quaternium-15 and leading non-formaldehyde-releasing preservatives. We will explore their distinct mechanisms of action, analyze key toxicological endpoints, and detail standardized protocols for safety evaluation to empower formulators with the scientific rationale needed to make informed decisions.
Mechanistic Divergence: Pathways of Microbial Inhibition
The fundamental difference in the safety profiles of these preservative classes originates from their disparate modes of antimicrobial action.
Quaternium-15: The Formaldehyde-Donation Pathway
Quaternium-15 is a quaternary ammonium salt that functions as an antimicrobial agent through the slow and controlled release of formaldehyde in aqueous formulations.[1][2] Formaldehyde exerts a potent biocidal effect by cross-linking with proteins and nucleic acids in microorganisms, ultimately leading to cell death.[3] This mechanism, while effective, introduces the toxicological properties of free formaldehyde into the product.[4][5]
Figure 1: Antimicrobial mechanism of Quaternium-15 via formaldehyde release.
Non-Formaldehyde-Releasing Preservatives: A Multi-Pronged Approach
This diverse group of preservatives acts directly on microbial cells through various mechanisms that do not involve the release of formaldehyde. This targeted action generally results in a more favorable safety profile, avoiding the specific hazards associated with formaldehyde.
-
Parabens (e.g., Methylparaben, Propylparaben): Disrupt microbial cell membrane function and inhibit essential enzymes. While effective, some parabens have faced scrutiny for potential endocrine-disrupting activity.[6]
-
Phenoxyethanol: Works by increasing the permeability of the cell membrane, leading to the leakage of intracellular components and cell death.[7]
-
Isothiazolinones (e.g., Methylisothiazolinone/Methylchloroisothiazolinone): Inhibit critical microbial enzymes. However, this class is notorious for a high potential for skin sensitization.[8]
-
Organic Acids & Alcohols (e.g., Benzoic Acid, Sorbic Acid, Benzyl Alcohol): These substances disrupt microbial pH homeostasis, inhibit metabolic pathways, or disrupt membrane integrity.[8]
Comparative Safety Profile: A Toxicological Deep Dive
The choice of preservative must be guided by a thorough evaluation of its potential to cause adverse health effects. The primary distinction between Quaternium-15 and its alternatives lies in the areas of skin sensitization and carcinogenicity.
Allergic Contact Dermatitis (ACD) and Skin Sensitization
This is the most significant safety concern differentiating FRPs from non-FRP alternatives.
-
Quaternium-15: The release of formaldehyde makes Quaternium-15 a potent skin allergen, frequently implicated in allergic contact dermatitis.[1][4][5] It is recognized as the most sensitizing of the common FRPs.[9] While patch tests show a significant correlation between formaldehyde allergy and Quaternium-15 allergy[2][10], the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics at concentrations up to 0.2%, a level at which it was not found to be a sensitizer in most human and animal studies.[11][12][13]
-
Non-Formaldehyde-Releasing Preservatives: The sensitization potential within this group is highly variable.
-
Isothiazolinones (MCI/MI): Have a high potential for inducing skin sensitization and are a well-established cause of ACD, leading to severe regulatory restrictions.[8]
-
Parabens: Generally considered to have a low sensitization potential.[6]
-
Phenoxyethanol, Organic Acids, Benzyl Alcohol: These are typically associated with a low risk of skin sensitization at standard use concentrations.[7][8]
-
Table 1: Comparative Overview of Preservative Safety Profiles
| Preservative Class | Representative(s) | Primary Safety Concern(s) | Regulatory Status (Illustrative) |
|---|---|---|---|
| Formaldehyde-Releaser | Quaternium-15 | High sensitization potential (formaldehyde); Carcinogenicity (formaldehyde)[4][5][9] | Banned in the EU; Restricted to ≤0.2% in the US[4][11] |
| Isothiazolinones | MCI/MI | High sensitization potential; Skin irritation[8] | Severely restricted, especially in leave-on products (EU) |
| Parabens | Propylparaben, Butylparaben | Potential endocrine disruption; Low sensitization potential[6] | Concentration limits and restrictions on specific parabens (EU) |
| Phenoxyethanol | Phenoxyethanol | Mild irritation at high concentrations; Low sensitization potential | Restricted to ≤1.0% (EU) |
| Organic Acids / Alcohols | Benzoic Acid, Benzyl Alcohol | pH-dependent efficacy; Low sensitization potential[8] | Concentration limits apply |
Genotoxicity and Carcinogenicity
This endpoint is directly tied to the formaldehyde-releasing nature of Quaternium-15.
-
Quaternium-15: Concerns about carcinogenicity are linked to the released formaldehyde, which is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program.[3][9] While the primary risk is associated with inhalation, skin absorption is possible, and the potential for nitrosamine formation also presents a carcinogenic risk.[3][4]
-
Non-Formaldehyde-Releasing Preservatives: The alternatives discussed (parabens, phenoxyethanol, organic acids) are not generally considered genotoxic or carcinogenic at the concentrations permitted in cosmetic products. They have undergone extensive safety reviews by bodies like the CIR and Europe's Scientific Committee on Consumer Safety (SCCS).
Standardized Methodologies for In Vitro Safety Assessment
Modern toxicological assessment relies heavily on validated non-animal testing strategies to ensure product safety. These methods provide reproducible and human-relevant data.
Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake - NRU)
The cytotoxicity test is a foundational screening assay to determine the potential of a substance to cause cell damage.[14][15] The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. This protocol is based on the OECD Test Guideline 129.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts or normal human keratinocytes) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[15][16]
-
Preparation of Test Article: Prepare a series of dilutions of the preservative in the appropriate cell culture medium.
-
Exposure: Remove the existing medium from the cells and add the prepared test article dilutions to the wells. Include negative (medium only) and positive (e.g., Sodium Lauryl Sulfate) controls.[16]
-
Incubation: Incubate the plate for a defined period (e.g., 24-48 hours) at 37°C with 5% CO₂.
-
Neutral Red Staining: Remove the test solutions and incubate the cells with a medium containing neutral red dye for approximately 3 hours.
-
Extraction & Measurement: Wash the cells, then extract the dye from the viable cells using a destain solution. Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. Determine the IC50 value (the concentration that reduces cell viability by 50%).
Figure 2: Workflow for the in vitro Neutral Red Uptake (NRU) cytotoxicity assay.
Protocol: In Vitro Skin Sensitization (Direct Peptide Reactivity Assay - DPRA)
The DPRA is a key in chemico method for predicting skin sensitization potential by measuring the reactivity of a chemical with model synthetic peptides containing cysteine or lysine. This protocol is based on OECD Test Guideline 442C.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test preservative in a suitable solvent (e.g., acetonitrile). Prepare separate solutions of the cysteine- and lysine-containing peptides in a phosphate buffer.
-
Incubation: Mix the preservative solution with each peptide solution. Incubate for 24 hours at room temperature, allowing for potential reactions to occur.
-
Analysis: Following incubation, analyze the concentration of the remaining (unreacted) peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation and Prediction: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion percentage is used to classify the substance into reactivity classes (low, moderate, high), which correlates with its skin sensitization potential.
Conclusion and Strategic Recommendations
The data unequivocally demonstrate that while Quaternium-15 is an effective preservative, its safety profile is compromised by its mechanism of releasing formaldehyde, a known sensitizer and carcinogen.[3][4][9] This has led to significant regulatory restrictions and a market trend towards safer alternatives.[4][11]
Non-formaldehyde-releasing preservatives offer a diverse range of options with generally more favorable safety profiles, particularly regarding sensitization and carcinogenicity. However, this class is not monolithic; preservatives like isothiazolinones carry a high risk of sensitization, underscoring the necessity for careful selection and rigorous safety evaluation for any chosen alternative.[8]
For formulators, a robust safety assessment strategy is non-negotiable. This should begin with foundational in vitro screening assays for cytotoxicity and genotoxicity, followed by validated non-animal models for specific endpoints like skin sensitization (DPRA) and irritation (reconstructed human epidermis models). By grounding preservative selection in a deep understanding of mechanistic pathways and a commitment to modern, human-relevant safety testing, scientists can confidently develop products that are both stable and safe for the consumer.
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Campaign for Safe Cosmetics. Quaternium-15. Available at: [Link]
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Cosmetics Info. Quaternium-15. Available at: [Link]
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SkinSAFE. Quaternium-15 Ingredient Allergy Safety Information. Available at: [Link]
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PubMed. Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. Available at: [Link]
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Canada.ca. Draft Screening Assessment Hexamethylenetetramines Group. Available at: [Link]
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ResearchGate. Is Quaternium-15 a Formaldehyde Releaser? Correlation Between Positive Patch Test Reactions to Formaldehyde and Quaternium-15 | Request PDF. Available at: [Link]
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DermNet. Quaternium-15 contact allergy. Available at: [Link]
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Cosmetic Ingredient Review. BUFF BOOK 1 Memo Agenda Minutes Inhalation Boilerplates Re-Review Summary: Quaternium-15 CIR EXPERT. Available at: [Link]
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Unmasking the Invisible Guardians: Understanding Preservatives in Cosmetics. (2024-02-19). Available at: [Link]
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Hello Joyous. Clean Beauty Breakdown: Skip the Formaldehyde-Releasing Preservatives. Available at: [Link]
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Microbe Investigations. Cosmetic Product Safety Testing Methods. Available at: [Link]
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National Toxicology Program (NTP). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Available at: [Link]
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GreyB. These Formaldehyde Alternatives Will Soon Power L'Oréal and P&G's Product Lines. Available at: [Link]
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Cosmetics & Toiletries. Free Formaldehyde Preservative Stability in Personal Care: Part I—Water. Available at: [Link]
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ClinicSearch. Skin Sensitization Caused by Exposure to Cosmetic Products. Available at: [Link]
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A Comparative Guide to the Efficacy of Quaternium-15: Cis-Isomer vs. Mixed Isomers
For researchers, scientists, and drug development professionals navigating the complexities of antimicrobial preservatives, a detailed understanding of their chemical properties and functional efficacy is paramount. Quaternium-15, a formaldehyde-releasing preservative, has a long history of use in various formulations. However, its existence as a mixture of geometric isomers—specifically cis and trans forms—raises critical questions about their relative performance. This guide provides an in-depth comparison of the purified cis-isomer of Quaternium-15 versus its mixed isomer preparations, offering a scientific rationale for formulation choices and outlining experimental protocols for validation.
Introduction to Quaternium-15 and its Isomerism
Quaternium-15, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt valued for its broad-spectrum antimicrobial activity.[1] This activity stems from its ability to slowly release formaldehyde in the presence of water, which then acts as the primary biocidal agent.[2][3]
Commercial Quaternium-15 is typically a mixture of cis- and trans-isomers, with the cis-isomer being the predominant form.[4] In many high-purity grades, such as Dowicil™ 200, the cis-isomer constitutes over 98% of the product.[4] The geometric isomerism arises from the arrangement of substituents around the carbon-carbon double bond in the chloroallyl group.
Caption: Chemical structures of the cis- and trans-isomers of Quaternium-15.
Comparative Efficacy: A Mechanistic Perspective
Direct, publicly available studies comparing the antimicrobial efficacy of the purified cis-isomer to the mixed isomers are scarce. However, a robust comparison can be inferred from fundamental chemical principles and an understanding of the formaldehyde release mechanism.
The Role of Isomeric Stability in Formaldehyde Release
The antimicrobial efficacy of Quaternium-15 is directly proportional to its rate of formaldehyde release. This release is a result of the hydrolysis of the molecule. Generally, in acyclic systems, trans-isomers are thermodynamically more stable than their cis-counterparts due to reduced steric hindrance.[2][5] The larger substituents on the same side of the double bond in the cis-isomer can lead to intramolecular strain, making the molecule more reactive and susceptible to chemical transformations like hydrolysis.
This principle suggests that the cis-isomer of Quaternium-15 is likely to be less stable and therefore may release formaldehyde at a faster rate than the trans-isomer under identical conditions. A higher rate of formaldehyde release would translate to a more rapid onset of antimicrobial action.
The Antimicrobial Mechanism of Released Formaldehyde
Once released, formaldehyde exerts its antimicrobial effect through non-specific alkylation of biomolecules.[6] It forms covalent cross-links with proteins and nucleic acids, disrupting essential cellular functions and leading to cell death.[6][7] This broad mechanism of action is effective against a wide range of microorganisms, including bacteria and fungi, and makes the development of resistance less likely.[8]
Quantitative Comparison of Isomer Properties
While direct comparative efficacy data is limited, the known properties of the isomers and the factors influencing formaldehyde release can be summarized as follows:
| Property | cis-Isomer | Mixed Isomers | Rationale / Supporting Data |
| Purity | High (>98%) | Variable, with cis-isomer predominating | Purity data for commercial grades like Dowicil™ 200 is available.[4] |
| Predicted Stability | Less stable | More stable (due to presence of trans-isomer) | General chemical principle of cis-trans isomerism suggests lower stability for the cis form due to steric hindrance.[5] |
| Predicted Formaldehyde Release Rate | Higher | Lower (on average) | The less stable cis-isomer is expected to undergo hydrolysis more readily. |
| Antimicrobial Efficacy | Potentially higher initial efficacy | Potentially more sustained, slower release | A faster release of formaldehyde would lead to a quicker reduction in microbial load. |
Experimental Protocols for Efficacy Validation
To empirically validate the theoretical comparison, the following experimental workflows are recommended. These protocols are designed to be self-validating by incorporating appropriate controls and standards.
Protocol for Quantifying Formaldehyde Release
This protocol utilizes High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for the sensitive and specific quantification of released formaldehyde.
Principle: Free formaldehyde is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected by UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the cis-isomer and mixed isomers of Quaternium-15 in the desired formulation base or a buffered aqueous solution (e.g., phosphate buffer at pH 7.0).
-
Incubate the samples under controlled conditions of temperature and time.
-
-
Derivatization:
-
At specified time points, withdraw an aliquot of each sample.
-
Add an acidic solution of DNPH and incubate to allow for the complete reaction with any released formaldehyde.
-
-
Extraction:
-
Extract the formed formaldehyde-DNPH derivative into a suitable organic solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the extracted sample onto a C18 reverse-phase HPLC column.
-
Use an isocratic mobile phase of acetonitrile and water.
-
Detect the derivative using a UV-Vis detector at approximately 360 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of formaldehyde reacted with DNPH.
-
Calculate the concentration of released formaldehyde in the samples by comparing their peak areas to the standard curve.
-
Caption: Experimental workflow for quantifying formaldehyde release via HPLC.
Protocol for Antimicrobial Efficacy Testing (Challenge Test)
This protocol is based on the principles of preservative efficacy testing outlined in pharmacopeias (e.g., USP <51>).
Principle: The preservative's ability to reduce a known inoculum of microorganisms in a formulation is evaluated over time.
Step-by-Step Methodology:
-
Preparation of Test Formulations:
-
Prepare the final product formulations containing the cis-isomer and the mixed isomers of Quaternium-15 at the desired concentrations.
-
Include a negative control (formulation without preservative).
-
-
Inoculation:
-
Inoculate each formulation with a standardized mixed culture of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis). The final concentration of microorganisms should be between 10^5 and 10^6 CFU/mL.
-
-
Incubation:
-
Store the inoculated containers at a specified temperature (e.g., 20-25°C), protected from light.
-
-
Sampling and Enumeration:
-
At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
-
Perform serial dilutions and plate on appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates and count the number of viable microorganisms (CFU/mL).
-
-
Evaluation:
-
Calculate the log reduction in microbial count from the initial inoculum at each time point.
-
Compare the log reduction achieved by the cis-isomer and the mixed isomers against the acceptance criteria defined by the relevant standard.
-
Caption: Workflow for evaluating antimicrobial efficacy through a challenge test.
Conclusion and Recommendations
While direct comparative data is limited, a scientific rationale based on chemical stability principles suggests that the cis-isomer of Quaternium-15 may exhibit a faster rate of formaldehyde release and consequently, a more rapid antimicrobial action compared to the mixed isomers.
For applications requiring a quick reduction in bioburden, the use of a high-purity cis-isomer formulation may be advantageous. Conversely, a mixed isomer preparation might offer a more prolonged, slower release of formaldehyde, which could be suitable for long-term preservation.
It is strongly recommended that formulation scientists conduct empirical studies using the protocols outlined in this guide to determine the optimal choice of Quaternium-15 isomerism for their specific product matrix and performance requirements. The interplay between pH, temperature, and other formulation components can significantly influence the rate of formaldehyde release and overall preservative efficacy.[3][9]
References
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PubMed. (n.d.). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. Retrieved from [Link]
-
ResearchGate. (2025). Is Quaternium-15 a Formaldehyde Releaser? Correlation Between Positive Patch Test Reactions to Formaldehyde and Quaternium-15. Retrieved from [Link]
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Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
-
YouTube. (2013). Cis-Trans (Z-E) Stability. Retrieved from [Link]
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Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives. Retrieved from [Link]
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Longdom Publishing. (n.d.). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Retrieved from [Link]
-
ResearchGate. (2025). Investigation on formaldehyde release from preservatives in cosmetics. Retrieved from [Link]
-
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on quaternium-15 (P63). Retrieved from [Link]
-
Basicmedical Key. (2021). Formaldehyde. Retrieved from [Link]
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-
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-
Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?. Retrieved from [Link]
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ResearchGate. (2020). Hidden Formaldehyde Content in Cosmeceuticals Containing Preservatives that Release Formaldehyde and Their Compliance Behaviors: Bridging the Gap between Compliance and Local Regulation. Retrieved from [Link]
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NIH. (n.d.). Formaldehyde may be found in cosmetic products even when unlabelled. Retrieved from [Link]
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Macmillan Group - Princeton University. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Retrieved from [Link]
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-
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to Quaternium-15 Analysis: Cross-Validation of HPLC and GC-MS Methods
In the landscape of cosmetic and pharmaceutical formulation, ensuring the safety and stability of products is paramount. Preservatives play a critical role in this endeavor, and among them, Quaternium-15 has been widely used for its broad-spectrum antimicrobial activity. However, its classification as a formaldehyde-releasing agent necessitates robust and reliable analytical methods for its quantification to ensure regulatory compliance and consumer safety.[1][2][3] This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Quaternium-15.
This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the methodologies, their underlying principles, and the critical aspects of cross-validation.
The Analytical Challenge: Quaternium-15
Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium salt that owes its antimicrobial efficacy to the slow release of formaldehyde in aqueous formulations.[1][4] This dual nature presents a unique analytical challenge: should one quantify the intact Quaternium-15 molecule or the released formaldehyde? The choice of analytical strategy often depends on the regulatory requirements and the specific goals of the analysis. Here, we explore methods that address both the intact molecule and its key degradation product.
The stability of Quaternium-15 is pH-dependent, being relatively stable in the pH range of 4.0 to 10.5, but it can release higher levels of formaldehyde in more acidic conditions (pH < 2).[5] This characteristic underscores the importance of developing stability-indicating analytical methods that can accurately measure the analyte in the presence of its degradation products.[6]
High-Performance Liquid Chromatography (HPLC): A Direct Approach
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct quantification of the Quaternium-15 cation.[7] Given the polar nature of Quaternium-15, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode.[8][9]
Experimental Protocol: HPLC-HILIC Method for Quaternium-15
1. Sample Preparation:
-
Accurately weigh 1.0 g of the cosmetic or pharmaceutical product into a 50 mL centrifuge tube.
-
Add 20 mL of a 50:50 (v/v) solution of acetonitrile and water.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of Quaternium-15 from the sample matrix.[10]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.
2. HPLC-HILIC Conditions:
-
Column: ZIC-HILIC, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% B
-
5-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm[8]
3. Rationale for Experimental Choices:
-
The use of a HILIC column is crucial for retaining the highly polar Quaternium-15 molecule, which would otherwise elute in the void volume of a traditional reversed-phase column.[9]
-
The acetonitrile/water mobile phase with a weak acid modifier (acetic acid) provides good peak shape and resolution.
-
Ultrasonic-assisted extraction is a gentle yet effective technique for extracting the analyte from complex cosmetic matrices without promoting degradation.[10]
Visualization of the HPLC-HILIC Workflow
Caption: Workflow for Quaternium-15 analysis by HPLC-HILIC.
Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] Since Quaternium-15 is a non-volatile salt, direct analysis by GC-MS is not feasible. However, an indirect approach can be employed by quantifying the formaldehyde released from Quaternium-15 after derivatization. This approach is particularly relevant for assessing the potential for formaldehyde exposure from a product.
Experimental Protocol: GC-MS Method for Formaldehyde (from Quaternium-15)
1. Sample Preparation and Derivatization:
-
Accurately weigh 1.0 g of the product into a headspace vial.
-
Add 1 mL of a derivatizing agent solution (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent).
-
Add 1 mL of an acidic solution (e.g., 0.1 M HCl) to promote the release of formaldehyde from Quaternium-15.
-
Seal the vial and incubate at 60 °C for 30 minutes to allow for complete derivatization.
-
Cool the vial to room temperature.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometry: Scan mode (m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the formaldehyde-PFBHA derivative.
3. Rationale for Experimental Choices:
-
Derivatization with PFBHA converts the highly volatile and polar formaldehyde into a more stable and less polar derivative suitable for GC analysis.
-
Acidic conditions are employed to accelerate the hydrolysis of Quaternium-15, ensuring the complete release of formaldehyde for quantification.[5]
-
The DB-5ms column is a versatile, low-polarity column that provides good separation for a wide range of compounds, including the formaldehyde derivative.
-
Mass spectrometric detection offers high selectivity and sensitivity, allowing for confident identification and quantification of the target analyte even in complex matrices.[12]
Visualization of the GC-MS Workflow
Caption: Workflow for formaldehyde (from Quaternium-15) analysis by GC-MS.
Cross-Validation: Bridging the Methodologies
Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results for the same analyte.[13] This is particularly important when one method (HPLC) directly measures the parent compound and the other (GC-MS) indirectly measures a degradation product. The goal is to establish a correlation between the amount of Quaternium-15 determined by HPLC and the amount of formaldehyde released and measured by GC-MS.
The principles for analytical method validation outlined in the ICH Q2(R2) guideline serve as a robust framework for this cross-validation study.[1][3]
Cross-Validation Parameters and Acceptance Criteria
| Parameter | HPLC-HILIC Method | GC-MS Method | Acceptance Criteria for Cross-Validation |
| Specificity | The method should resolve Quaternium-15 from other formulation components and potential degradation products. | The method should be specific for the formaldehyde derivative, with no interference from other sample components. | No significant interfering peaks at the retention time of the analytes in either method. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., 0.05% - 0.3% of expected concentration). | A linear relationship between formaldehyde concentration and peak area of the derivative should be established. | Correlation coefficient (r²) ≥ 0.995 for both methods. |
| Accuracy | Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). | Determined by analyzing samples with known amounts of formaldehyde or by comparing with a certified reference material. | Mean recovery between 98.0% and 102.0% for both methods. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be assessed by analyzing multiple preparations of a homogenous sample. | Repeatability and intermediate precision for the formaldehyde derivative should be evaluated. | RSD ≤ 2.0% for both methods.[14] |
| Robustness | The method's performance should be evaluated under small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature. | The influence of variations in derivatization time, temperature, and GC oven ramp rate should be assessed. | No significant impact on the results, with RSD of the varied conditions remaining within acceptable limits. |
Visualization of the Cross-Validation Logic
Caption: Logical flow of the cross-validation process.
Comparative Performance and Discussion
| Feature | HPLC-HILIC Method | GC-MS Method |
| Analyte | Intact Quaternium-15 | Formaldehyde (as a derivative) |
| Principle | Direct quantification | Indirect quantification |
| Volatility Requirement | Non-volatile compounds | Volatile compounds (or derivatives) |
| Sample Preparation | Relatively straightforward extraction | Requires a derivatization step |
| Selectivity | Good, based on chromatographic separation and UV detection | Excellent, due to mass spectrometric detection |
| Sensitivity | Moderate, potentially limited for trace analysis | High, especially with SIM mode |
| Throughput | Moderate, typical run times of 20-30 minutes | Can be faster, but sample preparation adds time |
| Information Provided | Concentration of the parent preservative | Concentration of released formaldehyde, indicating potential for sensitization |
| Instrumentation Cost | Generally lower than GC-MS | Generally higher than HPLC-UV |
The choice between HPLC and GC-MS for Quaternium-15 analysis is not a matter of one being definitively superior to the other; rather, it is a question of fitness for purpose.
The HPLC-HILIC method offers a direct and straightforward approach to quantifying the amount of Quaternium-15 present in a product as a raw material. This is invaluable for formulation control and ensuring that the concentration of the preservative is within the specified limits (e.g., up to 0.2% in cosmetics). However, its sensitivity might be a limitation if very low levels of the preservative need to be detected.[8]
The GC-MS method , while indirect, provides crucial information about the amount of free and releasable formaldehyde. This is of high importance from a toxicological and safety perspective, as formaldehyde is a known sensitizer.[3] The high selectivity and sensitivity of MS detection are significant advantages, particularly when dealing with complex matrices where interferences can be a challenge for UV detection.[12]
Cross-validation of these two methods is essential for building a comprehensive understanding of the preservative system in a product. A strong correlation between the amount of Quaternium-15 determined by HPLC and the formaldehyde measured by GC-MS would provide a high degree of confidence in the quality and safety of the product. Any significant deviation would warrant further investigation into the stability of the formulation and the potential for premature degradation of the preservative.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of Quaternium-15 in cosmetic and pharmaceutical products. The direct approach of HPLC-HILIC is ideal for quantifying the intact preservative for quality control purposes, while the indirect GC-MS method provides critical information on the potential for formaldehyde release, which is directly relevant to consumer safety.
A thorough cross-validation, guided by established principles such as those in the ICH Q2(R2) guidelines, is not merely a procedural step but a scientific necessity. It ensures the consistency and reliability of data, regardless of the analytical technique employed, and ultimately contributes to the development of safer and more effective products for the consumer. By understanding the strengths and limitations of each method and establishing a clear correlation between their results, researchers and drug development professionals can make informed decisions throughout the product lifecycle.
References
-
HPLC Analyis of Preservatives in Cosmetics. Scribd. [Link]
-
Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. PubMed. [Link]
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Analysis of Prohibited and Restricted Ingredients in Cosmetics. Excellence Chemical. [Link]
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Stability Indicating Analytical Methods (SIAMS). ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
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The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. PMC - NIH. [Link]
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Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PMC - PubMed Central. [Link]
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Development and Validation of Colorimetric and RP- HPLC Methods for the Determination of Formaldehyde in Cosmetics. ResearchGate. [Link]
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GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. MDPI. [Link]
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ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]
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Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Waters. [Link]
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Stability indicating study by using different analytical techniques. IJSDR. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT - Validation. [Link]
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Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]
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Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
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Comparison of various international guidelines for analytical method validation. ResearchGate. [Link]
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Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. MatheO. [Link]
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Automated Determination of Formaldehyde Emissions from E-Liquids by On-Sorbent Derivatization and Thermal Desorption GC/MS. LabRulez GCMS. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]
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The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Quaternium-15
As a dedicated partner in your research endeavors, we recognize that scientific advancement and laboratory safety are inextricably linked. This guide provides an in-depth, procedural framework for the proper disposal of Quaternium-15, a widely used preservative. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring the safety of your personnel and the integrity of our environment.
Understanding the Hazard Profile of Quaternium-15
Quaternium-15, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt that functions as a preservative by releasing formaldehyde.[1][2] This dual chemical nature—a quaternary ammonium compound and a formaldehyde-releaser—necessitates a multi-faceted approach to its disposal.
Key Hazards:
-
Formaldehyde-Releasing Agent: Quaternium-15 slowly hydrolyzes in aqueous solutions to release formaldehyde, a known human carcinogen and sensitizer.[1][2] At lower pH values, the release of formaldehyde is more significant.[1]
-
Skin Sensitizer and Allergen: It is a recognized skin toxicant and a common cause of allergic contact dermatitis.[2][3]
-
Environmental Hazard: Quaternium-15 is classified as toxic to aquatic life with long-lasting effects.[1]
-
Thermal Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride and nitrogen oxides.[4]
Understanding these intrinsic hazards is paramount to appreciating the causality behind the stringent disposal protocols outlined below.
Core Directive: Prohibited Disposal Methods
To ensure compliance and safety, it is crucial to recognize that certain disposal methods are strictly prohibited for Quaternium-15 and its waste products.
| Prohibited Disposal Method | Rationale |
| Sink/Sewer Disposal | Quaternium-15 is toxic to aquatic organisms.[1] As a quaternary ammonium compound, it can also disrupt the biological processes in wastewater treatment facilities. |
| Regular Trash Disposal | Due to its hazardous characteristics, including being a skin sensitizer and a formaldehyde-releaser, it cannot be disposed of as general waste. |
| Evaporation in Fume Hood | This method does not eliminate the hazardous nature of the chemical and can lead to the release of formaldehyde and other volatile compounds into the atmosphere, posing an inhalation risk. |
Quaternium-15 Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Quaternium-15 waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of Quaternium-15 waste.
Detailed Experimental Protocol for Disposal
This protocol provides a step-by-step methodology for the handling and disposal of Quaternium-15 waste.
Personal Protective Equipment (PPE)
Before handling Quaternium-15 in any form, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
Step 1: Identify the Waste Stream Determine if the waste is solid (e.g., contaminated gloves, paper towels, empty containers) or liquid (e.g., unused solutions, reaction residues, rinsates).
Step 2: Select the Appropriate Waste Container
-
For Solid Waste: Use a designated, leak-proof hazardous waste container with a secure lid.
-
For Liquid Waste: Use a chemically compatible, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.
Step 3: Label the Waste Container Label the container clearly with:
-
"Hazardous Waste"
-
"Quaternium-15" and any other chemical constituents
-
The approximate concentration of each component
-
The date of accumulation
Step 4: Segregate from Incompatible Materials Store Quaternium-15 waste away from strong oxidizing agents, caustics, strong alkalies, isocyanates, anhydrides, oxides, and inorganic acids. Formaldehyde, which is released by Quaternium-15, can react with hydrochloric acid to form the potent carcinogen bis-chloromethyl ether.
On-site Neutralization (For Formaldehyde Content - Use with Caution)
While Quaternium-15 itself is not typically neutralized in a standard laboratory setting, the formaldehyde it releases can be. This procedure should only be performed by trained personnel and in accordance with institutional and local regulations. Commercial neutralization products are available that can render dilute formaldehyde solutions non-hazardous.
Note: Neutralization of the formaldehyde component does not necessarily render the entire Quaternium-15 waste stream non-hazardous. The resulting solution may still need to be disposed of as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.
Temporary Storage and Final Disposal
Step 1: Temporary On-site Storage Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 2: Arrange for Professional Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the Quaternium-15 waste. Do not attempt to transport the waste yourself. All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate PPE as outlined in section 4.1.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical spill pillows or vermiculite) to contain the spill.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris. Place all materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All materials used for the cleanup must be disposed of as Quaternium-15 hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion: A Culture of Safety
The proper disposal of Quaternium-15 is a critical component of laboratory safety and environmental stewardship. By understanding its chemical nature and adhering to the detailed procedures outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the broader community. We encourage you to consult your institution's EHS department for specific guidance and to foster a proactive culture of safety in all your laboratory practices.
References
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Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
-
DermNet NZ. (n.d.). Quaternium-15 contact allergy. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternium-15. Retrieved from [Link]
-
PubChem. (n.d.). Quaternium 15. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from [Link]
-
Hsieh, Y. H., et al. (2018). Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. Journal of Histotechnology, 41(3), 128-137. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(10), 6574-6588. Retrieved from [Link]
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GAMA Healthcare. (n.d.). What causes material incompatibility?. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Quaternium-15
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its properties and potential hazards. Quaternium-15, a quaternary ammonium salt, is widely utilized as a preservative in various industrial and cosmetic applications due to its effective antimicrobial properties.[1] However, its classification as a formaldehyde-releasing agent necessitates stringent safety protocols to mitigate potential health risks, including allergic contact dermatitis and skin sensitization.[2][3] This guide provides an in-depth, procedural framework for the safe handling of Quaternium-15 in a laboratory setting, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: Why Specialized PPE is Crucial
Quaternium-15 is classified as harmful if swallowed and toxic in contact with skin.[4][5] The primary concern stems from its ability to release formaldehyde, a known skin sensitizer and potential carcinogen.[3][6] Allergic contact dermatitis is a significant occupational hazard for individuals repeatedly exposed to this compound.[7] Therefore, the selection of PPE is not merely a procedural formality but a critical barrier to prevent dermal absorption and sensitization.
The causality behind specific PPE choices is rooted in the chemical nature of Quaternium-15 and its decomposition products. For instance, the choice of glove material is dictated by its resistance to both the quaternary ammonium salt itself and the formaldehyde it may release, particularly in aqueous solutions or under certain pH conditions.[3]
Core PPE Requirements for Handling Quaternium-15
A multi-layered approach to PPE is essential to ensure comprehensive protection. This includes protection for the skin, eyes, and respiratory system. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications and Rationale |
| Hand Protection | Gloves: Double-gloving with nitrile or butyl rubber gloves is recommended.[8] Nitrile offers good resistance to a broad range of chemicals, while butyl rubber provides excellent protection against formaldehyde.[9] The outer glove should be removed and disposed of immediately after handling the substance or if contamination is suspected. The inner glove provides a secondary layer of protection during the de-gloving process. |
| Eye and Face Protection | Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect against accidental splashes.[10] Face Shield: A full-face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as when handling large quantities or preparing solutions.[11] |
| Body Protection | Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn to protect the skin and personal clothing from contamination.[12] Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[12] |
| Respiratory Protection | Ventilation: All handling of Quaternium-15 powder or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or formaldehyde vapors.[10][13] Respirator: In situations where engineering controls are insufficient to maintain exposure below occupational exposure limits, or during spill clean-up, a NIOSH-approved respirator with an organic vapor/formaldehyde cartridge is necessary.[8] |
Procedural Workflow for Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to be a self-validating system, minimizing the risk of exposure.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE before handling Quaternium-15.
Doffing PPE Workflow
Caption: Step-by-step procedure for the safe removal and disposal of contaminated PPE.
Emergency Procedures and Spill Management
In the event of accidental exposure or a spill, immediate and decisive action is crucial.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.[10]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Neutralize (if applicable): Commercially available formaldehyde neutralizing kits can be used for spills of Quaternium-15 solutions.[13]
-
Collect and Dispose: Place the absorbed or swept material into a labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated PPE and cleaning materials must be disposed of as hazardous waste.[5]
Disposal Plan for Quaternium-15 and Contaminated Materials
Proper disposal is a critical final step in the safe handling of Quaternium-15.
Waste Segregation and Labeling
-
Solid Waste: Unused or expired Quaternium-15 powder, and any grossly contaminated solid materials (e.g., paper towels, absorbent pads) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions of Quaternium-15 should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and shoe covers, should be placed in a designated hazardous waste bag immediately after use.
Disposal Procedure
-
Containerization: Ensure all waste containers are compatible with Quaternium-15 and are kept securely closed when not in use.[10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Quaternium-15," and the associated hazards (e.g., "Toxic," "Skin Sensitizer").
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[5][10] Disposal methods may include controlled incineration or removal to a licensed chemical destruction plant.[10]
By adhering to these stringent PPE protocols, operational procedures, and disposal plans, researchers and drug development professionals can safely handle Quaternium-15, minimizing occupational risks and ensuring a secure laboratory environment.
References
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Quaternium 15. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]
-
SkinIdent. (n.d.). 18 Quaternium–15 – Patient Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternium-15. Retrieved from [Link]
-
SkinSAFE. (n.d.). Quaternium-15 Ingredient Allergy Safety Information. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Formaldehyde Factsheet. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
